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Foundational

An In-depth Technical Guide to the Chemical Properties of Sodium Hydroxymethanesulfinate Hydrate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties of sodium hydroxymethanesulfinate hydrate (B1144303), a versatile and wide...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of sodium hydroxymethanesulfinate hydrate (B1144303), a versatile and widely used chemical compound. This document includes key quantitative data, detailed experimental protocols for its analysis, and visualizations of its chemical behavior to support research and development activities.

Introduction

Sodium hydroxymethanesulfinate, commonly known as Rongalite, is an organic salt with the chemical formula Na⁺HOCH₂SO₂⁻.[1][2] It is typically supplied as a dihydrate (Na⁺HOCH₂SO₂⁻·2H₂O).[1] This compound has a variety of names, including sodium formaldehyde (B43269) sulfoxylate (B1233899), sodium oxymethylene sulfoxylate, and Brüggolit.[2] It is a powerful reducing agent and finds extensive application in the textile and dyeing industries as a bleaching and vat dyeing agent.[2][3][4] Furthermore, it is utilized as a redox initiator in emulsion polymerization, in pharmaceutical formulations as an antioxidant, and in certain niche applications such as aquarium water conditioning.[2][3][4]

Physicochemical Properties

Sodium hydroxymethanesulfinate hydrate is a white to off-white crystalline solid.[3][5] It is known to be hygroscopic and should be stored in a cool, dry, and dark place, protected from moisture.[1] While odorless when pure, a faint leek-like or garlic-like odor may be present, and a fishy smell can indicate decomposition and loss of purity.[1]

Table 1: Physical and Chemical Properties of Sodium Hydroxymethanesulfinate Hydrate

PropertyValueReferences
Chemical Formula CH₃NaO₃S·2H₂O[1][6]
Molecular Weight 154.12 g/mol [5][6]
CAS Number 6035-47-8 (dihydrate)[2][5]
Appearance White to almost white powder or crystals[3][5]
Melting Point 64-68 °C (decomposes)[7]
Decomposition Temperature >120 °C[8][9]
Solubility in Water 600 g/L (approximate)[2]
pH 9.5-10.5 (in a 1 in 50 solution)[8][10]
Density 1.75 g/cm³ (dihydrate)[2]

Reactivity and Stability

Sodium hydroxymethanesulfinate is relatively stable in alkaline aqueous solutions but decomposes rapidly in acidic media, releasing sulfur dioxide.[8][11] It exhibits maximum stability in the pH range of 6-9.[1]

Thermal Decomposition: In an aqueous solution at 80 °C, it decomposes to produce sodium sulfite (B76179), sodium sulfide, formaldehyde, and water, while liberating sulfur dioxide and hydrogen sulfide.[1] When heated to 100 °C, the decomposition can lead to an increase in pH due to the formation of sodium hydroxide.[1]

Reducing Agent: The compound is a potent reducing agent, a property attributed to the sulfoxylate anion (SO₂²⁻), which is readily generated. This makes it valuable in various chemical transformations.

  • Reaction with Elemental Selenium and Tellurium: It reacts with elemental selenium and tellurium to form the corresponding sodium selenides (Na₂Seₓ) and tellurides (Na₂Teₓ).[2]

  • Nucleophilic Reactions: As a nucleophile, it reacts with alkylating agents to produce sulfones.[2]

  • Organic Synthesis: It is used for the reductive dehalogenation of α-halo ketones and aldehydes, the reduction of aromatic aldehydes, and the synthesis of sulfones and sultines.

Experimental Protocols

This protocol is based on the United States Pharmacopeia (USP-NF) monograph for Sodium Formaldehyde Sulfoxylate.[5]

Principle: The assay determines the purity of sodium hydroxymethanesulfinate by titrating it with a standardized iodine solution. A separate titration after the addition of formaldehyde allows for the determination of sodium sulfite impurity.

Reagents and Apparatus:

  • 0.1 N Iodine Volumetric Solution (VS)

  • Starch Test Solution (TS)

  • Formaldehyde TS

  • 50-mL volumetric flask

  • Conical flasks

  • Burette

Procedure for Assay:

  • Accurately weigh about 1 g of Sodium Formaldehyde Sulfoxylate and transfer it to a 50-mL volumetric flask.

  • Dissolve the sample in approximately 25 mL of water.

  • Dilute with water to the 50 mL mark and mix thoroughly.

  • Pipette 4.0 mL of this solution into a conical flask containing 100 mL of water.

  • Titrate the solution with 0.1 N iodine VS.

  • As the endpoint is approached (the solution becomes a pale yellow), add 3 mL of starch TS.

  • Continue the titration until a permanent blue color is observed.

  • Record the volume of 0.1 N iodine VS consumed.

Procedure for Sodium Sulfite Impurity:

  • Pipette 4.0 mL of the stock solution prepared for the assay into a conical flask containing 100 mL of water.

  • Add 2 mL of formaldehyde TS to the flask.

  • Titrate with the same 0.1 N iodine VS used for the assay.

  • As the endpoint is approached, add 3 mL of starch TS.

  • Continue the titration until a permanent blue color is observed.

  • Record the volume of 0.1 N iodine VS consumed.

Calculations: The percentage of sodium sulfite (Na₂SO₃) is calculated using the formula provided in the monograph, which takes into account the volumes of iodine solution used in both titrations.[5] The assay result for sodium hydroxymethanesulfinate is then determined from the initial titration, correcting for the amount of sulfite present.

A specific, detailed protocol for the melting point determination of sodium hydroxymethanesulfinate hydrate was not found in the performed search. Therefore, a general procedure based on the capillary tube method, as described in standard pharmacopeias and ASTM E324, is provided below.[1][3]

Principle: The melting point of a crystalline solid is determined by heating a small, packed sample in a capillary tube and observing the temperature range over which it melts.

Apparatus:

  • Melting point apparatus with a heating block and temperature control

  • Capillary tubes (one end sealed)

  • Thermometer or digital temperature probe

Procedure:

  • Ensure the sample is finely powdered and dry.

  • Introduce the powdered sample into the open end of a capillary tube.

  • Tap the sealed end of the tube on a hard surface to pack the sample into a column of 2-4 mm height.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a controlled rate, typically starting with a rapid ramp to approach the expected melting point, then reducing the rate to 1-2 °C per minute for an accurate determination.

  • Record the temperature at which the first signs of melting are observed (the initial melting point) and the temperature at which the entire sample has turned into a liquid (the final melting point). The range between these two temperatures is the melting range.

A specific, detailed protocol for the thermal decomposition analysis of sodium hydroxymethanesulfinate hydrate was not found in the performed search. The following is a general procedure for thermogravimetric analysis (TGA) of a hydrated salt.

Principle: Thermogravimetric analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This can be used to determine the water of hydration and the decomposition profile of the compound.

Apparatus:

  • Thermogravimetric Analyzer (TGA) with a sensitive microbalance and a programmable furnace.

  • Sample pans (e.g., alumina (B75360) or platinum).

  • Inert gas supply (e.g., nitrogen).

Procedure:

  • Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

  • Accurately weigh a small amount of the sample (typically 5-10 mg) into a tared TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a controlled flow rate.

  • Program the TGA to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

  • Record the mass of the sample as a function of temperature.

  • The resulting thermogram (a plot of mass vs. temperature) will show mass loss steps corresponding to the loss of water of hydration and subsequent decomposition of the anhydrous compound. The temperature ranges and the percentage of mass loss for each step can be analyzed to characterize the thermal stability of the compound.

Visualizations of Chemical Pathways and Workflows

The commercial synthesis of sodium hydroxymethanesulfinate typically involves the reaction of sodium dithionite (B78146) with formaldehyde in an aqueous solution.[6]

G Figure 1. Synthesis Pathway of Sodium Hydroxymethanesulfinate cluster_reactants Reactants cluster_products Products Na2S2O4 Sodium Dithionite (Na₂S₂O₄) reaction + Na2S2O4->reaction CH2O Formaldehyde (CH₂O) CH2O->reaction H2O Water (H₂O) H2O->reaction product1 Sodium Hydroxymethanesulfinate (HOCH₂SO₂Na) product2 Sodium Hydroxymethanesulfonate (HOCH₂SO₃Na) reaction->product1 reaction->product2

Caption: Synthesis Pathway of Sodium Hydroxymethanesulfinate.

The following diagram illustrates the workflow for the iodometric titration to determine the purity of sodium hydroxymethanesulfinate and its sodium sulfite content.

G Figure 2. Workflow for Iodometric Titration Assay start Start: Weigh Sample prep_solution Prepare Aqueous Stock Solution start->prep_solution split Split Solution prep_solution->split titration1 Titrate with 0.1 N Iodine VS split->titration1 Aliquot 1 titration2 Add Formaldehyde TS, Titrate with 0.1 N Iodine VS split->titration2 Aliquot 2 endpoint1 Endpoint 1: Determine Total Reductants titration1->endpoint1 endpoint2 Endpoint 2: Determine Sodium Sulfite titration2->endpoint2 calculate Calculate Purity endpoint1->calculate endpoint2->calculate

References

Exploratory

Rongalite (Sodium Formaldehyde Sulfoxylate): A Technical Guide to Synthesis and Mechanism of Action

Introduction: Rongalite, chemically known as sodium hydroxymethanesulfinate (Na⁺HOCH₂SO₂⁻), is a versatile and cost-effective reducing agent with significant applications in various fields, including the textile and dye...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Rongalite, chemically known as sodium hydroxymethanesulfinate (Na⁺HOCH₂SO₂⁻), is a versatile and cost-effective reducing agent with significant applications in various fields, including the textile and dye industry, polymer manufacturing, and organic synthesis.[1][2] It is typically sold as a stable, crystalline dihydrate (Na⁺HOCH₂SO₂⁻·2H₂O).[2] Historically, it was developed in the early 20th century for the textile industry as a stable source of the sulfoxylate (B1233899) ion and was also explored as an antidote for heavy metal poisoning.[1] This guide provides an in-depth overview of its synthesis, mechanism of action, and key applications for researchers, scientists, and professionals in drug development.

Synthesis of Rongalite

The industrial production of Rongalite primarily follows two well-established synthetic routes. The choice of method often depends on the availability of starting materials and the desired purity of the final product.

1. Synthesis from Sodium Dithionite (B78146) and Formaldehyde (B43269): This is a common and straightforward method for preparing Rongalite.[3] The reaction involves treating sodium dithionite (Na₂S₂O₄) with formaldehyde (CH₂O) in an aqueous solution.[1][4] The reaction proceeds quantitatively and yields both sodium hydroxymethanesulfinate (Rongalite) and sodium hydroxymethanesulfonate.[4][5]

The balanced chemical equation is: Na₂S₂O₄ + 2CH₂O + H₂O → HOCH₂SO₂Na (Rongalite) + HOCH₂SO₃Na[4][5]

This method is advantageous as Rongalite is less sensitive to oxygen than sodium dithionite, making it easier to handle.[4]

2. Synthesis from Zinc, Sulfur Dioxide, and Formaldehyde: This method, often referred to as the "one-step process," utilizes zinc powder as a reducing agent.[3][6] The synthesis can be initiated with different sulfur sources, including sulfur dioxide or sodium bisulfite/metabisulfite (B1197395).[3][6][7]

  • Using Sulfur Dioxide: In this process, an aqueous suspension of zinc dust reacts with sulfur dioxide to form zinc dithionite.[8][9] This intermediate then reacts with formaldehyde to produce a zinc formaldehydesulfoxylate complex.[3][9] Subsequent treatment with a sodium base, like sodium hydroxide (B78521) or sodium carbonate, yields the final sodium salt (Rongalite).[3]

  • Using Sodium Bisulfite/Metabisulfite: An alternative approach involves reacting formaldehyde and sodium bisulfite (or metabisulfite) with zinc powder.[6][7] This method is also described as a one-step process for industrial production.[6]

A patent describes a process where sodium pyrosulfite (Na₂S₂O₅), zinc powder, and formaldehyde are used as the primary raw materials.[10]

Quantitative Data for Synthesis

The following table summarizes key quantitative parameters from various reported synthesis protocols.

Synthesis RouteKey ReactantsReactant Molar/Mass RatioTemperature (°C)Reported YieldReference
Zinc / Sodium Metabisulfite / FormaldehydeZn, Na₂S₂O₅, CH₂Om(Zn):m(Na₂S₂O₅):m(CH₂O) = 9:10:8Activation ≤ 45°C; Reaction 95-102°CNot specified, quality meets HG 2281-1992 standard[6]
Zinc / Sulfur Dioxide / FormaldehydeZn, SO₂, CH₂O6-7% Zn powder, 12-13% SO₂ gas in 30-34% water30-55°C86-88% (based on zinc)[8]
Sodium Dithionite / FormaldehydeNa₂S₂O₄, CH₂ONot specifiedNot specifiedQuantitative conversion[4]

Experimental Protocols

Protocol 1: Synthesis from Sodium Dithionite and Formaldehyde (Conceptual Laboratory Scale)

This protocol is based on the described quantitative reaction.[4][5]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium dithionite (1 equivalent) in deionized water under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Reaction: Slowly add an aqueous solution of formaldehyde (2 equivalents) to the stirred sodium dithionite solution.

  • Monitoring: The reaction is reported to be quantitative.[4] Monitor the disappearance of the dithionite.

  • Workup: The resulting solution contains both Rongalite (sodium hydroxymethanesulfinate) and sodium hydroxymethanesulfonate.[5] Separation can be challenging due to similar solubilities. For many synthetic applications, the mixture can be used directly, as the sulfonate is often an inert byproduct. Purification may be attempted via fractional crystallization.

Protocol 2: One-Step Synthesis from Sodium Metabisulfite, Zinc, and Formaldehyde (Industrial Process Outline)

This protocol is adapted from an industrial method.[6][10]

  • Preparation: In a suitable reactor, charge deionized water, followed by sodium metabisulfite (e.g., 50 kg in 100 kg water).[10] Stir until fully dissolved. Cool the solution to 4-6°C.[10]

  • Zinc Addition: Add zinc powder (e.g., 45 kg) to the solution.[10] An activator such as oxalic acid or another inorganic acid may be added to remove the oxide layer on the zinc particles and control the pH.[10]

  • Reaction: Add a 37% formaldehyde solution (e.g., 40 kg) while controlling the temperature, for instance, at 48°C, and maintain for a set period (e.g., 30 minutes).[10] The reaction temperature may rise to 95-102°C.[6]

  • Precipitation and Filtration: After the reaction is complete, the product is in solution. Byproducts like zinc oxide mud will precipitate.[6] Filter the mixture to remove insoluble zinc salts.

  • Isolation: The resulting aqueous solution of Rongalite is concentrated by evaporation. The concentrated mass is then cooled to solidify, after which it can be broken up or ground into a powder.[9]

Mandatory Visualizations

Synthesis_Pathways Rongalite Synthesis Pathways cluster_0 Dithionite Route cluster_1 Zinc/SO₂ Route Na2S2O4 Sodium Dithionite (Na₂S₂O₄) Rongalite1 Rongalite (HOCH₂SO₂Na) Na2S2O4->Rongalite1 + HCHO1 Formaldehyde (CH₂O) HCHO1->Rongalite1 + H2O Water (H₂O) H2O->Rongalite1 + Byproduct1 Sodium Hydroxymethanesulfonate (HOCH₂SO₃Na) Rongalite1->Byproduct1 Co-product Zn Zinc Powder (Zn) Intermediate Zinc Formaldehydesulfoxylate Intermediate Zn->Intermediate + SO2 Sulfur Dioxide (SO₂) SO2->Intermediate + HCHO2 Formaldehyde (CH₂O) HCHO2->Intermediate + NaOH Sodium Hydroxide (NaOH) Rongalite2 Rongalite (HOCH₂SO₂Na) Intermediate->Rongalite2 + NaOH

Caption: Key synthetic routes to Rongalite.

Mechanism_of_Action Rongalite as a Source of Sulfoxylate Anion Rongalite Rongalite (Na⁺HOCH₂SO₂⁻) Decomposition Decomposition (e.g., acidic conditions) Rongalite->Decomposition Releases SO2_anion Sulfoxylate Dianion (SO₂²⁻) Decomposition->SO2_anion HCHO Formaldehyde (CH₂O) Decomposition->HCHO Nucleophilic_Attack Nucleophilic Attack SO2_anion->Nucleophilic_Attack Acts as nucleophile Substrate Electrophilic Substrate (e.g., 2 R-X) Substrate->Nucleophilic_Attack Product Sulfone (R-SO₂-R) Nucleophilic_Attack->Product Forms

Caption: Mechanism of Rongalite as a sulfoxylate source for sulfone synthesis.

Experimental_Workflow Workflow for Rongalite Synthesis (Zinc-Based) start Start: Prepare Reactor step1 Charge Deionized Water and Sodium Metabisulfite start->step1 step2 Cool Solution (e.g., 4-6°C) step1->step2 step3 Add Zinc Powder and Activator step2->step3 step4 Controlled Addition of Formaldehyde Solution step3->step4 step5 Maintain Reaction Temperature (e.g., 48°C, then allow exotherm) step4->step5 step6 Filter Mixture to Remove Insoluble Byproducts step5->step6 step7 Concentrate Filtrate via Evaporation step6->step7 step8 Cool Concentrated Mass to Solidify step7->step8 end End: Grind to Obtain Rongalite Powder step8->end

Caption: Experimental workflow for the zinc-based synthesis of Rongalite.

Mechanism of Action

The primary chemical utility of Rongalite stems from its ability to act as a potent reducing agent and as a source of the sulfoxylate dianion (SO₂²⁻).[2][4][11] Its mechanism of action can be understood through several key processes:

1. Generation of the Sulfoxylate Anion: In solution, particularly under acidic conditions, the hydroxymethanesulfinate ion is unstable and decomposes, releasing an equimolar amount of formaldehyde and the reducing sulfoxylate ion.[4] This controlled release is fundamental to its application, as it provides a stable way to handle and deploy the otherwise oxygen-sensitive sulfoxylate.[4]

2. Nucleophilic Reactions (Sulfone and Sultine Synthesis): The SO₂²⁻ dianion generated from Rongalite is a strong nucleophile. It readily reacts with alkylating agents, such as alkyl halides, to form sulfones.[2][4] This provides a direct and efficient route for the synthesis of various sulfone derivatives, which are important structural motifs in many pharmaceuticals.[2][12] For example, the reaction with two equivalents of an activated olefinic substrate or an alkyl halide yields a symmetrical sulfone.[2] Similarly, reaction with α,α'-dihalo compounds, like α,α'-dibromo-o-xylene, leads to the formation of cyclic sulfinate esters known as sultines.[2]

3. Single-Electron Transfer (SET) Reactions: Rongalite is known to promote single-electron transfer (SET) reactions.[1][11] This reactivity is harnessed for various transformations, including the reduction of nitro groups and debromination reactions.[13] This radical-based mechanism allows for chemoselective reductions that are compatible with other sensitive functional groups like alkenes, amides, and nitriles.[14] For instance, it enables the transition metal-free reduction of α-keto esters to α-hydroxy esters.[14]

4. Use as a C1 Synthon: Beyond its role as a reducing agent, Rongalite can also serve as a source of a one-carbon unit (C1 synthon) via the in-situ generation of formaldehyde.[1][14][15] This has been exploited in the synthesis of various heterocyclic compounds, such as quinazolinones and tri-substituted furans.[13][15]

5. Combination with Other Elements: Rongalite's reducing power is effectively used to generate other reactive species in situ. A notable example is its reaction with elemental tellurium (Te) or selenium (Se).[4] Rongalite reduces elemental tellurium to the telluride ion (Te²⁻), which is a powerful nucleophile used in various organic transformations.[2] This combination provides a convenient method for reductions and for introducing tellurium into organic molecules.[2]

References

Foundational

An In-depth Technical Guide to Sodium Formaldehyde Sulfoxylate Dihydrate: Structure and Stability

For Researchers, Scientists, and Drug Development Professionals Abstract Sodium formaldehyde (B43269) sulfoxylate (B1233899) dihydrate, commonly known in the industry as Rongalite, is a potent reducing agent with a diver...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium formaldehyde (B43269) sulfoxylate (B1233899) dihydrate, commonly known in the industry as Rongalite, is a potent reducing agent with a diverse range of applications, from textile manufacturing to organic synthesis and even as an antioxidant in pharmaceutical formulations.[1][2] Its efficacy is intrinsically linked to its unique molecular structure and stability profile. This technical guide provides a comprehensive overview of the structure of sodium formaldehyde sulfoxylate dihydrate, delves into its stability under various conditions, and furnishes detailed experimental protocols for its analysis.

Chemical Structure and Properties

Sodium formaldehyde sulfoxylate is the sodium salt of hydroxymethanesulfinic acid and typically exists as a dihydrate.[2] The molecular structure of this salt has been unequivocally confirmed through X-ray crystallography.[2]

Table 1: Physicochemical Properties of Sodium Formaldehyde Sulfoxylate Dihydrate

PropertyValueReference
Chemical Name Sodium hydroxymethanesulfinate dihydrate[3]
Common Names Sodium formaldehyde sulfoxylate dihydrate, Rongalite[2][4]
CAS Number 6035-47-8[2]
Molecular Formula Na⁺HOCH₂SO₂⁻·2H₂O[5]
Molecular Weight 154.12 g/mol [2][5]
Appearance Colorless or white crystals or lumps[3]
Melting Point 64-68 °C[3][6]
Solubility in Water ~600 g/L at 20 °C[4]
pH of Aqueous Solution (10 g/L) 9.5 - 10.5[1]

Stability Profile

The stability of sodium formaldehyde sulfoxylate dihydrate is a critical parameter for its storage, handling, and application. It is influenced by temperature, pH, humidity, and the presence of oxidizing agents.

Thermal Stability

Sodium formaldehyde sulfoxylate dihydrate is sensitive to heat. In the solid state, it begins to decompose at approximately 80 °C, releasing hydrogen sulfide (B99878) (H₂S).[5][7] At 110 °C, the decomposition is more significant, leading to the release of formaldehyde and the formation of species with strong reducing power.[5][7] In aqueous solutions, decomposition starts at temperatures above 60 °C, with dilute solutions being less stable than concentrated ones.[3]

pH Stability

The compound exhibits maximum stability in a neutral to alkaline pH range.[7] In acidic conditions (pH < 3), it readily decomposes, releasing toxic gases.[5][7] The hydroxymethanesulfinate ion is unstable in solution and can decompose into formaldehyde and sulfite.[2]

Stability in Air and Humidity

Sodium formaldehyde sulfoxylate dihydrate is hygroscopic and can decompose in humid air.[3] It is relatively stable in dry air but will gradually degrade in the presence of atmospheric moisture.[3] For this reason, it should be stored in well-closed, light-resistant containers in a cool, dry place.[5]

Incompatibility

It is incompatible with strong oxidizing agents, with which it can react vigorously.[3]

Table 2: Summary of Stability Data for Sodium Formaldehyde Sulfoxylate Dihydrate

ConditionEffect on StabilityDecomposition ProductsReferences
Elevated Temperature (Solid) Decomposes starting at ~80 °CHydrogen sulfide, formaldehyde[5][7]
Elevated Temperature (Aqueous) Decomposes above 60 °CFormaldehyde, sulfite[2][3]
Acidic pH (< 3) Rapid decompositionToxic gases[5][7]
Humid Air Gradual decomposition-[3]
Oxidizing Agents Vigorous reaction-[3]

Decomposition Pathway

The decomposition of sodium formaldehyde sulfoxylate can proceed through different pathways depending on the conditions. The following diagram illustrates a simplified decomposition pathway in an aqueous medium.

SFS Sodium Formaldehyde Sulfoxylate (HOCH₂SO₂⁻Na⁺) Decomposition Decomposition (Heat, Acid) SFS->Decomposition Formaldehyde Formaldehyde (CH₂O) Decomposition->Formaldehyde Sulfoxylate Sulfoxylate Anion (SO₂²⁻) Decomposition->Sulfoxylate FurtherDecomp Further Decomposition/ Reaction Sulfoxylate->FurtherDecomp Sulfite Sulfite (SO₃²⁻) FurtherDecomp->Sulfite Thiosulfate Thiosulfate (S₂O₃²⁻) FurtherDecomp->Thiosulfate Sulfide Sulfide (S²⁻) FurtherDecomp->Sulfide Start Start: Obtain SFS Dihydrate Sample Structure Structural Characterization Start->Structure Purity Purity Assessment Start->Purity Stability Stability Studies Start->Stability Xray X-ray Crystallography Structure->Xray Titration Iodometric Titration Purity->Titration HPLC_assay HPLC Assay Purity->HPLC_assay Forced_Deg Forced Degradation (Heat, pH, Humidity, Light) Stability->Forced_Deg Data Data Analysis and Reporting Xray->Data Titration->Data HPLC_assay->Data HPLC_stability HPLC Analysis of Degradation Products Forced_Deg->HPLC_stability HPLC_stability->Data

References

Exploratory

Physical and chemical characteristics of sodium hydroxymethanesulfinate

An In-depth Technical Guide to the Physical and Chemical Characteristics of Sodium Hydroxymethanesulfinate For Researchers, Scientists, and Drug Development Professionals Introduction Sodium hydroxymethanesulfinate, comm...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Characteristics of Sodium Hydroxymethanesulfinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydroxymethanesulfinate, commonly known by the trade name Rongalite, is a versatile and powerful reducing agent with significant applications across various scientific and industrial fields, including a notable role in pharmaceutical formulations.[1][2] Chemically, it is the sodium salt of hydroxymethanesulfinic acid and is typically sold as a stable dihydrate (Na⁺HOCH₂SO₂⁻·2H₂O).[3][4] This compound serves as a commercially viable and shelf-stable source of the highly reactive sulfoxylate (B1233899) ion (SO₂²⁻), which is generated upon decomposition.[2][5]

Its utility stems from its strong reducing capabilities, its function as a nucleophile for synthesizing organosulfur compounds, and its role as an antioxidant in pharmaceutical preparations, where it helps to enhance the stability and shelf-life of active pharmaceutical ingredients (APIs).[1][6][7] This guide provides a comprehensive overview of its core physical and chemical characteristics, detailed experimental protocols, and key chemical pathways relevant to researchers and professionals in drug development.

Physical Characteristics

Sodium hydroxymethanesulfinate is a white, crystalline solid.[8] When freshly prepared, it is odorless but can develop a faint garlic-like odor upon standing. It is typically supplied as a dihydrate, which is important to consider for stoichiometric calculations.[3][4]

Table 2.1: Summary of Physical Properties
PropertyValueReferences
Chemical Name Sodium hydroxymethanesulfinate[3]
Synonyms Rongalite, Sodium formaldehyde (B43269) sulfoxylate[6]
CAS Number 149-44-0 (Anhydrous), 6035-47-8 (Dihydrate)[3]
Molecular Formula CH₃NaO₃S (Anhydrous), CH₇NaO₅S (Dihydrate)[3]
Molecular Weight 118.09 g/mol (Anhydrous), 154.12 g/mol (Dihydrate)[3][9]
Appearance White to off-white crystalline powder or pieces[3][8]
Melting Point ~120 °C (Decomposes)[3][10]
Density 1.74 - 1.85 g/cm³ at 20 °C[3][8]
pH (aqueous solution) 9.5 - 10.5[3]
Odor Odorless to faint garlic/leek smell[4]

Solubility Profile

The solubility of sodium hydroxymethanesulfinate is a key characteristic for its application in aqueous systems, including pharmaceutical formulations.

Table 3.1: Solubility Data
SolventSolubilityReferences
Water Soluble (approx. 50 mg/mL)[3]
Alcohol Slightly soluble[8][10]
Ethanol Insoluble[8]
Diethyl Ether Insoluble[8][11]

Chemical Characteristics and Reactivity

The chemical behavior of sodium hydroxymethanesulfinate is dominated by its function as a reducing agent and its decomposition profile, which is highly dependent on the pH of the medium.

Stability and Decomposition

Sodium hydroxymethanesulfinate exhibits maximum stability in alkaline conditions (pH 6-9).[3][4] It is relatively stable in its solid, anhydrous state but will gradually decompose in the presence of moisture.[8]

  • Acidic Decomposition : In an acidic environment, it decomposes rapidly to release formaldehyde and the reducing sulfoxylate ion. The decomposition can also produce toxic gases such as sulfur dioxide and hydrogen sulfide, particularly at elevated temperatures (~120 °C).[3][11][12]

  • Aqueous Decomposition : In aqueous solutions, the hydroxymethanesulfinate ion is in equilibrium with formaldehyde and sulfite.[5][7] This decomposition is accelerated by heat, with dilute solutions decomposing more rapidly than concentrated ones above 60°C.[8] The aerobic decomposition in aqueous solution is a complex, multi-stage process involving an initial oxygen-dependent stage.[13][14]

  • Thermal Decomposition : When heated to decomposition, it emits toxic fumes of sulfur dioxide and sodium oxide.[11]

G Decomposition Pathway in Acidic Medium cluster_start cluster_products NaHOCH2SO2 Sodium Hydroxymethanesulfinate (HOCH₂SO₂⁻ Na⁺) HCHO Formaldehyde (CH₂O) NaHOCH2SO2->HCHO Decomposition SO2_ion Sulfoxylate Ion (SO₂²⁻) NaHOCH2SO2->SO2_ion Decomposition SO2_gas Sulfur Dioxide (SO₂) SO2_ion->SO2_gas Further Reaction caption Acidic decomposition of sodium hydroxymethanesulfinate. G Synthesis of Dibenzyl Sulfone C6H5CH2Br 2x Benzyl Bromide Reaction Reaction C6H5CH2Br->Reaction Byproducts Byproducts (NaBr, CH₂O, HBr) NaHOCH2SO2 NaHOCH2SO2 NaHOCH2SO2->Reaction Reaction->Byproducts Sulfone Sulfone Reaction->Sulfone caption Reaction of sodium hydroxymethanesulfinate with an alkylating agent. G Synthesis Workflow CH2O Formaldehyde (in H₂O) Mix Mix CH2O->Mix Byproduct Sodium Hydroxymethanesulfonate (HOCH₂SO₃Na) Mix->Byproduct Product Product Mix->Product caption Synthesis from sodium dithionite (B78146) and formaldehyde.

References

Foundational

Technical Guide: Sodium Formaldehyde Sulfoxylate (CAS 6035-47-8)

For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides comprehensive chemical information and safety data for the compound associated with CAS number 6035-47-8, identif...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides comprehensive chemical information and safety data for the compound associated with CAS number 6035-47-8, identified as Sodium Formaldehyde (B43269) Sulfoxylate (B1233899). This document is intended for use by professionals in research and development who require detailed technical specifications, safety protocols, and experimental methodologies. Sodium formaldehyde sulfoxylate, also known by trade names such as Rongalite, is a potent reducing agent with applications in various industrial processes, including as a bleaching agent in the textile and dye industry, and in redox initiator systems for polymer formation.[1] It is also utilized in organic synthesis as a source of the sulfoxylate anion (SO₂²⁻).[1]

Chemical Information

Sodium Formaldehyde Sulfoxylate is a water-soluble antioxidant, typically available as a dihydrate.[2] It is known to be a powerful carcinogen and its use in food products is prohibited in some regions.[3]

Chemical Identification and Properties
PropertyValueSource(s)
CAS Number 6035-47-8[2][4][5][6][7][8][9][10][11]
IUPAC Name sodium;hydroxymethanesulfinate;dihydrate
Synonyms Sodium formaldehydesulfoxylate dihydrate, Rongalite, Sodium hydroxymethanesulfinate dihydrate, Formaldehyde sodium sulfoxylate dihydrate[5][7]
Molecular Formula CH₃NaO₃S · 2H₂O[4][6]
Molecular Weight 154.12 g/mol
Appearance White crystalline solid/powder[2][5]
Melting Point 64-68 °C[2][7]
Solubility Soluble in water. Slightly soluble in alcohol.[2][5][7]
Density 1.8 g/cm³ at 20 °C[7]
pH 9.5-10.5 (100g/L in H₂O at 20°C)[7]

Safety Data

Sodium Formaldehyde Sulfoxylate is classified as a hazardous substance. It is suspected of causing genetic defects and of damaging the unborn child.[10][11] Contact with acids liberates toxic gas.[4][9]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Germ cell mutagenicity2H341: Suspected of causing genetic defects
Reproductive toxicity2H361d: Suspected of damaging the unborn child

This table is a summary. Always refer to the full Safety Data Sheet (SDS) before handling.

Handling and Storage

Handling:

  • Wear personal protective equipment as required.[4][6]

  • Avoid contact with skin and eyes.[4]

  • Avoid formation of dust and aerosols.[4]

  • Provide appropriate exhaust ventilation at places where dust is formed.[4]

  • Wash hands before breaks and at the end of the workday.[4]

Storage:

  • Store in a cool place.[4]

  • Keep container tightly closed in a dry and well-ventilated place.[4]

  • Never allow the product to get in contact with water during storage.[4]

  • Do not store near acids.[4]

Experimental Protocols

Synthesis of Sodium Formaldehyde Sulfoxylate (One-Step Process)

A common method for the synthesis of Sodium Formaldehyde Sulfoxylate is a one-step process utilizing sodium metabisulfite (B1197395), zinc powder, and formaldehyde as the primary reactants.[6]

Methodology:

  • In a suitable reactor, dissolve sodium metabisulfite in deionized water with stirring.

  • Add zinc powder to the solution.

  • Introduce a formaldehyde solution to the reaction mixture.

  • Control the reaction temperature, with an activation temperature around 45-50°C and a maximum reaction temperature of 95-102°C.[6]

  • Allow the reaction to proceed for approximately 90 minutes.[6]

  • The resulting product is a solution of sodium formaldehyde sulfoxylate with zinc oxide as a byproduct.

  • The final product can be isolated through filtration and crystallization.

G Synthesis of Sodium Formaldehyde Sulfoxylate cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Na2S2O5 Sodium Metabisulfite Dissolve 1. Dissolve Na2S2O5 in H2O Na2S2O5->Dissolve Zn Zinc Powder Add_Zn 2. Add Zn Powder Zn->Add_Zn HCHO Formaldehyde Add_HCHO 3. Add Formaldehyde Solution HCHO->Add_HCHO H2O Deionized Water H2O->Dissolve Dissolve->Add_Zn Add_Zn->Add_HCHO React 4. React at 95-102°C for 90 min Add_HCHO->React SFS_sol Sodium Formaldehyde Sulfoxylate Solution React->SFS_sol ZnO Zinc Oxide (Byproduct) React->ZnO

One-step synthesis workflow for Sodium Formaldehyde Sulfoxylate.
Assay of Sodium Formaldehyde Sulfoxylate (USP Titration Method)

The United States Pharmacopeia (USP) provides a titrimetric method for the assay of Sodium Formaldehyde Sulfoxylate.

Methodology:

  • Sample Preparation: Accurately weigh approximately 1 g of Sodium Formaldehyde Sulfoxylate, dissolve it in about 25 mL of water in a 50-mL volumetric flask, and dilute to volume with water.

  • Titration: Transfer 4.0 mL of the sample solution to a conical flask containing 100 mL of water.

  • Titrate with 0.1 N iodine solution.

  • As the endpoint is approached, add 3 mL of starch indicator solution.

  • The endpoint is indicated by the first appearance of a permanent blue color.

G USP Titration Assay Workflow cluster_prep Sample Preparation cluster_titration Titration Procedure Weigh 1. Weigh ~1g of Sodium Formaldehyde Sulfoxylate Dissolve 2. Dissolve in H2O in a 50-mL volumetric flask Weigh->Dissolve Dilute 3. Dilute to volume with H2O Dissolve->Dilute Aliquot 4. Take a 4.0 mL aliquot into 100 mL H2O Dilute->Aliquot Titrate 5. Titrate with 0.1 N Iodine Solution Aliquot->Titrate Add_Indicator 6. Add Starch Indicator near endpoint Titrate->Add_Indicator Endpoint 7. Observe permanent blue color (Endpoint) Add_Indicator->Endpoint

Workflow for the USP titrimetric assay of Sodium Formaldehyde Sulfoxylate.
HPLC Method for Determination in Food Samples

An indirect High-Performance Liquid Chromatography (HPLC) method can be used to determine the presence of Sodium Formaldehyde Sulfoxylate in food samples by quantifying the formaldehyde released upon its decomposition.[3][5]

Methodology:

  • Sample Preparation and Derivatization:

  • Chromatographic Conditions:

    • Column: Agilent TC-C18 (250mm × 4.6mm, 5µm).[5]

    • Mobile Phase: Acetonitrile-water (70:30).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30°C.[5]

    • Detection: UV detector at 355 nm.[5]

G HPLC Determination Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Decompose 1. Decompose sample to release Formaldehyde Derivatize 2. React with DNPH to form Formaldehyde-DNPH derivative Decompose->Derivatize Inject 3. Inject derivatized sample Derivatize->Inject Separate 4. Separate on C18 column with Acetonitrile/Water Inject->Separate Detect 5. Detect at 355 nm Separate->Detect Quantify 6. Quantify based on calibration curve Detect->Quantify

Workflow for the indirect HPLC determination of Sodium Formaldehyde Sulfoxylate.

Logical Relationships in Organic Synthesis

Sodium Formaldehyde Sulfoxylate serves as a source of the sulfoxylate anion (SO₂²⁻), which can act as a nucleophile in organic reactions. A key application is the synthesis of sulfones from alkyl halides.

Reaction Mechanism Outline:

  • Sodium Formaldehyde Sulfoxylate provides the hydroxymethanesulfinate anion (HOCH₂SO₂⁻).

  • This anion can undergo nucleophilic substitution with an alkyl halide.

  • The resulting intermediate can then eliminate formaldehyde to generate a sulfinate anion.

  • The sulfinate anion, being a good nucleophile, reacts with a second molecule of the alkyl halide to form the final sulfone product.

G Sulfone Synthesis from Alkyl Halides SFS Sodium Formaldehyde Sulfoxylate (HOCH₂SO₂⁻ Na⁺) Intermediate1 Intermediate (R-SO₂CH₂OH) SFS->Intermediate1 Nucleophilic Substitution Alkyl_Halide1 Alkyl Halide (R-X) Alkyl_Halide1->Intermediate1 Sulfinate Sulfinate Anion (R-SO₂⁻) Intermediate1->Sulfinate Elimination Formaldehyde Formaldehyde (CH₂O) Intermediate1->Formaldehyde Sulfone Sulfone (R-SO₂-R) Sulfinate->Sulfone Nucleophilic Substitution Alkyl_Halide2 Alkyl Halide (R-X) Alkyl_Halide2->Sulfone

Logical relationship in the synthesis of sulfones using Sodium Formaldehyde Sulfoxylate.

References

Exploratory

Spectroscopic and Mechanistic Profile of Sodium Hydroxymethanesulfinate (Rongalite): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Sodium hydroxymethanesulfinate, widely known by its trade name Rongalite, is a versatile and powerful reducing agent with significant applicati...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydroxymethanesulfinate, widely known by its trade name Rongalite, is a versatile and powerful reducing agent with significant applications in organic synthesis, industrial processes, and pharmaceutical sciences.[1][2] Its utility stems from its ability to act as a stable, solid source of the highly reactive sulfoxylate (B1233899) ion (SO₂²⁻).[1][3] This technical guide provides a comprehensive overview of the available spectroscopic data (NMR, IR, MS) for sodium hydroxymethanesulfinate, details common experimental protocols for its analysis, and illustrates key chemical pathways involving this reagent.

Chemical Structure and Properties

Sodium hydroxymethanesulfinate is a salt with the chemical formula Na⁺HOCH₂SO₂⁻.[3] It is typically sold as the dihydrate (Na⁺HOCH₂SO₂⁻ · 2H₂O).[3][4] The structure has been confirmed by X-ray crystallography.[1][3]

Table 1: Physicochemical Properties of Sodium Hydroxymethanesulfinate

PropertyValueReference
CAS Number 149-44-0 (anhydrous), 6035-47-8 (dihydrate)[3]
Molecular Formula CH₃NaO₃S (anhydrous), CH₇NaO₅S (dihydrate)[5]
Molecular Weight 118.09 g/mol (anhydrous), 154.12 g/mol (dihydrate)[5]
Appearance Colorless to white crystalline solid[3][4]
Solubility Soluble in water (approx. 600 g/L for dihydrate)[3][5]
Stability Stable in alkaline or neutral aqueous solutions; decomposes in acidic medium.[1][2]

Spectroscopic Data

Detailed, publicly available quantitative spectroscopic data for sodium hydroxymethanesulfinate is limited. The following tables summarize the currently available information and provide expected values based on related compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sodium hydroxymethanesulfinate is highly soluble in water, making Deuterium Oxide (D₂O) the solvent of choice for NMR analysis.

Table 2: NMR Spectroscopic Data of Sodium Hydroxymethanesulfinate in D₂O

NucleusChemical Shift (δ) ppmMultiplicityNotes
¹H Data not available. Expected to be a singlet.SingletThe methylene (B1212753) protons (-CH₂-) are chemically equivalent and not adjacent to other protons, hence a singlet is expected. For the structurally similar sodium hydroxymethanesulfonate, the methylene protons appear as a singlet at 4.41 ppm in D₂O.[6]
¹³C Data not available.-A single resonance is expected for the methylene carbon.
Infrared (IR) Spectroscopy

IR spectra of solid sodium hydroxymethanesulfinate are typically acquired using KBr pellets or Attenuated Total Reflectance (ATR) techniques. The spectrum is characterized by strong absorptions corresponding to the S=O and C-S bonds.

Table 3: Key IR Absorption Bands for Sodium Hydroxymethanesulfinate

Wavenumber (cm⁻¹)IntensityAssignmentReference
~3400Strong, BroadO-H stretch (from water of hydration and hydroxyl group)General knowledge
2950 - 2850MediumC-H stretch (methylene group)General knowledge
~1050 - 950StrongS=O symmetric stretch[Sato et al., as referenced in secondary sources]
~730StrongC-S stretch[Sato et al., as referenced in secondary sources]
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for Sodium Hydroxymethanesulfinate

TechniqueModeExpected m/zIonNotes
ESINegative97.0[HOCH₂SO₂]⁻The molecular weight of the hydroxymethanesulfinate anion.
ESINegative195.0[2M - H]⁻ (as acid)Dimer of the corresponding hydroxymethanesulfinic acid.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of sodium hydroxymethanesulfinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of sodium hydroxymethanesulfinate dihydrate.

    • Dissolve the sample in approximately 0.6-0.7 mL of Deuterium Oxide (D₂O) in a clean vial.

    • For quantitative measurements or precise chemical shift referencing, a suitable internal standard that is soluble in D₂O, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be added.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field instrument.

    • Solvent: D₂O.

    • Temperature: 298 K.

    • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

    • Solvent Suppression: If the residual HDO signal is intense, a presaturation or WATERGATE sequence can be used.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 400 MHz (100 MHz for ¹³C) or higher.

    • Solvent: D₂O.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C is less sensitive.

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly dry approximately 1-2 mg of sodium hydroxymethanesulfinate and ~100 mg of spectroscopic grade Potassium Bromide (KBr) powder in an oven to remove moisture.

    • Grind the KBr to a fine powder using an agate mortar and pestle.

    • Add the sodium hydroxymethanesulfinate sample to the KBr powder and grind the mixture until it is a homogenous, fine powder.

    • Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • Perform baseline correction and peak picking using the spectrometer software.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation:

    • Prepare a stock solution of sodium hydroxymethanesulfinate in a suitable solvent, such as a water/methanol mixture, at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Chromatographic Conditions (for separation prior to MS):

    • Column: A reverse-phase C18 column is often suitable for polar analytes.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient from high aqueous to high organic content.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (ESI-MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Scan Range: m/z 50-500.

    • Nebulizer Gas (N₂): As per instrument recommendation.

    • Drying Gas (N₂): As per instrument recommendation.

Key Signaling Pathways and Logical Relationships

Sodium hydroxymethanesulfinate is primarily involved in two key chemical processes: its decomposition under acidic conditions and its use as a nucleophile in substitution reactions.

Decomposition in Acidic Medium

In an acidic environment, sodium hydroxymethanesulfinate is unstable and decomposes to release formaldehyde (B43269) and a sulfoxylate anion, which is in equilibrium with sulfite.[1][2][3] This reaction is fundamental to its use as a reducing agent, as the liberated species are highly reactive.

G cluster_reactants Reactants cluster_products Products HOCH2SO2Na Sodium Hydroxymethanesulfinate CH2O Formaldehyde HOCH2SO2Na->CH2O Decomposition HSO2_minus Sulfoxylate Anion HOCH2SO2Na->HSO2_minus H_plus H⁺ (Acid) H_plus->HOCH2SO2Na SO3_2minus Sulfite HSO2_minus->SO3_2minus Equilibrium

Caption: Acid-catalyzed decomposition of sodium hydroxymethanesulfinate.

Synthesis of Sulfones via Nucleophilic Substitution

A primary application of sodium hydroxymethanesulfinate in organic synthesis is the preparation of sulfones.[2][7] It acts as a potent nucleophile that reacts with alkyl halides in an Sₙ2-type reaction. The initial substitution product is unstable and eliminates formaldehyde to generate a sulfinate anion, which then reacts with a second equivalent of the alkyl halide.

G cluster_workflow Sulfone Synthesis Workflow Rongalite Sodium Hydroxymethanesulfinate (HOCH₂SO₂⁻) Intermediate Unstable Adduct [R-S(O)₂-CH₂OH] Rongalite->Intermediate Sₙ2 Reaction AlkylHalide1 Alkyl Halide (R-X) AlkylHalide1->Intermediate Sulfinate Sulfinate Anion (R-SO₂⁻) Intermediate->Sulfinate Elimination Formaldehyde Formaldehyde (CH₂O) Intermediate->Formaldehyde Sulfone Symmetrical Sulfone (R-SO₂-R) Sulfinate->Sulfone Sₙ2 Reaction AlkylHalide2 Alkyl Halide (R-X) AlkylHalide2->Sulfone

Caption: Reaction pathway for the synthesis of sulfones from Rongalite.

Conclusion

Sodium hydroxymethanesulfinate is a reagent of considerable importance, yet detailed public spectroscopic data remains sparse. This guide has consolidated the available information on its NMR, IR, and MS characteristics and provided standardized protocols for its analysis. The illustrated chemical pathways highlight its fundamental reactivity as a source of reducing equivalents and as a nucleophile for sulfone synthesis. Further research to fully characterize and publish the complete spectroscopic profile of this compound would be of great benefit to the scientific community.

References

Foundational

An In-depth Technical Guide to the Solubility of Sodium Hydroxymethanesulfinate Hydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of sodium hydroxymethanesulfinate hydrate (B1144303), a compound also widely known...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium hydroxymethanesulfinate hydrate (B1144303), a compound also widely known by its trivial name, Rongalite. This document is intended for researchers, scientists, and professionals in drug development who utilize or are exploring the applications of this versatile reducing agent. The guide details its solubility in various organic solvents, provides standardized experimental protocols for solubility determination, and includes visualizations of its chemical reactivity and experimental workflows.

Introduction to Sodium Hydroxymethanesulfinate Hydrate

Sodium hydroxymethanesulfinate (NaHOCH₂SO₂), typically available as a dihydrate (NaHOCH₂SO₂·2H₂O), is a water-soluble organic compound.[1][2][3] It is extensively used as an industrial bleaching agent and as a reducing agent in vat dyeing.[3][4] In more specialized applications relevant to the target audience, it serves as an antioxidant in pharmaceutical formulations and has various uses in organic synthesis.[1][2]

Data Presentation: Solubility Profile

The solubility of sodium hydroxymethanesulfinate hydrate is a critical parameter for its application in various chemical processes. While extensively soluble in aqueous solutions, its solubility in organic solvents is more limited. The following table summarizes the available quantitative and qualitative solubility data. A notable discrepancy exists in the reported aqueous solubility, with values ranging from 50 mg/mL to approximately 600 g/L.[1][5][6] This could be attributable to differences in experimental conditions, such as temperature and pH, or the specific form of the hydrate used.

SolventChemical FormulaSolubilityTemperature (°C)Citation
WaterH₂O~600 g/L (approx. 60 g/100 mL)Not Specified[5][6]
WaterH₂O50 mg/mL (5 g/100 mL)20[1][7][8]
WaterH₂O50 g/L (5 g/100 mL)20[9]
AlcoholR-OHSlightly SolubleNot Specified[3][7][8][10]
EthanolC₂H₅OHSlightly SolubleNot Specified[3][7][8][10]
Ether(C₂H₅)₂OPractically InsolubleNot Specified
BenzeneC₆H₆Practically InsolubleNot Specified

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for the successful design of chemical reactions and formulations. Below are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound like sodium hydroxymethanesulfinate hydrate in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a saturated solution.

Materials and Apparatus:

  • Sodium hydroxymethanesulfinate hydrate

  • Organic solvent of interest

  • Analytical balance

  • Thermostatically controlled shaker or magnetic stirrer with a hot plate

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of sodium hydroxymethanesulfinate hydrate to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

    • Place the container in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, depending on the solvent and the solute. It is advisable to determine the time to equilibrium by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant using a syringe filter that is chemically compatible with the solvent to remove any suspended solid particles. The filtration should be performed at the same temperature as the equilibration to avoid any temperature-induced precipitation.

  • Solvent Evaporation and Mass Determination:

    • Transfer a precise volume of the clear filtrate to a pre-weighed evaporating dish or vial.

    • Evaporate the solvent under controlled conditions. This can be achieved by gentle heating in an oven at a temperature below the decomposition temperature of the solute or by using a rotary evaporator.

    • Once the solvent is completely removed, place the dish or vial in an oven to dry the solid residue to a constant weight.

    • Cool the container in a desiccator and weigh it on an analytical balance.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula: S ( g/100 mL) = [(Mass of dish with residue - Mass of empty dish) / Volume of filtrate (mL)] x 100

UV-Vis Spectrophotometry Method

This method is suitable if sodium hydroxymethanesulfinate hydrate exhibits absorbance in the UV-Vis spectrum and does not degrade in the chosen solvent.

Materials and Apparatus:

  • Sodium hydroxymethanesulfinate hydrate

  • Organic solvent of interest (must be UV-transparent at the analysis wavelength)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatically controlled shaker or magnetic stirrer

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of known concentration by dissolving a precisely weighed amount of sodium hydroxymethanesulfinate hydrate in the organic solvent using a volumetric flask.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it).

  • Preparation of a Saturated Solution:

    • Follow the same procedure as described in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

  • Sample Collection and Analysis:

    • After reaching equilibrium, filter the supernatant to obtain a clear solution.

    • Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λ_max.

  • Calculation of Solubility:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • The solubility can then be expressed in the desired units (e.g., g/100 mL).

Visualizations: Chemical Reactivity and Experimental Workflow

To further aid in the understanding of the application and analysis of sodium hydroxymethanesulfinate hydrate, the following diagrams have been generated using the DOT language.

Role as a Reducing Agent in Organic Synthesis

Sodium hydroxymethanesulfinate is a versatile reducing agent in various organic transformations. One common application is the reduction of disulfides to thiols. The following diagram illustrates a generalized reaction pathway.

G Reaction Pathway: Reduction of Disulfides Disulfide Disulfide (R-S-S-R) Reaction Reduction Reaction Disulfide->Reaction Rongalite Sodium Hydroxymethanesulfinate (NaHOCH₂SO₂) Rongalite->Reaction Thiol Thiol (2 R-SH) Reaction->Thiol Byproducts Byproducts Reaction->Byproducts

Caption: Reduction of a disulfide to thiols using sodium hydroxymethanesulfinate.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in determining the solubility of sodium hydroxymethanesulfinate hydrate using a generalized experimental approach.

G Workflow for Solubility Determination Start Start Prepare Prepare Saturated Solution (Excess Solute in Solvent) Start->Prepare Equilibrate Equilibrate at Constant Temperature (e.g., 24h with agitation) Prepare->Equilibrate Filter Filter Supernatant Equilibrate->Filter Analyze Analyze Filtrate (Gravimetric or Spectroscopic) Filter->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Caption: A generalized workflow for the experimental determination of solubility.

References

Exploratory

In-depth Technical Guide: Thermal Decomposition Profile of Sodium Hydroxymethanesulfinate Hydrate

For Researchers, Scientists, and Drug Development Professionals Introduction Sodium hydroxymethanesulfinate, commonly known as Rongalite, is a versatile reducing agent with applications spanning the textile, polymer, and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydroxymethanesulfinate, commonly known as Rongalite, is a versatile reducing agent with applications spanning the textile, polymer, and pharmaceutical industries. In pharmaceutical formulations, it can act as an antioxidant and stabilizer. A thorough understanding of its thermal stability and decomposition profile is critical for ensuring drug product quality, stability, and safety, particularly for products that may be subjected to thermal stress during manufacturing, storage, or administration.

This technical guide provides a comprehensive overview of the thermal decomposition of sodium hydroxymethanesulfinate hydrate (B1144303). It consolidates available data on its decomposition pathway, identifies key decomposition products, and outlines the experimental methodologies used for its characterization.

Physicochemical Properties

Sodium hydroxymethanesulfinate is typically available as a dihydrate (HOCH₂SO₂Na · 2H₂O). A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Sodium Hydroxymethanesulfinate Dihydrate

PropertyValueReference(s)
Molecular Formula CH₅NaO₄S[1]
Molecular Weight 154.12 g/mol
Appearance White crystalline solid
Melting Point ~64 °C (decomposes)[2]
Solubility Soluble in water

Thermal Decomposition Profile

3.1 Decomposition Stages

The decomposition process can be broadly categorized into the stages outlined in Table 2. It is important to note that the precise temperature ranges and mass losses can be influenced by experimental conditions such as heating rate and atmospheric environment.

Table 2: Summary of Thermal Decomposition Stages of Sodium Hydroxymethanesulfinate Dihydrate

Temperature Range (°C)EventPredominant Gaseous Products
~64 - 100 Melting and DehydrationWater (H₂O)
>100 - 200 Decomposition of Anhydrous SaltFormaldehyde (B43269) (CH₂O), Sulfur Dioxide (SO₂), Hydrogen Sulfide (H₂S)
>200 Further Decomposition and Salt RearrangementOxides of Sulfur (SOₓ), Sodium Oxide (Na₂O)

3.2 Proposed Decomposition Pathways

The decomposition of the hydroxymethanesulfinate ion is complex and can proceed through various pathways. In aqueous solutions, it is known to be unstable, tending to revert to formaldehyde and sulfite.[3] Under thermal stress, a series of reactions are initiated.

One proposed decomposition reaction at elevated temperatures is:

6NaHSO2CH2O+3H2O4NaHSO3+2HCOONa+2H2S+HCOOH+3CH3OH6\text{NaHSO}_2 \cdot \text{CH}_2\text{O} + 3\text{H}_2\text{O} \rightarrow 4\text{NaHSO}_3 + 2\text{HCOONa} + 2\text{H}_2\text{S} + \text{HCOOH} + 3\text{CH}_3\text{OH}6NaHSO2​⋅CH2​O+3H2​O→4NaHSO3​+2HCOONa+2H2​S+HCOOH+3CH3​OH

Upon further heating, the anhydrous salt is believed to decompose, releasing formaldehyde and a reducing sulfoxylate (B1233899) species.[3] When heated to decomposition, it is reported to emit toxic fumes of sulfur oxides (SOₓ) and sodium oxide (Na₂O).

Experimental Protocols

A comprehensive thermal analysis of sodium hydroxymethanesulfinate hydrate would typically involve Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA).

4.1 Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature and mass loss associated with decomposition events.

  • Methodology:

    • Instrument: A calibrated thermogravimetric analyzer.

    • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of sodium hydroxymethanesulfinate hydrate is placed in an inert sample pan (e.g., aluminum or platinum).

    • Experimental Conditions:

      • Atmosphere: Inert (e.g., Nitrogen, Argon) or oxidative (e.g., Air), at a constant flow rate (e.g., 50-100 mL/min).

      • Heating Rate: A linear heating rate, typically between 10 to 20 °C/min.

      • Temperature Range: From ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

    • Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to identify the onset temperature of decomposition and the percentage of mass loss for each decomposition step. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

4.2 Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow associated with thermal events such as melting, crystallization, and decomposition.

  • Methodology:

    • Instrument: A calibrated differential scanning calorimeter.

    • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or other suitable pan. An empty, sealed pan is used as a reference.

    • Experimental Conditions:

      • Atmosphere: Inert (e.g., Nitrogen, Argon) at a constant flow rate.

      • Heating Rate: A linear heating rate, typically 10 °C/min.

      • Temperature Range: From sub-ambient to a temperature encompassing all expected thermal events.

    • Data Analysis: The differential heat flow between the sample and the reference is measured as a function of temperature. Endothermic events (e.g., melting, dehydration) and exothermic events (e.g., some decomposition processes) are identified by peaks in the DSC curve. The area under a peak can be integrated to determine the enthalpy change of the transition.

4.3 Evolved Gas Analysis (EGA)

  • Objective: To identify the gaseous products evolved during thermal decomposition.

  • Methodology:

    • Instrumentation: A TGA instrument coupled to a gas analysis system, such as a Fourier Transform Infrared Spectrometer (TGA-FTIR) or a Mass Spectrometer (TGA-MS).[4]

    • Experimental Conditions: The TGA is run under the conditions described in section 4.1. The evolved gases are continuously transferred to the FTIR or MS via a heated transfer line.

    • Data Analysis:

      • TGA-FTIR: The infrared spectra of the evolved gases are collected in real-time. The characteristic absorption bands are used to identify the functional groups and, consequently, the specific gaseous molecules (e.g., H₂O, CO₂, SO₂, CH₂O).

      • TGA-MS: The evolved gases are ionized, and their mass-to-charge ratios are determined. The resulting mass spectra are used to identify the evolved gaseous species.

Visualizations

5.1 Experimental Workflow

The logical flow for a comprehensive thermal analysis of sodium hydroxymethanesulfinate hydrate is depicted in the following diagram.

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_ega Evolved Gas Analysis cluster_data Data Interpretation Sample Sodium Hydroxymethanesulfinate Hydrate Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_EGA TGA coupled with Evolved Gas Analysis (EGA) Sample->TGA_EGA MassLoss Mass Loss vs. Temperature TGA->MassLoss HeatFlow Heat Flow vs. Temperature DSC->HeatFlow FTIR Fourier Transform Infrared Spectroscopy (FTIR) TGA_EGA->FTIR MS Mass Spectrometry (MS) TGA_EGA->MS GasID Identification of Evolved Gases FTIR->GasID MS->GasID DecompositionProfile Comprehensive Decomposition Profile MassLoss->DecompositionProfile HeatFlow->DecompositionProfile GasID->DecompositionProfile

Caption: Experimental workflow for the thermal analysis of sodium hydroxymethanesulfinate hydrate.

5.2 Proposed Decomposition Pathway

The following diagram illustrates a simplified, proposed pathway for the initial stages of thermal decomposition.

DecompositionPathway Start Sodium Hydroxymethanesulfinate Dihydrate (HOCH₂SO₂Na · 2H₂O) Dehydration Dehydration (~64-100 °C) Start->Dehydration + Heat Anhydrous Anhydrous Sodium Hydroxymethanesulfinate (HOCH₂SO₂Na) Dehydration->Anhydrous - 2H₂O Decomposition Decomposition (>100 °C) Anhydrous->Decomposition + Heat Products Gaseous Products: Formaldehyde (CH₂O) Sulfur Dioxide (SO₂) Hydrogen Sulfide (H₂S) Decomposition->Products Residue Solid Residue: Sodium Sulfite (Na₂SO₃) Sodium Sulfate (Na₂SO₄) Sodium Oxide (Na₂O) Decomposition->Residue

Caption: Proposed thermal decomposition pathway of sodium hydroxymethanesulfinate hydrate.

Conclusion

The thermal decomposition of sodium hydroxymethanesulfinate hydrate is a complex process initiated by dehydration, followed by the decomposition of the anhydrous salt at higher temperatures. The primary gaseous decomposition products include water, formaldehyde, sulfur dioxide, and hydrogen sulfide. A comprehensive understanding of this decomposition profile is essential for the development of stable and safe pharmaceutical products containing this excipient. While the general decomposition behavior is understood, further research providing detailed quantitative TGA, DSC, and EGA data would be invaluable for precise modeling of its thermal stability.

References

Protocols & Analytical Methods

Method

Sodium Hydroxymethanesulfinate: A Versatile and Cost-Effective Reducing Agent in Organic Synthesis

Introduction: Sodium hydroxymethanesulfinate, commonly known by its trade name Rongalite, is a versatile and inexpensive reducing agent with a growing number of applications in modern organic synthesis.[1][2] This salt,...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Sodium hydroxymethanesulfinate, commonly known by its trade name Rongalite, is a versatile and inexpensive reducing agent with a growing number of applications in modern organic synthesis.[1][2] This salt, with the chemical formula Na⁺HOCH₂SO₂⁻, is valued for its stability, ease of handling, and unique reactivity, which often proceeds via radical mechanisms.[1][3] It serves as a valuable alternative to transition metal-based or hydride-based reducing agents in various transformations.[1][3] This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development on the use of sodium hydroxymethanesulfinate in key organic reactions.

Key Applications and Protocols

Chemoselective Reduction of α-Keto Esters and Amides

Sodium hydroxymethanesulfinate provides a metal- and hydride-free method for the chemoselective reduction of α-keto esters and amides to the corresponding α-hydroxy esters and amides.[1][3] This reaction is highly efficient, with reported yields ranging from 85% to 98%.[1][3][4] The protocol is compatible with a variety of other reducible functional groups, including halides, alkenes, amides, and nitriles, highlighting its excellent chemoselectivity.[1][3]

Quantitative Data:

Substrate TypeProduct TypeYield Range (%)Reference
α-Keto Estersα-Hydroxy Esters85-98[1][3]
α-Keto Amidesα-Hydroxy Amides85-98[1][3]
α-Keto Aldehydesα-Hydroxymethyl KetonesHigh[5]

Experimental Protocol: General Procedure for the Reduction of α-Keto Esters

  • To a solution of the α-keto ester (1.0 mmol) in a suitable solvent such as ethanol (B145695) or water, add sodium hydroxymethanesulfinate (2.0 mmol).[1][5]

  • The reaction mixture is then stirred at a specified temperature (e.g., room temperature or elevated temperatures) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is subjected to an aqueous workup. Typically, this involves dilution with water and extraction with an organic solvent like ethyl acetate.

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired α-hydroxy ester.[6]

Logical Relationship Diagram: Reduction of α-Keto Esters

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product alpha_keto_ester α-Keto Ester conditions Solvent (e.g., EtOH, H2O) Temperature (e.g., RT) alpha_keto_ester->conditions rongalite Sodium Hydroxymethanesulfinate (Rongalite) rongalite->conditions alpha_hydroxy_ester α-Hydroxy Ester conditions->alpha_hydroxy_ester Reduction

Caption: Workflow for the reduction of α-keto esters.

Debromination of Vicinal Dibromides

Sodium hydroxymethanesulfinate is utilized in a highly stereoselective method for the debromination of vicinal dibromides to furnish alkenes.[7] This transformation is often mediated by sodium telluride, which is generated in situ from elemental tellurium and Rongalite in an aqueous sodium hydroxide (B78521) solution.[7] This method is particularly effective for the synthesis of trans-olefins from erythro-dibromides and cis-olefins from threo-dibromides.[8]

Quantitative Data:

Substrate TypeProduct TypeYield Range (%)Reference
Vicinal DibromoalkanesAlkenes80-91[7]

Experimental Protocol: General Procedure for Debromination

  • In a reaction vessel, a mixture of elemental tellurium and sodium hydroxymethanesulfinate is prepared in a dilute aqueous solution of sodium hydroxide. The mixture is gently heated to generate a wine-red colored solution of sodium telluride.[7]

  • The vicinal dibromoalkane is then added to this solution at room temperature.

  • The reaction is stirred until completion, which can be monitored by TLC.

  • Following the reaction, an aqueous workup is performed, which involves extraction with an appropriate organic solvent.

  • The combined organic extracts are washed, dried, and concentrated to yield the crude alkene, which can be further purified if necessary.

Signaling Pathway Diagram: In Situ Generation of Sodium Telluride and Debromination

G rongalite Sodium Hydroxymethanesulfinate Na2Te Sodium Telluride (in situ) rongalite->Na2Te Reduction Te Tellurium Te->Na2Te NaOH NaOH (aq) NaOH->Na2Te alkene Alkene Na2Te->alkene Debromination TeBr2 Diorganotellurium Dibromide Na2Te->TeBr2 vic_dibromide Vicinal Dibromide vic_dibromide->alkene vic_dibromide->TeBr2

Caption: Debromination via in situ generated sodium telluride.

Synthesis of Sulfones

Sodium hydroxymethanesulfinate serves as an excellent and economical source of the sulfone functionality (SO₂).[5][7] It reacts with various alkyl halides to produce symmetrical and unsymmetrical sulfones under mild conditions.[9][10] This method avoids the use of harsh reagents and is compatible with a range of functional groups.

Quantitative Data:

Reactant 1Reactant 2Product TypeYield Range (%)Reference
Alkyl HalidesRongaliteSymmetrical SulfonesModerate[7]
Alkyl HalidesRongaliteUnsymmetrical SulfonesGood[9][10]
Activated OlefinsRongaliteβ,β′-disubstituted diethyl sulfones64-91[7]

Experimental Protocol: General Procedure for the Synthesis of Unsymmetrical Sulfones

  • Sodium hydroxymethanesulfinate is reacted with a first alkyl halide in a suitable solvent.

  • This is followed by the addition of a second, different alkyl halide to the reaction mixture.

  • The reaction is typically conducted under mild conditions and is not sensitive to air or moisture.[9][10]

  • The progress of the reaction is monitored by standard analytical techniques.

  • Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

  • The organic layer is then dried and concentrated, and the crude product is purified by chromatography or recrystallization.

Logical Relationship Diagram: Synthesis of Unsymmetrical Sulfones

G cluster_reactants Reactants cluster_process Process cluster_product Product rongalite Sodium Hydroxymethanesulfinate reaction One-Pot or Telescoped Synthesis rongalite->reaction alkyl_halide_1 Alkyl Halide 1 alkyl_halide_1->reaction alkyl_halide_2 Alkyl Halide 2 alkyl_halide_2->reaction sulfone Unsymmetrical Sulfone reaction->sulfone

Caption: One-pot synthesis of unsymmetrical sulfones.

Conclusion

Sodium hydroxymethanesulfinate is a powerful, cost-effective, and environmentally friendly reducing agent for a variety of transformations in organic synthesis. Its ability to function under mild, often aqueous, conditions and its high chemoselectivity make it an attractive reagent for both academic research and industrial applications, including drug development. The protocols outlined in this document provide a starting point for the exploration of its synthetic utility.

References

Application

Application Notes and Protocols for Reductive Dehalogenation with Rongalite

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the use of Rongalite (sodium hydroxymethanesulfinate) as an efficient and environmentall...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Rongalite (sodium hydroxymethanesulfinate) as an efficient and environmentally friendly reagent for the reductive dehalogenation of various organic halides. Rongalite is a cost-effective and versatile reagent, making it a valuable tool in organic synthesis, particularly in the development of pharmaceutical intermediates.

Introduction

Rongalite is a powerful reducing agent used for the dehalogenation of organic compounds, most notably α-haloketones, phenacyl halides, and perfluoroaryl halides.[1][2] Its utility in organic synthesis stems from its stability, ease of handling, and its role as a source of the sulfoxylate (B1233899) dianion (SO₂²⁻).[2] This protocol outlines the general procedures, substrate scope, and mechanistic considerations for performing reductive dehalogenation reactions using Rongalite.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the reductive dehalogenation of various substrates using Rongalite.

Table 1: Reductive Dehalogenation of α-Haloketones and Phenacyl Halides

SubstrateProductReagent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
Phenacyl chlorideAcetophenoneRongalite (2)Ethanol (B145695)Reflux< 193[2]
Phenacyl halidesCorresponding ketonesRongaliteEthanolRoom Temp.24-
Phenacyl halidesCorresponding ketonesRongaliteEthanolReflux< 1-[2]
Dichlorofluoromethyl aryl ketonesFluoromethyl phenyl ketonesRongalite (2)EthanolReflux< 158-60[2]
Chlorofluoroacetyl steroidal furanMonofluoroacetyl steroidal furanRongaliteEthanol or THF/Ethanol (1:1)--80-86[2]
Chlorodifluoroacetyl steroidal furanDifluoroacetyl steroidal furanRongaliteEthanol or THF/Ethanol (1:1)--80-86[2]

Table 2: Reductive Dehalogenation of Perfluoroaryl Halides

SubstrateProductReagentSolventConditionsYield (%)
Perfluoroaryl halidesPentafluorobenzenesRongalite---[2]

Experimental Protocols

The following are generalized protocols for the reductive dehalogenation of α-haloketones and perfluoroaryl halides using Rongalite. Researchers should optimize these conditions for their specific substrates.

General Protocol for Reductive Dehalogenation of α-Haloketones

Materials:

  • α-Haloketone

  • Rongalite (sodium hydroxymethanesulfinate dihydrate)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the α-haloketone.

  • Reagent Addition: Add ethanol to dissolve the α-haloketone, followed by the addition of Rongalite (typically 2 equivalents).

  • Reaction: The reaction mixture is then stirred at either room temperature or heated to reflux. Reaction progress should be monitored by an appropriate technique (e.g., TLC, GC-MS). Reaction times can vary from less than 1 hour at reflux to 24 hours at room temperature.[2]

  • Workup: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired dehalogenated ketone.

General Protocol for Reductive Dehalogenation of Perfluoroaryl Halides

Detailed experimental conditions for the reductive dehalogenation of perfluoroaryl halides with Rongalite are less commonly reported in readily accessible literature and may require specific optimization. The general approach would be similar to the one described for α-haloketones, likely requiring elevated temperatures and polar aprotic solvents.

Mechanistic Overview & Diagrams

The reductive dehalogenation by Rongalite is believed to proceed through a nucleophilic attack of the sulfoxylate dianion (SO₂²⁻) or the hydroxymethanesulfinate anion (HOCH₂SO₂⁻) on the substrate.[1] In the case of α-haloketones, the reaction is thought to be initiated by the attack on the carbonyl group. For other halides, a single electron transfer (SET) mechanism may be involved.

Below are diagrams illustrating the proposed reaction mechanism and a general experimental workflow.

G Proposed Mechanism for Reductive Dehalogenation of an α-Haloketone cluster_rongalite Rongalite Dissociation cluster_reaction Dehalogenation Steps Rongalite Na⁺HOCH₂SO₂⁻ SO2_dianion SO₂²⁻ + CH₂O + H⁺ Rongalite->SO2_dianion in solution alpha_haloketone R-C(=O)-CH(X)-R' intermediate1 [R-C(O⁻)-CH(X)-R']⁻SO₂⁻ alpha_haloketone->intermediate1 + SO₂²⁻ enolate R-C(O⁻)=CH-R' intermediate1->enolate - X⁻, - SO₂ ketone R-C(=O)-CH₂-R' enolate->ketone + H⁺ (from solvent) G Experimental Workflow for Reductive Dehalogenation start Start setup Reaction Setup: - α-Haloketone - Ethanol - Rongalite start->setup reaction Reaction: Stir at RT or Reflux (Monitor by TLC/GC-MS) setup->reaction workup Workup: - Remove Solvent - Partition (Water/Organic) reaction->workup purification Purification: Column Chromatography workup->purification product Final Product purification->product

References

Method

Application Notes: Sodium Hydroxymethanesulfinate in Vat Dyeing of Textiles

Introduction Sodium hydroxymethanesulfinate, also known as sodium formaldehyde (B43269) sulfoxylate (B1233899) and commercially as Rongalite, is a potent reducing agent with significant applications in the textile indust...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium hydroxymethanesulfinate, also known as sodium formaldehyde (B43269) sulfoxylate (B1233899) and commercially as Rongalite, is a potent reducing agent with significant applications in the textile industry, particularly in vat dyeing.[1] Unlike the more conventional sodium hydrosulfite (sodium dithionite), sodium hydroxymethanesulfinate offers distinct advantages, including improved stability and the ability to maintain the dye in its reduced (leuco) state, which can lead to more even and level dyeing.[2] It is also effectively used as a discharging agent for creating patterns on dyed fabrics.[1][3] This document provides detailed application notes and protocols for researchers and scientists in textile chemistry.

Mechanism of Action in Vat Dyeing

Vat dyeing is a multi-step process used for dyeing cellulosic fibers like cotton, owing to the excellent fastness properties of this dye class.[4][5] The core of the process lies in the reversible reduction of the insoluble vat dye into a water-soluble "leuco" form, which can then be absorbed by the textile fibers. Sodium hydroxymethanesulfinate serves as the reducing agent in this critical "vatting" stage.

The general stages of vat dyeing are as follows:

  • Reduction (Vatting): The insoluble vat dye is chemically reduced in an alkaline medium to its soluble leuco form.[4][6] This is where sodium hydroxymethanesulfinate is applied.

  • Dye Absorption: The textile material is immersed in the dyebath containing the soluble leuco dye, which then diffuses into the fiber structure.[4]

  • Oxidation: The fabric is removed from the dyebath and the leuco dye within the fibers is oxidized back to its original insoluble form, trapping the dye molecules inside the fiber.[5][6] This can be achieved through exposure to air or by using chemical oxidizing agents like hydrogen peroxide or sodium perborate (B1237305).[6][7]

  • Soaping: An after-treatment process involving washing the dyed fabric with a hot detergent solution. This step is crucial for removing loose dye particles from the surface, developing the true color, and improving the overall fastness properties of the dyeing.[8][9]

Experimental Protocols

The application of sodium hydroxymethanesulfinate can be adapted for various vat dyeing methods. Below are detailed protocols for exhaust dyeing, a common batch process for yarns and fabrics.

Protocol 1: Exhaust Dyeing of Cotton Yarn with Anthrene Blue GCD

This protocol is adapted from a patented example demonstrating the use of sodium sulfoxylate formaldehyde for improved dyeing outcomes.[2]

Materials:

  • Cotton Yarn

  • Anthrene Blue GCD double paste (Colour Index No. 1113)

  • Sodium Hydroxide (Caustic Soda)

  • Sodium Hydrosulfite

  • Sodium Hydroxymethanesulfinate (Sodium Sulfoxylate Formaldehyde)

  • Glue

  • Soluble Oil

  • Sodium Perborate

  • Neutral Soap

Procedure:

  • Dye Bath Preparation (Reduction):

    • In a suitable vessel, prepare a stock solution by mixing 5% (on weight of fiber, owf) of Anthrene Blue GCD double paste and 6% (owf) of dry caustic soda with water.

    • Heat the mixture to approximately 120°F (49°C).

    • Add 4% (owf) sodium hydrosulfite, 2.5% (owf) sodium hydroxymethanesulfinate, 4% (owf) glue, and 2% (owf) soluble oil.

    • Agitate the solution thoroughly to ensure complete mixing.

    • Cool the solution to room temperature by adding cold water to achieve the final volume required for dyeing.

  • Dyeing:

    • Immerse the cotton skeins in the prepared dye bath at room temperature.

    • Work the skeins in the bath for approximately 40 minutes to ensure even dye penetration.

  • Oxidation:

    • Remove the skeins from the dye bath.

    • Prepare a fresh bath containing 1% (owf) sodium perborate at 120°F (49°C).

    • Treat the skeins in this oxidizing bath for 10 minutes.

  • Soaping and Finishing:

    • Prepare a soaping bath with 2% (owf) neutral soap.

    • Heat the bath to 200°F (93°C) and treat the yarn.

    • After soaping, rinse the yarn thoroughly with water and dry.

Quantitative Data

The selection of a reducing agent can significantly impact the dyeing process, fabric quality, and effluent characteristics. While specific comparative data for sodium hydroxymethanesulfinate is limited in the provided search results, the following table illustrates the type of quantitative analysis performed when comparing different reducing systems in vat dyeing, in this case, comparing conventional sodium hydrosulfite with ferrous sulfate (B86663) combinations.[10] This provides a framework for evaluating the performance of sodium hydroxymethanesulfinate.

Table 1: Comparison of Effluent Load for Different Reducing Agents in Vat Dyeing [10]

ParameterHydrose (2% owm)Ferrous Sulphate (2% owm)Ferrous Sulphate (1.5% owm) + Hydrose (0.5% owm)Ferrous Sulphate (1% owm) + Hydrose (1% owm)
TDS (mg/L) HighModerateModerate-HighHigh
Total Alkalinity (mg/L) HighLowLow-ModerateModerate
Sulphate Ion (mg/L) HighLowLow-ModerateModerate
Sodium Ion (mg/L) HighLowLow-ModerateModerate
COD (mg/L) HighLowLow-ModerateModerate-High
BOD (mg/L) HighLowLow-ModerateModerate-High
pH AlkalineNear NeutralAlkalineAlkaline

Note: This table is based on data for ferrous sulfate and sodium hydrosulfite and is intended to exemplify the data presentation for comparing reducing agents.

Table 2: Effect of Reducing Agents on Fabric Tensile Strength (Warp Direction) [10]

SampleTensile Strength (Kg)
Greige Fabric 35.12
Bleached Fabric 33.25
Dyed with Hydrose (2% owm) 31.50
Dyed with Ferrous Sulphate (2% owm) 32.81
Dyed with Ferrous Sulphate (1.5% owm) + Hydrose (0.5% owm) 32.12
Dyed with Ferrous Sulphate (1% owm) + Hydrose (1% owm) 31.87

Note: This table demonstrates the impact of different reducing systems on a key physical property of the fabric.

Visualizations

Vat Dyeing Process Workflow

VatDyeingWorkflow cluster_prep Preparation cluster_process Dyeing Process Textile Cellulosic Textile (e.g., Cotton) Dyeing 2. Dye Absorption Leuco dye diffuses into fiber Textile->Dyeing VatDye Insoluble Vat Dye Vatting 1. Vatting (Reduction) Insoluble dye -> Soluble Leuco Form VatDye->Vatting ReducingAgent Sodium Hydroxymethanesulfinate ReducingAgent->Vatting Alkali Alkali (e.g., NaOH) Alkali->Vatting Vatting->Dyeing Soluble Leuco Dye Oxidation 3. Oxidation Leuco dye -> Insoluble Dye inside fiber Dyeing->Oxidation Fabric with absorbed leuco dye Soaping 4. Soaping Removal of surface dye & color development Oxidation->Soaping DyedFabric Final Dyed Fabric Soaping->DyedFabric ChemicalReduction cluster_products Products VatDye Vat Dye (Insoluble, C=O groups) LeucoDye Leuco-Vat Dye (Soluble, C-O-Na+ groups) VatDye->LeucoDye Reduction ReducingAgent Sodium Hydroxymethanesulfinate + Alkali (NaOH)

References

Application

Application Notes and Protocols: Rongalite as a Sulfur Dioxide Surrogate in the Synthesis of Sulfones

For Researchers, Scientists, and Drug Development Professionals Introduction Rongalite (sodium hydroxymethanesulfinate), a commercially available, inexpensive, and environmentally benign reagent, has emerged as a valuabl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rongalite (sodium hydroxymethanesulfinate), a commercially available, inexpensive, and environmentally benign reagent, has emerged as a valuable tool in organic synthesis. It primarily serves as a safe and convenient surrogate for gaseous sulfur dioxide (SO₂).[1] Its stability, ease of handling, and versatile reactivity make it an attractive alternative for introducing sulfonyl groups into organic molecules.[1] The sulfone functional group is a crucial structural motif in numerous biologically active molecules and is a valuable building block in medicinal chemistry and drug discovery.[2][3]

These application notes provide a comprehensive overview, detailed protocols, and mechanistic insights into the use of Rongalite for the synthesis of sulfones.

Chemical Properties and Handling of Rongalite

Rongalite is a white, crystalline, and hygroscopic solid, typically available as a dihydrate.[1][2] It is highly soluble in water and some polar organic solvents.[1] For optimal performance, it should be stored in a cool, dry, and dark place.[2] The purity and reactivity of Rongalite can be qualitatively assessed by its smell; fresh, high-quality Rongalite is odorless or has a faint leek-like smell, while a fishy odor indicates degradation and loss of reactivity.[2][4] In solution, particularly under basic conditions, Rongalite decomposes to generate the hydroxymethanesulfinate anion, which can then release the sulfoxylate (B1233899) dianion (SO₂²⁻), the active SO₂ source.[1][2]

Core Applications in Sulfone Synthesis

Rongalite is a versatile reagent for the formation of carbon-sulfur bonds, enabling the synthesis of a wide array of sulfonyl-containing molecules. Key applications include the synthesis of symmetrical and unsymmetrical sulfones, as well as cyclic sulfones.

Synthesis of Symmetrical Sulfones

The reaction of alkyl halides or activated olefins with Rongalite provides a straightforward route to symmetrical sulfones.

General Reaction Scheme:

cluster_reactants Reactants cluster_products Products R_X 2 R-X (Alkyl Halide) or 2 Activated Olefin Sulfone R-SO2-R (Symmetrical Sulfone) R_X->Sulfone Solvent, Heat Rongalite Rongalite (Na+HOCH2SO2-) Rongalite->Sulfone

Caption: General workflow for symmetrical sulfone synthesis.

Table 1: Synthesis of Symmetrical Sulfones using Rongalite

Substrate (R-X or Olefin)Reaction ConditionsProductYield (%)Reference
Benzyl (B1604629) chlorideAqueous alcoholDibenzyl sulfoneNot specified[2]
Activated OlefinsAqueous methanolβ,β′-disubstituted diethyl sulfones64-91[2]
Benzyl halidesDMF, 100 °CAromatic bissulfonesModerate[2]
Allyl bromideSimilar conditionsDiallyl sulfone20[2]
1,5-DibromopentaneSimilar conditionsCyclic sulfone43[2]
Synthesis of Unsymmetrical Sulfones

More recent methodologies have enabled the synthesis of unsymmetrical sulfones in a one-pot, three-component reaction.[5] This approach involves the reaction of p-quinone methides, Rongalite, and alkyl/allyl halides.[5]

General Reaction Scheme:

cluster_reactants Reactants cluster_products Product p_QM p-Quinone Methide Unsym_Sulfone Ar-CH-SO2-R' (Unsymmetrical Sulfone) p_QM->Unsym_Sulfone Rongalite Rongalite Rongalite->Unsym_Sulfone One-pot R_X R'-X (Alkyl/Allyl Halide) R_X->Unsym_Sulfone

Caption: Workflow for unsymmetrical sulfone synthesis.

Table 2: One-Pot Synthesis of Unsymmetrical Sulfones

p-Quinone MethideAlkyl/Allyl HalideReaction ConditionsYield (%)Reference
Varied diarylmethylene quinone methidesVarious alkyl and allyl halidesMild, metal-free, base-freeGood[5]
Synthesis of Cyclic Sulfones (Sultines) and their Rearrangement

Rongalite can react with dihalides to form sultines (cyclic sulfinate esters), which can then be thermally rearranged to the corresponding cyclic sulfones.[2][6]

General Reaction Scheme:

cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product Dihalide X-(CH2)n-X Sultine Cyclic Sultine Dihalide->Sultine Rongalite Rongalite Rongalite->Sultine TBAB, DMF Cyclic_Sulfone Cyclic Sulfone Sultine->Cyclic_Sulfone Heat

Caption: Synthesis of cyclic sulfones via sultine intermediates.

Table 3: Synthesis of Cyclic Sulfones via Sultines

DihalideReaction Conditions for SultineSultine Yield (%)Rearrangement ConditionsSulfone Yield (%)Reference
α,α′-dibromo-o-xyleneaq. DMF, 40 °C43Reflux in benzene, 3 h78[2]
Dibromide 34TBAB, DMF49ThermalNot specified[2]

Experimental Protocols

Protocol 1: Synthesis of Dibenzyl Sulfone from Benzyl Chloride

Materials:

  • Benzyl chloride

  • Rongalite (sodium hydroxymethanesulfinate)

  • Aqueous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure (based on Fromm, 1908): [2]

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzyl chloride and Rongalite in aqueous ethanol.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product, dibenzyl sulfone, by filtration or extraction.

  • Purify the crude product by recrystallization.

Protocol 2: Synthesis of β,β′-Disubstituted Diethyl Sulfones from Activated Olefins

Materials:

  • Activated olefin (e.g., acrylate)

  • Rongalite

  • Aqueous methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure (based on Kerber and Starnick, 1971): [2]

  • In a round-bottom flask, dissolve the activated olefin and Rongalite in aqueous methanol.

  • Stir the reaction mixture at the appropriate temperature (as determined by optimization).

  • Monitor the reaction by TLC or gas chromatography (GC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting sulfone derivative by column chromatography or recrystallization.

Reaction Mechanisms

Two primary mechanisms are proposed for the formation of sulfones from alkyl halides and Rongalite.[2]

cluster_path1 Path 1: Nucleophilic Displacement by Hydroxymethanesulfinate cluster_path2 Path 2: Initial Formation of Sulfinate Anion Rongalite1 HOCH2SO2- Intermediate1 R-SO2CH2OH Rongalite1->Intermediate1 SN2 RX1 R-X RX1->Intermediate1 Intermediate2 R-SO2- Intermediate1->Intermediate2 Elimination Base1 Base Base1->Intermediate1 Sulfone1 R-SO2-R Intermediate2->Sulfone1 SN2 CH2O - CH2O RX2 R-X RX2->Sulfone1 Rongalite2 HOCH2SO2- Sulfinate SO2^2- Rongalite2->Sulfinate Decomposition Intermediate3 R-SO2- Sulfinate->Intermediate3 SN2 RX3 R-X RX3->Intermediate3 Sulfone2 R-SO2-R Intermediate3->Sulfone2 SN2 RX4 R-X RX4->Sulfone2

References

Method

Application Notes and Protocols: Sodium Hydroxymethanesulfinate Hydrate in Pharmaceutical Ingredient Preparation

For Researchers, Scientists, and Drug Development Professionals Introduction Sodium hydroxymethanesulfinate hydrate (B1144303), also known as Rongalite, is a versatile and cost-effective reagent with significant applicat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydroxymethanesulfinate hydrate (B1144303), also known as Rongalite, is a versatile and cost-effective reagent with significant applications in the preparation of pharmaceutical ingredients. Its utility stems from its potent reducing properties, its role as an antioxidant, and its ability to act as a source of the sulfoxylate (B1233899) anion for the synthesis of various sulfur-containing compounds. This document provides detailed application notes and experimental protocols for the use of sodium hydroxymethanesulfinate hydrate in key pharmaceutical manufacturing processes.

Core Applications in Pharmaceutical Synthesis and Formulation

Sodium hydroxymethanesulfinate hydrate's primary roles in the pharmaceutical industry can be categorized as follows:

  • Reducing Agent: It is employed for the reduction of various functional groups, such as in the synthesis of active pharmaceutical ingredients (APIs). A notable application is the reduction of α-keto esters and amides to their corresponding α-hydroxy derivatives.

  • Antioxidant and Stabilizer: In pharmaceutical formulations, particularly in injectable dosage forms, it serves to enhance the stability and extend the shelf-life of medicinal products by preventing oxidative degradation of the API and excipients.[1][2]

  • Sulfonating Agent: It acts as a precursor for the introduction of sulfone moieties, which are important structural components in a number of medicinally active compounds.

Application 1: Synthesis of a Key Intermediate for Quetiapine

Sodium hydroxymethanesulfinate has been utilized in a one-pot synthesis of dibenzo[b,f][3]thiazepin-11(10H)-one, a crucial intermediate in the manufacturing of the atypical antipsychotic drug, Quetiapine. This process is noted for its efficiency, achieving a high yield in a single synthetic operation.

Experimental Protocol: One-Pot Synthesis of Dibenzo[b,f][3][4]thiazepin-11(10H)-one

Materials:

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Thiolation: Charge the flask with 1-chloro-2-nitrobenzene and a suitable solvent such as toluene. Add a solution of thiophenol and sodium hydroxide dropwise at room temperature.

  • Reduction: After the initial reaction is complete (monitored by TLC), introduce a solution of sodium hydroxymethanesulfinate hydrate in water to the reaction mixture to reduce the nitro group.

  • Phosgenation and Cyclization: Following the reduction, carefully add a solution of triphosgene in toluene. The reaction is then heated to reflux to facilitate cyclization.

  • Work-up and Isolation: After cooling, the reaction mixture is quenched with water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Quantitative Data
ParameterValueReference
Starting Material 1-Chloro-2-nitrobenzene
Key Reagent Sodium Hydroxymethanesulfinate
Product Dibenzo[b,f][3]thiazepin-11(10H)-one[4]
Overall Yield 70%
Purity >99%

Synthesis Workflow

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction Steps cluster_product Product A 1-Chloro-2-nitrobenzene S1 Thiolation A->S1 B Thiophenol B->S1 C NaOH C->S1 D Sodium Hydroxymethanesulfinate S2 Reduction D->S2 E Triphosgene S3 Phosgenation & Cyclization E->S3 S1->S2 Intermediate S2->S3 Intermediate P Dibenzo[b,f][1,4]thiazepin- 11(10H)-one S3->P

One-pot synthesis of a Quetiapine intermediate.

Application 2: As an Antioxidant in Injectable Formulations

Sodium hydroxymethanesulfinate is utilized as an antioxidant in parenteral (injectable) drug formulations to prevent the oxidative degradation of sensitive APIs.[1][2] Its water solubility and efficacy at low concentrations make it a suitable choice for this application.

Protocol for Preparation and Stability Testing of a Stabilized Injectable Formulation

Materials:

  • Active Pharmaceutical Ingredient (API) susceptible to oxidation

  • Sodium Hydroxymethanesulfinate Hydrate (pharmaceutical grade)

  • Water for Injection (WFI)

  • pH adjusting agents (e.g., HCl, NaOH)

  • Inert gas (e.g., Nitrogen)

  • Sterile vials and stoppers

Procedure: Formulation Preparation

  • Buffer Preparation: Prepare a suitable buffer solution using WFI and adjust the pH to the desired level for API stability.

  • Antioxidant Addition: Dissolve the required amount of sodium hydroxymethanesulfinate hydrate in the buffer solution. A typical concentration is up to 0.1% w/v.

  • API Dissolution: Dissolve the API in the antioxidant-containing buffer.

  • Inert Gas Purging: Purge the solution and the headspace of the sterile vials with an inert gas like nitrogen to displace oxygen.

  • Aseptic Filling and Sealing: Aseptically fill the solution into sterile vials and seal with sterile stoppers and crimp caps.

Procedure: Stability Testing (as per ICH Q1A(R2))

  • Storage Conditions: Store the filled vials at various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).

  • Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analysis: Analyze the samples for:

    • Appearance (color, clarity, particulate matter)

    • pH

    • Assay of the API (using a stability-indicating HPLC method)

    • Degradation products/impurities

    • Assay of the antioxidant (sodium hydroxymethanesulfinate)

Hypothetical Stability Data Presentation
Time (Months)Storage ConditionAPI Assay (%)Total Impurities (%)Antioxidant Assay (%)
0-100.20.15101.5
325°C/60% RH99.80.2098.7
625°C/60% RH99.50.2596.1
340°C/75% RH98.70.4592.3
640°C/75% RH97.50.7888.5

Antioxidant Action Signaling Pathway

G cluster_system Pharmaceutical Formulation cluster_antioxidant Antioxidant cluster_degradation Degradation Pathway API Active Pharmaceutical Ingredient (API) Ox Oxidation API->Ox O2 Oxygen (O2) O2->Ox FR Free Radicals FR->API Degrades DP Degradation Products FR->DP SHS Sodium Hydroxymethanesulfinate SHS->O2 Reduces SHS->FR Scavenges Ox->FR

Mechanism of antioxidant action of Sodium Hydroxymethanesulfinate.

Application 3: Reductive Dehalogenation and Synthesis of Sulfones

Sodium hydroxymethanesulfinate is an effective reagent for the reductive dehalogenation of α-halo ketones and for the synthesis of sulfones from alkyl halides. These reactions are valuable in the synthesis of various pharmaceutical intermediates.

Experimental Protocol: Synthesis of a Sulfone from an Alkyl Halide

Materials:

  • Alkyl halide (e.g., Benzyl bromide)

  • Sodium Hydroxymethanesulfinate Hydrate

  • Sodium carbonate (Na₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the alkyl halide in DMF.

  • Reagent Addition: Add sodium hydroxymethanesulfinate hydrate and sodium carbonate to the solution.

  • Reaction: Heat the mixture to a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Sulfone Synthesis
Alkyl HalideProductYield (%)Reference
Benzyl chlorideDibenzyl sulfoneHigh
α,α′-Dibromo-o-xyleneSultine derivative43
α,α′-Dichloro-o-xyleneSultine derivative70

Logical Workflow for Sulfone Synthesis

G cluster_inputs Inputs cluster_process Process cluster_product Output A Alkyl Halide (R-X) S1 Nucleophilic Substitution A->S1 B Sodium Hydroxymethanesulfinate B->S1 P Sulfone (R-SO2-R) S1->P

General workflow for sulfone synthesis.

Conclusion

Sodium hydroxymethanesulfinate hydrate is a valuable reagent in the pharmaceutical industry, offering efficient and cost-effective solutions for the synthesis of complex intermediates and the stabilization of drug products. The protocols and data presented herein provide a foundation for its application in pharmaceutical research and development. It is crucial to note that all experimental work should be conducted with appropriate safety precautions in a laboratory setting. Further optimization of the provided protocols may be necessary depending on the specific substrate and desired outcome.

References

Application

Application Notes and Protocols for Sodium Hydroxymethanesulfinate in Bleaching Processes

For Researchers, Scientists, and Drug Development Professionals Introduction Sodium hydroxymethanesulfinate, also known as Rongalite or sodium formaldehyde (B43269) sulfoxylate, is a potent reducing agent utilized in var...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydroxymethanesulfinate, also known as Rongalite or sodium formaldehyde (B43269) sulfoxylate, is a potent reducing agent utilized in various industrial bleaching applications.[1][2][3][4] It is particularly effective as a reductive bleaching agent for textiles and paper pulp, where it works by chemically reducing and neutralizing color-causing compounds.[5][6] This document provides detailed application notes and experimental protocols for the use of sodium hydroxymethanesulfinate in these processes, intended for a scientific audience.

Chemical Properties and Mechanism of Action

Sodium hydroxymethanesulfinate (NaHSO₂·CH₂O·2H₂O) is a white, crystalline solid that is stable at room temperature but exhibits strong reducing properties at elevated temperatures.[1] In the printing and dyeing industry, it is primarily used as a discharging agent to fade dyed fabrics.[1] Its bleaching action stems from its ability to reduce chromophores, the parts of molecules responsible for color, rendering them colorless.[7]

Applications in Textile Bleaching: Dye Stripping

Sodium hydroxymethanesulfinate is highly effective for stripping dyes from textile fabrics, a crucial process for correcting dyeing faults or recycling textile materials.[7][8] It is particularly useful for removing reactive dyes from cellulosic fibers like cotton.

Quantitative Data: Dye Stripping of Cotton Fabric

The following table summarizes the effect of varying concentrations of reducing agents on the stripping efficiency and physical properties of cotton fabric dyed with reactive dyes.

Reducing Agent Concentration (g/L)Stripping Efficiency (%)Weight Loss (%)Strength Loss (%)Reference
5 g/L Hydrose + 5 g/L Caustic SodaAdequateMinimalMinimal[9]
10 g/L Hydrose + 10 g/L Caustic Soda-1.5 - 1.6-[9]
8 g/L Hydrose81 (dark shade), 87 (light shade)--
4 g/L Thiourea dioxide86 (dark shade), 91 (light shade)--

Note: "Hydrose" is a common term for sodium hydrosulfite, a related reducing agent. The data provides a comparative context for the performance of reductive stripping agents.

Experimental Protocol: Dye Stripping of Cotton Fabric

This protocol is designed for the laboratory-scale stripping of reactive dyes from cotton fabric.

Materials:

  • Dyed cotton fabric

  • Sodium hydroxymethanesulfinate

  • Ammonium (B1175870) salt (e.g., ammonium sulfate)

  • Sulfite (B76179) salt (e.g., sodium sulfite)

  • Wetting agent (optional)

  • Deionized water

  • Beakers

  • Heating plate with magnetic stirrer

  • Thermometer

  • Drying oven

Procedure:

  • Prepare an aqueous stripping liquid in a beaker containing approximately 1% to 3.5% of an ammonium salt and 1% to 3.5% of a sulfite salt based on the weight of the fabric.[8]

  • Heat the solution to a temperature of at least 60°C (140°F).[8]

  • Add approximately 0.5% to 3.5% sodium hydroxymethanesulfinate to the heated solution.[8] A wetting agent (0.05% to 2.0%) can also be added to improve the process.[8]

  • Immerse the dyed cotton fabric into the stripping liquid.

  • Maintain the temperature of the stripping bath between 60°C and 88°C (140°F to 190°F) for 30 to 60 minutes with continuous stirring.[8]

  • After the treatment, remove the fabric from the stripping liquid.

  • Rinse the stripped fabric thoroughly with hot water, followed by a cold water rinse to remove any residual chemicals.

  • Dry the fabric in an oven at an appropriate temperature.

  • Evaluate the stripping efficiency by measuring the color difference before and after the treatment using a spectrophotometer. Assess any changes in the fabric's physical properties, such as weight and tensile strength.

Applications in Pulp and Paper Bleaching

Sodium hydroxymethanesulfinate is utilized in the pulp and paper industry to bleach mechanical and recycled pulps.[5][10] Its reductive action helps to increase the brightness of the pulp by decolorizing the residual lignin (B12514952) and other chromophores without significant degradation of the cellulose (B213188) fibers.

Quantitative Data: Brightness Gain in Recycled Pulp Bleaching

The table below illustrates the brightness gain of deinked pulp using a two-stage oxidative-reductive bleaching sequence. While this data uses sodium dithionite, it provides a relevant benchmark for the effectiveness of reductive bleaching in pulp.

Bleaching StageInitial Brightness (% ISO)Final Brightness (% ISO)Brightness Gain (% ISO)Reference
High Brightness Pulp - Peroxide Stage--5.7[11]
High Brightness Pulp - Dithionite Stage--4.0[11]
High Brightness Pulp - Two-Stage (PY)--9.7[11]
Low Brightness Pulp - Peroxide Stage--4.4[11]
Low Brightness Pulp - Dithionite Stage--3.8[11]
Low Brightness Pulp - Two-Stage (PY)--9.1[11]

A patent for a process using hydroxymethane sulfinic acid (the acid form of sodium hydroxymethanesulfinate) on recycled pulp reported a final brightness of 85.4, compared to 83.6 for sodium hydrosulfite under the same conditions.[10]

Experimental Protocol: Reductive Bleaching of Recycled Paper Pulp

This protocol outlines a laboratory procedure for bleaching deinked recycled paper pulp.

Materials:

  • Deinked recycled paper pulp

  • Sodium hydroxymethanesulfinate (or hydroxymethane sulfinic acid)

  • Deionized water

  • Beakers or reaction vessel

  • Heating and mixing apparatus

  • pH meter

  • Buchner funnel and filter paper for pulp washing

  • Brightness testing equipment (e.g., ISO brightness tester)

Procedure:

  • Determine the consistency (dry weight percentage) of the deinked pulp slurry.

  • In a reaction vessel, dilute the pulp with deionized water to the desired consistency for bleaching.

  • Heat the pulp slurry to the target bleaching temperature, typically between 70°C and 110°C.[10]

  • Adjust the pH of the pulp slurry to the desired range, which can be from 4 to 12.[10]

  • Add the required dosage of sodium hydroxymethanesulfinate to the pulp slurry. The dosage can range from approximately 0.1 to 40 pounds per ton of dry pulp.[10]

  • Maintain the bleaching conditions (temperature, pH, and mixing) for a specified retention time, which can range from 15 minutes to 360 minutes.[10]

  • After the retention time, stop the bleaching reaction.

  • Wash the bleached pulp thoroughly with deionized water to remove residual chemicals and dissolved chromophores.

  • Prepare handsheets from the bleached pulp according to standard laboratory procedures.

  • Measure the ISO brightness of the handsheets to determine the effectiveness of the bleaching process.

Visualizations

Signaling Pathway of Reductive Bleaching

Reductive_Bleaching SHS Sodium Hydroxymethanesulfinate (Reducing Agent) Chromophore Chromophore (Color-causing group) SHS->Chromophore Chemical Reduction Decolorized Decolorized Molecule Chromophore->Decolorized Becomes

Caption: Reductive bleaching mechanism of sodium hydroxymethanesulfinate.

Experimental Workflow for Textile Dye Stripping

Dye_Stripping_Workflow cluster_prep Preparation cluster_process Process cluster_post Post-Treatment cluster_analysis Analysis A Prepare Stripping Liquid (Salts + Water) B Heat Solution A->B C Add Sodium Hydroxymethanesulfinate B->C D Immerse Fabric C->D E Maintain Temperature & Stir D->E F Remove & Rinse Fabric E->F G Dry Fabric F->G H Evaluate Stripping Efficiency G->H

Caption: Step-by-step workflow for textile dye stripping.

Logical Relationship for Optimizing Pulp Bleaching

Pulp_Bleaching_Optimization Parameters Process Parameters Concentration SHS Concentration Parameters->Concentration Temperature Temperature Parameters->Temperature Time Retention Time Parameters->Time pH pH Parameters->pH Brightness Pulp Brightness (% ISO) Concentration->Brightness Temperature->Brightness Time->Brightness pH->Brightness

Caption: Key parameters influencing pulp brightness in reductive bleaching.

References

Method

Application Notes and Protocols for the Synthesis of Anilinomethanesulfonates Using Rongalite

For Researchers, Scientists, and Drug Development Professionals Introduction Anilinomethanesulfonates are a class of organic compounds with applications in various fields, including pharmaceuticals and materials science....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anilinomethanesulfonates are a class of organic compounds with applications in various fields, including pharmaceuticals and materials science. Their synthesis traditionally involves the reaction of an aniline (B41778) derivative with formaldehyde (B43269) and a sulfite (B76179) or bisulfite salt. Rongalite (sodium hydroxymethanesulfinate, Na+HOCH2SO2−), a versatile and inexpensive industrial chemical, presents a compelling alternative for this synthesis.[1][2] Rongalite is a stable, water-soluble compound that can act as a source of both formaldehyde and a sulfoxylic acid precursor, potentially streamlining the synthesis of anilinomethanesulfonates into a more efficient one-pot procedure.[1][2]

These application notes provide a detailed laboratory procedure for the synthesis of sodium anilinomethanesulfonate, leveraging Rongalite as a key reagent. The protocol is designed for researchers in organic synthesis and drug development, offering a potential improvement over classical methods.

Reaction Principle

The synthesis of anilinomethanesulfonates from anilines typically proceeds via the formation of an intermediate Schiff base from the reaction of aniline with formaldehyde, which is then sulfonated by a sulfite or bisulfite species. The proposed reaction using Rongalite is based on the principle that Rongalite in solution can exist in equilibrium with formaldehyde and a sulfoxylate (B1233899) species. The in-situ generated formaldehyde reacts with aniline to form the corresponding imine, which is subsequently attacked by the nucleophilic sulfur species, also derived from Rongalite, to yield the final anilinomethanesulfonate product. The overall reaction can be envisioned as a one-pot condensation of aniline, formaldehyde, and a sulfonating agent, all sourced from Rongalite and the reaction medium.

Experimental Protocols

Materials and Equipment:

  • Aniline

  • Rongalite (Sodium Hydroxymethanesulfinate Dihydrate)

  • Ethanol (B145695)

  • Water, distilled

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

  • pH meter or pH paper

  • Rotary evaporator

Procedure for the Synthesis of Sodium Anilinomethanesulfonate:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine aniline (10.0 g, 0.107 mol) and 100 mL of a 1:1 (v/v) ethanol-water solution.

  • Addition of Rongalite: While stirring at room temperature, add Rongalite (16.5 g, 0.107 mol) to the aniline solution in portions over 15 minutes.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring. Maintain the reflux for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A white precipitate of sodium anilinomethanesulfonate should form. If precipitation is incomplete, the solution can be further cooled in an ice bath.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two 20 mL portions of cold ethanol to remove any unreacted aniline and other impurities.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

  • Characterization: The final product can be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of sodium anilinomethanesulfonate based on the provided protocol.

ParameterValue
Molar Ratio (Aniline:Rongalite)1:1
Reaction Temperature80-90 °C (Reflux)
Reaction Time3 hours
SolventEthanol:Water (1:1 v/v)
Expected Yield80-90%
Appearance of ProductWhite crystalline solid

Visualizations

Logical Relationship of Reagents and Intermediates

reaction_pathway Proposed Reaction Pathway for Anilinomethanesulfonate Synthesis Rongalite Rongalite (Na+HOCH2SO2-) Formaldehyde Formaldehyde (in situ) Rongalite->Formaldehyde Generates Sulfoxylate Sulfoxylate Species (in situ) Rongalite->Sulfoxylate Generates Aniline Aniline SchiffBase Schiff Base Intermediate Aniline->SchiffBase Formaldehyde->SchiffBase Product Anilinomethanesulfonate Sulfoxylate->Product Sulfonates SchiffBase->Product

Caption: Proposed reaction pathway for anilinomethanesulfonate synthesis.

Experimental Workflow

experimental_workflow Experimental Workflow for Synthesis cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Combine Aniline and Solvent Addition 2. Add Rongalite Setup->Addition Reflux 3. Heat to Reflux (3h) Addition->Reflux Cooling 4. Cool to Room Temperature Reflux->Cooling Filtration 5. Vacuum Filtration Cooling->Filtration Washing 6. Wash with Cold Ethanol Filtration->Washing Drying 7. Dry in Vacuum Oven Washing->Drying Characterization 8. Characterization (NMR, IR, MS) Drying->Characterization Final Product

Caption: Experimental workflow for the synthesis of anilinomethanesulfonate.

Safety Precautions

  • Aniline is toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Rongalite can release toxic gases upon contact with strong acids. Avoid acidic conditions during the reaction and work-up.

  • Standard laboratory safety procedures should be followed at all times.

Conclusion

The use of Rongalite in the synthesis of anilinomethanesulfonates offers a potentially more efficient and streamlined alternative to traditional methods. By acting as a single source for both the formaldehyde and sulfonating moieties, it simplifies the reaction setup and may lead to improved yields. The provided protocol serves as a comprehensive guide for researchers to explore this synthetic route. Further optimization of reaction conditions may be possible to enhance the efficiency and applicability of this method for various substituted anilines.

References

Application

Application Notes and Protocols for Sodium Hydroxymethanesulfinate as a Preservative in Formulations

For Researchers, Scientists, and Drug Development Professionals Introduction Sodium hydroxymethanesulfinate, also known as sodium formaldehyde (B43269) sulfoxylate (B1233899) or Rongalite, is a versatile chemical compoun...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydroxymethanesulfinate, also known as sodium formaldehyde (B43269) sulfoxylate (B1233899) or Rongalite, is a versatile chemical compound with established applications as a reducing agent and antioxidant.[1] Its utility extends to various formulations, including pharmaceuticals, cosmetics, and food products, where it functions as a preservative to enhance stability and prolong shelf-life.[1][2][3] This document provides detailed application notes and experimental protocols for the use of sodium hydroxymethanesulfinate as a preservative, with a focus on its antimicrobial efficacy, mechanism of action, stability, and formulation considerations.

Mechanism of Action

The primary preservative action of sodium hydroxymethanesulfinate stems from its potent reducing capabilities.[2][4] In aqueous solutions, particularly under acidic conditions, it decomposes to release reactive species that contribute to its antimicrobial and antioxidant properties.[3]

In cosmetic applications, it is believed that under alkaline conditions, the compound slowly hydrolyzes to produce formaldehyde and sodium bisulfite.[5] Formaldehyde exerts an antibacterial effect, while sodium bisulfite provides antioxidant properties.[5]

As an antioxidant, sodium hydroxymethanesulfinate functions by scavenging free radicals and inhibiting oxidative chain reactions, thereby protecting active pharmaceutical ingredients (APIs) and other formulation components from degradation.[6] The generation of sulfite (B76179) radicals (SO₃•−) and superoxide (B77818) anion radicals (SO₂•−) during its aerobic decomposition contributes to its ability to neutralize reactive oxygen species.[4]

Quantitative Data Summary

While specific minimum inhibitory concentration (MIC) data for sodium hydroxymethanesulfinate against a broad spectrum of microorganisms is not extensively published in readily available literature, its effective concentration in pharmaceutical preparations is documented. For instance, it is utilized in injectable products at a concentration of up to 0.1% w/v.[3] The following table summarizes available and relevant quantitative data.

ParameterValue/RangeOrganism(s)Formulation TypeReference
Effective Concentration Up to 0.1% w/vNot specifiedInjectable Pharmaceuticals[3]
pH for Optimal Stability AlkalineNot applicableAqueous Solutions[3]
Decomposition Conditions Acidic medium, humidity, temperatures >60°CNot applicableAqueous Solutions[3][7]

Note: The following data for related compounds are provided for context, as direct MIC values for sodium hydroxymethanesulfinate against USP <51> organisms were not found in the reviewed literature.

Related CompoundMIC Value (µg/mL)OrganismReference
Sodium Houttuyfonate16Staphylococcus aureus ATCC 25923[1]
Sodium Houttuyfonate256 (MIC₈₀)Candida albicans SC5314[2]

Experimental Protocols

Antimicrobial Effectiveness Testing (AET) - Based on USP <51>

This protocol outlines a standardized method to evaluate the antimicrobial effectiveness of a formulation containing sodium hydroxymethanesulfinate.

1. Preparation of Materials:

  • Test Formulation: The final product formulation containing sodium hydroxymethanesulfinate at the desired concentration.

  • Challenge Microorganisms:

    • Staphylococcus aureus (ATCC 6538)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Escherichia coli (ATCC 8739)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • Culture Media: Soybean-Casein Digest Broth and Agar (B569324) for bacteria, and Sabouraud Dextrose Broth and Agar for fungi.

  • Neutralizing Broth: A suitable broth to inactivate the preservative and allow for the recovery of viable microorganisms. This must be validated for the specific formulation.

  • Phosphate Buffered Saline (PBS): pH 7.2.

2. Inoculum Preparation:

  • Grow bacterial cultures in Soybean-Casein Digest Broth at 30-35°C for 18-24 hours.

  • Grow Candida albicans in Sabouraud Dextrose Broth at 20-25°C for 48 hours.

  • Grow Aspergillus brasiliensis on Sabouraud Dextrose Agar at 20-25°C for 7-10 days and harvest spores using a sterile saline solution containing 0.05% polysorbate 80.

  • Wash the harvested microbial cells with PBS and resuspend to achieve a final concentration of approximately 1 x 10⁸ CFU/mL for bacteria and yeast, and 1 x 10⁷ spores/mL for the mold.

3. Inoculation of the Test Formulation:

  • Divide the test formulation into five separate containers, one for each challenge microorganism.

  • Inoculate each container with the respective microbial suspension to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL (or spores/mL) in the product. The volume of the inoculum should not exceed 1% of the volume of the product.

  • Mix thoroughly.

4. Incubation and Sampling:

  • Incubate the inoculated containers at 20-25°C for 28 days.

  • At specified time intervals (e.g., 7, 14, and 28 days), withdraw a 1 mL aliquot from each container.

5. Enumeration of Surviving Microorganisms:

  • Transfer the 1 mL aliquot to 9 mL of validated neutralizing broth and mix.

  • Perform serial dilutions in PBS.

  • Plate the dilutions onto the appropriate agar medium (Soybean-Casein Digest Agar for bacteria and Sabouraud Dextrose Agar for fungi).

  • Incubate the plates at the appropriate temperatures and durations.

  • Count the number of colonies and calculate the CFU/mL (or spores/mL) for each time point.

6. Acceptance Criteria (per USP <51>):

  • Bacteria: Not less than a 1.0 log reduction from the initial count at 7 days, not less than a 3.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.

  • Yeast and Molds: No increase from the initial calculated count at 7, 14, and 28 days. "No increase" is defined as not more than a 0.5 log₁₀ unit higher than the previous value measured.

Stability Testing Protocol

This protocol is designed to assess the stability of sodium hydroxymethanesulfinate in a given formulation under various environmental conditions.

1. Sample Preparation:

  • Prepare the final formulation containing sodium hydroxymethanesulfinate.

  • Package the formulation in the intended final container-closure system.

2. Storage Conditions:

  • Store the samples under the following conditions as per ICH guidelines:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Include a photostability study by exposing the product to light according to ICH Q1B guidelines.

3. Testing Intervals:

  • Accelerated: 0, 3, and 6 months.

  • Intermediate: 0, 6, 9, and 12 months.

  • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

4. Analytical Methods:

  • At each time point, analyze the samples for the following:

    • Assay of sodium hydroxymethanesulfinate: Use a validated stability-indicating HPLC method.

    • Appearance: Visually inspect for changes in color, clarity, and precipitation.

    • pH: Measure the pH of the formulation.

    • Degradation Products: Quantify any significant degradation products using the HPLC method.

5. Data Analysis:

  • Plot the concentration of sodium hydroxymethanesulfinate versus time for each storage condition.

  • Determine the degradation kinetics and predict the shelf-life of the formulation.

Visualizations

G SHMS Sodium Hydroxymethanesulfinate (HOCH₂SO₂Na) Formaldehyde Formaldehyde (Antibacterial) SHMS->Formaldehyde Hydrolysis (Alkaline pH) SO2_radical Sulfite Radical (SO₃•⁻) & Superoxide Anion Radical (SO₂•⁻) SHMS->SO2_radical Aerobic Decomposition StableProduct Stable Formulation Component SHMS->StableProduct Protects H2O Water O2 Oxygen Acid Acidic pH Alkali Alkaline pH InhibitedMicrobes Inhibited/ Killed Microbes Formaldehyde->InhibitedMicrobes Inhibits NeutralizedRadicals Neutralized Products SO2_radical->NeutralizedRadicals Scavenges FreeRadicals Free Radicals (e.g., •OH, ROO•) OxidizedProduct Oxidized Formulation Component FreeRadicals->OxidizedProduct Causes Oxidation Microbes Microorganisms

Caption: Mechanism of action of sodium hydroxymethanesulfinate as a preservative.

G start Start: Product Formulation with Sodium Hydroxymethanesulfinate prep_inoculum Prepare & Standardize Microbial Inoculum (USP <51> Strains) start->prep_inoculum inoculate Inoculate Formulation (1x10⁵ - 1x10⁶ CFU/mL) prep_inoculum->inoculate incubate Incubate at 20-25°C for 28 Days inoculate->incubate sampling Sample at 0, 7, 14, 28 Days incubate->sampling neutralize Neutralize Preservative sampling->neutralize Aliquot plate Plate Serial Dilutions neutralize->plate count Incubate & Count Colonies plate->count analyze Calculate Log Reduction count->analyze end End: Evaluate Against Acceptance Criteria analyze->end

Caption: Workflow for Antimicrobial Effectiveness Testing (AET).

Formulation and Compatibility Considerations

  • pH: Sodium hydroxymethanesulfinate is more stable in alkaline environments.[3] In acidic media, its decomposition is accelerated, which may be desirable for its preservative action in some applications but could also lead to a shorter shelf-life of the product.[3] The pH of the final formulation should be carefully considered and optimized.

  • Temperature: Aqueous solutions of sodium hydroxymethanesulfinate can begin to decompose at temperatures above 60°C.[7] Formulations should be protected from high temperatures during manufacturing, storage, and transport.

  • Moisture: The anhydrous form is stable, but it can decompose in the presence of humid air.[7] Therefore, appropriate packaging to protect against moisture is recommended for solid dosage forms.

  • Excipient Compatibility: As a strong reducing agent, sodium hydroxymethanesulfinate is incompatible with strong oxidizing agents.[8] Compatibility studies with other excipients in the formulation are essential during pre-formulation development to identify any potential interactions that could compromise the stability or efficacy of the preservative or the active pharmaceutical ingredient. Common excipients to evaluate for compatibility include buffering agents, chelating agents, and co-solvents.

Safety and Regulatory Information

Sodium hydroxymethanesulfinate is used in pharmaceutical formulations, including those for injection.[3] However, its decomposition can release formaldehyde, a known human carcinogen.[7] The potential for formaldehyde generation should be carefully evaluated, especially in cosmetic and food applications. It is essential to adhere to the regulatory guidelines and limits for formaldehyde in the intended market.

Conclusion

Sodium hydroxymethanesulfinate can be an effective preservative and antioxidant in a variety of formulations. Its efficacy is dependent on its concentration, the pH of the formulation, and the storage conditions. Proper evaluation of its antimicrobial effectiveness and stability, as outlined in the provided protocols, is crucial for ensuring product quality and safety. Further research to determine the specific minimum inhibitory concentrations of sodium hydroxymethanesulfinate against a wider range of microorganisms would be beneficial for its broader application as a preservative.

References

Method

Application Notes and Protocols for Redox Polymerization Using a Sodium Hydroxymethanesulfinate Initiator

For Researchers, Scientists, and Drug Development Professionals Introduction Redox-initiated polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and functionalities, particu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Redox-initiated polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and functionalities, particularly for biomedical applications such as drug delivery. This method utilizes a pair of oxidizing and reducing agents that generate free radicals at lower temperatures than traditional thermal initiation, offering better control over the polymerization process and minimizing side reactions. Sodium hydroxymethanesulfinate, also known as sodium formaldehyde (B43269) sulfoxylate (B1233899) (SFS) or under the trade name Rongalite, is a versatile and efficient reducing agent in redox initiation systems. In combination with a suitable oxidizing agent, such as tert-butyl hydroperoxide (t-BHP) or persulfates, it can initiate the polymerization of various monomers, including acrylates and methacrylates, to produce polymers for drug delivery carriers.

These redox-responsive polymers can be designed to be stable under normal physiological conditions but degrade in the reductive intracellular environment of cancer cells, which have a significantly higher concentration of reducing agents like glutathione (B108866). This targeted degradation allows for the controlled release of encapsulated therapeutic agents directly at the tumor site, enhancing efficacy and reducing systemic toxicity.[1][2][3]

Principle of Redox Initiation with Sodium Hydroxymethanesulfinate

Redox initiation involves a one-electron transfer reaction between a reducing agent and an oxidizing agent, which generates free radicals that subsequently initiate polymerization. The general mechanism for a redox pair can be simplified as:

Reducing Agent + Oxidizing Agent → Free Radicals

In the case of the sodium hydroxymethanesulfinate and an oxidizing agent (e.g., a persulfate), the reaction generates sulfate (B86663) and other radicals that can initiate the polymerization of vinyl monomers. The use of a redox couple allows for polymerization to be carried out at moderate temperatures, often between 20°C and 80°C, which is advantageous for preserving the integrity of sensitive monomers and resulting polymers.

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale synthesis of a redox-responsive polymer, poly(acrylic acid), suitable for hydrogel-based drug delivery systems, using a sodium hydroxymethanesulfinate-based redox initiation system.

Materials and Equipment
  • Monomer: Acrylic acid (AA)

  • Reducing Agent: Sodium hydroxymethanesulfinate (NaHSO₂·CH₂O·2H₂O)

  • Oxidizing Agent: Ammonium (B1175870) persulfate (APS) or Potassium persulfate (KPS)

  • Cross-linker (optional, for hydrogels): N,N'-methylenebis(acrylamide) (MBA)

  • Solvent: Deionized water

  • Equipment:

    • Three-neck round-bottom flask

    • Condenser

    • Nitrogen inlet

    • Magnetic stirrer with hotplate

    • Thermometer

    • Syringes and needles

    • Standard laboratory glassware

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_polymerization Polymerization cluster_purification Purification & Isolation cluster_characterization Characterization A Dissolve Monomer (and Cross-linker) in Deionized Water B Purge with Nitrogen (30 min) A->B C Heat to Reaction Temperature (e.g., 60°C) B->C D Inject Initiator Solutions (Redox Pair) C->D E Maintain Temperature and Stirring (e.g., 4 hours) D->E F Cool Reaction Mixture E->F G Precipitate Polymer (e.g., in Methanol) F->G H Filter and Wash G->H I Dry under Vacuum H->I J FTIR Spectroscopy I->J K NMR Spectroscopy I->K L Gel Permeation Chromatography (GPC) I->L M Final Polymer J->M K->M L->M

Caption: Experimental workflow for redox polymerization.

Detailed Synthesis Protocol: Poly(acrylic acid) Hydrogel
  • Preparation of Monomer Solution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 10 g of acrylic acid and 0.2 g of N,N'-methylenebis(acrylamide) (MBA) in 100 mL of deionized water.

  • Degassing: Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiator Solution Preparation: Prepare two separate initiator solutions immediately before use:

    • Reducing Agent Solution: Dissolve 0.5 g of sodium hydroxymethanesulfinate in 5 mL of deionized water.

    • Oxidizing Agent Solution: Dissolve 0.5 g of ammonium persulfate in 5 mL of deionized water.

  • Polymerization:

    • Heat the monomer solution to the desired reaction temperature (e.g., 60°C) under a nitrogen atmosphere with continuous stirring.

    • Once the temperature is stable, inject the reducing agent solution into the flask using a syringe, followed immediately by the injection of the oxidizing agent solution.

    • Observe the reaction mixture for any changes in viscosity or appearance, which may indicate the onset of polymerization.

    • Maintain the reaction at 60°C for 4 hours with continuous stirring under nitrogen.

  • Purification:

    • After the reaction is complete, cool the flask to room temperature. The resulting product will be a viscous solution or a hydrogel.

    • To purify the polymer, precipitate it by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol (B129727) or acetone, with vigorous stirring.

    • Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove unreacted monomer, initiator residues, and other impurities.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Data Presentation

The following tables summarize typical experimental parameters and expected outcomes for the redox polymerization of acrylic monomers.

Table 1: Experimental Parameters for Poly(acrylic acid) Synthesis
Parameter Value/Range
Monomer Concentration10% (w/v)
Initiator Concentration (each)0.5% (w/v) relative to monomer
Cross-linker Concentration2% (w/w) relative to monomer
Reaction Temperature60°C
Reaction Time4 hours
Table 2: Characterization Data for a Representative Poly(acrylic acid) Polymer
Analysis Technique Expected Result
FTIR (cm⁻¹) ~3400 (O-H stretch), ~1700 (C=O stretch), ~2900 (C-H stretch)[4][5]
¹H NMR (D₂O, ppm) Broad peaks at ~1.5-2.5 (polymer backbone)
GPC Mn: 10,000 - 100,000 g/mol ; PDI: 1.5 - 2.5

Characterization of the Synthesized Polymer

Standard analytical techniques should be employed to confirm the structure and properties of the synthesized polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polymer. For poly(acrylic acid), key peaks include the O-H stretch of the carboxylic acid, the C=O stretch, and the C-H stretches of the polymer backbone.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer. ¹H NMR can confirm the successful polymerization by the disappearance of monomer vinyl protons and the appearance of broad peaks corresponding to the polymer backbone.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[4]

Signaling Pathway for Redox-Responsive Drug Delivery

The synthesized redox-responsive polymer can be formulated into nanoparticles or hydrogels for drug encapsulation. The mechanism of drug release is triggered by the higher concentration of glutathione (GSH) in the intracellular environment of tumor cells compared to the extracellular space.

signaling_pathway cluster_extracellular Extracellular Environment (Low GSH) cluster_intracellular Intracellular Environment (High GSH) A Drug-Loaded Nanoparticle (Stable) B Nanoparticle Uptake by Cancer Cell A->B Enhanced Permeability and Retention (EPR) Effect C Reductive Degradation of Polymer Matrix B->C D Drug Release C->D E Therapeutic Effect D->E

Caption: Redox-responsive drug delivery mechanism.

Conclusion

The use of sodium hydroxymethanesulfinate as a component of a redox initiation system provides a reliable and efficient method for the synthesis of polymers for drug delivery applications. The mild reaction conditions and good control over the polymerization process make it a valuable tool for researchers and scientists in the field of drug development. The protocols and data presented here serve as a comprehensive guide for the experimental setup and characterization of these advanced materials.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Reactions with Sodium Hydroxymethanesulfinate

For researchers, scientists, and drug development professionals utilizing sodium hydroxymethanesulfinate, also known as Rongalite, achieving optimal reaction yields is crucial for efficient and cost-effective synthesis....

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing sodium hydroxymethanesulfinate, also known as Rongalite, achieving optimal reaction yields is crucial for efficient and cost-effective synthesis. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on resolving issues of low product yield.

Frequently Asked Questions (FAQs)

Q1: My reaction with sodium hydroxymethanesulfinate is giving a low yield. What are the most common initial checks I should perform?

A1: When troubleshooting low yields, begin by assessing the quality and handling of your reagents and the reaction setup itself.

  • Reagent Quality: Sodium hydroxymethanesulfinate is a hygroscopic solid that is sensitive to moisture, heat, and atmospheric oxygen.[1] A fresh, high-quality reagent should be odorless or have a faint leek-like smell. The presence of a strong fishy odor is a clear indicator of degradation and will likely lead to significantly lower yields or complete reaction failure.[1] Always use a fresh, properly stored batch of the reagent.

  • Anhydrous Conditions: While some reactions are performed in aqueous media, many applications, particularly those involving sensitive substrates, may require anhydrous conditions to prevent the decomposition of the reagent and side reactions.

  • Inert Atmosphere: The decomposition of sodium hydroxymethanesulfinate can be initiated by oxygen.[2] Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be critical in preventing reagent degradation and improving yields.

  • Reaction Monitoring: Actively monitor the reaction progress using appropriate techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent product decomposition from prolonged reaction times or excessive heating.

Q2: How does pH affect the stability and reactivity of sodium hydroxymethanesulfinate and, consequently, the reaction yield?

A2: The pH of the reaction medium is a critical parameter. Sodium hydroxymethanesulfinate is relatively stable in alkaline aqueous solutions but decomposes rapidly in acidic conditions, releasing formaldehyde (B43269) and sulfur dioxide.[1] For reactions in aqueous media, maintaining a pH in the range of 8-9 is often recommended to ensure the stability of the reagent in solution. However, the optimal pH will be substrate and reaction-dependent. It is advisable to perform small-scale trials to determine the ideal pH for your specific transformation.

Q3: I am observing the formation of side products. What are the likely culprits when using sodium hydroxymethanesulfinate?

A3: Side product formation is a common cause of low yields. With sodium hydroxymethanesulfinate, potential side reactions include:

  • Disulfide Formation: In reactions with thiols, the formation of disulfides can be a significant competing pathway, limiting the yield of the desired perfluoroalkylated product.[3]

  • Formation of Symmetrical Sulfones: When using sodium hydroxymethanesulfinate for the synthesis of unsymmetrical sulfones, a common side product is the corresponding symmetrical sulfone. This is often attributed to the labile hydroxymethyl group.[4] Using a large excess of the reagent can sometimes mitigate this issue.[4]

  • Decomposition Products: The decomposition of the reagent itself can introduce formaldehyde and sulfites into the reaction mixture, which may react with your starting materials or intermediates to form undesired byproducts.

Troubleshooting Guides

Low Yield in Sulfone Synthesis

The synthesis of sulfones is a primary application of sodium hydroxymethanesulfinate. If you are experiencing low yields in these reactions, consider the following troubleshooting steps.

Problem: Low yield in the synthesis of symmetrical sulfones from activated olefins.

Potential CauseTroubleshooting Steps & Recommendations
Sub-optimal Solvent Dimethylformamide (DMF) and aqueous methanol (B129727) are commonly used and effective solvents for this transformation.[1] If using a different solvent system, consider switching to one of these proven options.
Incorrect Stoichiometry Ensure the correct molar ratio of sodium hydroxymethanesulfinate to the activated olefin is used. Refer to established protocols for similar substrates.
Low Reaction Temperature While some reactions proceed at room temperature, others may require heating to drive the reaction to completion.[1] A systematic increase in temperature, while monitoring for product decomposition, can improve the yield.
Reagent Degradation As mentioned in the FAQs, ensure your sodium hydroxymethanesulfinate is fresh and has been stored correctly.

Quantitative Data: Synthesis of Symmetrical Sulfones from Activated Olefins

The following table summarizes reported yields for the synthesis of β,β′-disubstituted diethyl sulfones from activated olefinic substrates using sodium hydroxymethanesulfinate in aqueous methanol.

Activated Olefin SubstrateYield (%)
Acrylonitrile85
Methyl acrylate91
Acrylamide64
Methyl vinyl ketone76

Data sourced from a review by Kotha et al., citing work by Kerber and Starnick.[2]

Problem: Low yield in the synthesis of unsymmetrical sulfones or sulfonamides from alkyl halides.

Potential CauseTroubleshooting Steps & Recommendations
Formation of Symmetrical Sulfone Byproduct The use of a large excess of sodium hydroxymethanesulfinate can help to minimize the formation of the undesired symmetrical sulfone.[4]
Inefficient Trapping of the Alkyl Sulfinate Intermediate The reaction proceeds through an alkyl sulfinate intermediate which is then trapped. Ensure the trapping agent (e.g., for sulfonamide or sulfonyl fluoride (B91410) synthesis) is added at the appropriate time and in the correct stoichiometry.
Lack of a Catalyst While many reactions proceed without a catalyst, for certain substrates, a catalyst may be necessary. For example, a copper catalyst can be essential for synthesizing 1-thiaflavanone sulfones from 2'-iodochalcone derivatives.[1]
Phase-Transfer Catalyst (PTC) Requirement In reactions involving dihalides, the use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can significantly improve the yield of the intermediate sultine, which can then be converted to the desired sulfone.[1][2]

Experimental Protocol: One-Pot Synthesis of Aliphatic Sulfonamides from Alkyl Halides

This protocol, adapted from a procedure developed by researchers at Pfizer, demonstrates an efficient method for the synthesis of aliphatic sulfonamides.[5]

  • Reaction Setup: To a solution of an alkyl halide in a suitable solvent, add sodium hydroxymethanesulfinate.

  • Intermediate Formation: The reaction mixture is typically stirred at room temperature or heated to facilitate the formation of the alkyl sulfinate intermediate.

  • In-situ Trapping: The intermediate is then trapped in the same pot by the addition of the appropriate reagents to form the desired sulfonamide.

  • Work-up and Purification: The reaction is worked up using standard extraction and purification techniques to isolate the final product.

Note: For detailed stoichiometries and specific reaction conditions, it is essential to consult the primary literature.[5][6] This methodology has been shown to provide good to excellent yields for a range of substrates.[7]

Visualizing Reaction Pathways and Troubleshooting Logic

To further aid in understanding and troubleshooting, the following diagrams illustrate key concepts.

DecompositionPathway Rongalite Sodium Hydroxymethanesulfinate (Rongalite) Decomposition Decomposition Rongalite->Decomposition Acid Acidic Conditions (H+) Acid->Decomposition Heat Heat (Δ) Heat->Decomposition Moisture Moisture (H2O) Moisture->Decomposition Oxygen Oxygen (O2) Oxygen->Decomposition Formaldehyde Formaldehyde Decomposition->Formaldehyde SulfurDioxide Sulfur Dioxide/Sulfite Decomposition->SulfurDioxide LowYield Low Yield Decomposition->LowYield

Caption: Factors leading to the decomposition of sodium hydroxymethanesulfinate and subsequent low reaction yield.

TroubleshootingWorkflow Start Low Yield Observed CheckReagent Check Reagent Quality (Odor, Storage) Start->CheckReagent CheckConditions Verify Reaction Conditions (Anhydrous, Inert Atmosphere) CheckReagent->CheckConditions Good NewReagent Use Fresh Reagent CheckReagent->NewReagent Degraded OptimizeParams Optimize Reaction Parameters (pH, Temp, Solvent) CheckConditions->OptimizeParams Optimal ModifySetup Modify Reaction Setup CheckConditions->ModifySetup Sub-optimal ConsiderCatalyst Consider Catalyst or Additive (e.g., Cu, PTC) OptimizeParams->ConsiderCatalyst No Improvement RunOptimization Run Small-Scale Optimization OptimizeParams->RunOptimization AddCatalyst Incorporate Catalyst/Additive ConsiderCatalyst->AddCatalyst Success Improved Yield NewReagent->Success ModifySetup->Success RunOptimization->Success AddCatalyst->Success

Caption: A logical workflow for troubleshooting low yields in reactions involving sodium hydroxymethanesulfinate.

References

Optimization

Optimizing reaction conditions for Rongalite as a reducing agent

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance for optimizing reaction conditions when using Rongalite (sodium hydroxymethylsulfinate) as a r...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing reaction conditions when using Rongalite (sodium hydroxymethylsulfinate) as a reducing agent. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure the success of your chemical transformations.

Troubleshooting Guide

This guide addresses common issues encountered during reductions with Rongalite.

IssuePotential CauseSuggested Solution
Low or No Product Yield Degraded Rongalite: Rongalite is hygroscopic and can degrade over time, especially if not stored properly. A fishy odor is a key indicator of decomposition.[1]- Use fresh Rongalite for best results.- Store Rongalite in a cool, dry, and dark place, tightly sealed to protect from moisture.[2]
Suboptimal Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at excessively high temperatures.- Monitor the reaction progress by TLC or other analytical methods while gradually increasing the temperature.- Some reactions, like the synthesis of dibenzyl sulfones, are performed at elevated temperatures (e.g., 100 °C in DMF).[2]
Incorrect Solvent: The choice of solvent can significantly impact reaction efficiency.- Common solvents for Rongalite reductions include dimethylformamide (DMF), ethanol, and aqueous methanol.[1][2] The optimal solvent will depend on the specific substrate and reaction type.
Inappropriate pH: Rongalite's stability and reducing power are pH-dependent. It exhibits maximum stability in a pH range of 6-9.[2]- For reactions requiring basic conditions, additives like sodium bicarbonate or sodium hydroxide (B78521) may be necessary. For instance, the reduction of elemental tellurium with Rongalite is performed in an aqueous solution of sodium hydroxide.[2]
Formation of Side Products Competing Reaction Pathways: In some reductions, particularly of nitroarenes, bimolecular reduction products such as azo and azoxy compounds can form.[1]- The use of a catalytic amount of elemental tellurium in combination with an excess of alkaline Rongalite can suppress the formation of these impurities.[1]
Reaction with Solvent or Other Reagents: Rongalite can react with certain functional groups or solvents under specific conditions.- Carefully review the compatibility of all reagents and the solvent with Rongalite under the planned reaction conditions.
Difficult Product Isolation/Purification Water-Soluble Byproducts: The decomposition of Rongalite can lead to various water-soluble sulfur-containing byproducts.- An aqueous work-up is often effective in removing these impurities.
Formation of Formaldehyde (B43269) Adducts: As Rongalite is a formaldehyde adduct, side reactions involving formaldehyde can occur.- Purification techniques such as column chromatography or recrystallization may be necessary to separate the desired product from any formaldehyde-related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the active reducing species generated from Rongalite?

A1: Rongalite is considered a source of the sulfoxylate (B1233899) anion (SO₂²⁻) or the hydroxymethanesulfinate anion (HOCH₂SO₂⁻), which are the active reducing species.[1] The release of the reducing sulfoxylate ion is facilitated in acidic conditions, although this also releases formaldehyde.[3]

Q2: How can I assess the purity of my Rongalite?

A2: Fresh Rongalite should be odorless or have a faint leek-like smell. A distinct fishy odor is a strong indication of degradation and loss of reactivity.[1] For quantitative analysis, titration methods are available.

Q3: What are the typical molar equivalents of Rongalite used in a reaction?

A3: The stoichiometry can vary depending on the specific transformation. For example, the reductive dechlorination of dichlorofluoromethyl aryl ketones uses 2 molar equivalents of Rongalite.[2] In the reductive N-formylation of nitroarenes, 3 molar equivalents of Rongalite are used per equivalent of the nitroarene.[4] It is often necessary to use an excess of Rongalite.

Q4: Can Rongalite be used in aqueous conditions?

A4: Yes, Rongalite is water-soluble and many reactions are performed in aqueous or mixed aqueous/organic solvent systems.[2] However, its stability in solution can be a factor, especially at elevated temperatures.

Q5: Are there any safety precautions I should be aware of when using Rongalite?

A5: When Rongalite is made acidic, it releases formaldehyde, a known carcinogen, and other toxic gases like hydrogen sulfide (B99878) upon heating.[3] Therefore, all manipulations should be performed in a well-ventilated fume hood. It is also incompatible with strong oxidizing agents.

Experimental Protocols

Protocol 1: Reductive N-Formylation of Nitroarenes

This protocol describes the conversion of a nitroarene to the corresponding N-aryl formamide (B127407) using Rongalite, which acts as both a reductant and a C1 building block.[4]

Materials:

Procedure:

  • To a dry reaction tube equipped with a magnetic stir bar, add the nitroarene (0.20 mmol, 1.0 eq) and Rongalite (0.60 mmol, 3.0 eq).

  • Add anhydrous DMSO (2.0 mL) to the reaction tube.

  • Stir the reaction mixture at the desired temperature (optimized conditions may vary based on the substrate) and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-aryl formamide.

Protocol 2: Synthesis of Dibenzyl Sulfone

This protocol outlines the synthesis of a sulfone from an alkyl halide using Rongalite.[2]

Materials:

  • Benzyl (B1604629) halide (e.g., benzyl bromide) (1.0 eq)

  • Rongalite (0.5 to 1.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the benzyl halide in DMF.

  • Add Rongalite to the solution.

  • Heat the reaction mixture to 100 °C and stir.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dibenzyl sulfone.

Quantitative Data Summary

Reaction TypeSubstrateReagents & ConditionsMolar Ratio (Substrate:Rongalite)TemperatureYieldReference
Reductive DehalogenationDichlorofluoromethyl aryl ketonesEthanol1:2Reflux58-60%[2]
Reductive N-FormylationNitroarenesDMSO1:3VariesGood to excellent[4]
Sulfone SynthesisBenzyl halidesDMF1:0.5-1100 °CModerate[2]
DebrominationVicinal dibromoalkanesTe (cat.), aq. NaOHExcess RongaliteRoom Temp.80-91%[2]
Reduction of NitroarenesAromatic nitro compoundsTe (cat.), aq. NaOHExcess RongaliteNot specified55-96%[2]

Visualizing Reaction Workflows and Mechanisms

To further aid in understanding and troubleshooting, the following diagrams illustrate a general troubleshooting workflow and a proposed reaction mechanism.

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_rongalite Check Rongalite Quality (Fishy Smell?) start->check_rongalite rongalite_ok Rongalite Appears Good check_rongalite->rongalite_ok No use_fresh Use Fresh, Properly Stored Rongalite check_rongalite->use_fresh Yes optimize_temp Optimize Temperature (Monitor by TLC) rongalite_ok->optimize_temp use_fresh->start optimize_solvent Optimize Solvent optimize_temp->optimize_solvent optimize_ph Optimize pH (Consider Additives) optimize_solvent->optimize_ph check_side_products Analyze for Side Products optimize_ph->check_side_products success Reaction Successful check_side_products->success

Caption: A troubleshooting workflow for failed reactions using Rongalite.

Sulfone_Formation_Mechanism cluster_rongalite Rongalite cluster_reaction Reaction Pathway rongalite Na⁺ ⁻O₂SCH₂OH sulfoxylate SO₂²⁻ (Sulfoxylate Anion) rongalite->sulfoxylate generates nucleophilic_attack Nucleophilic Attack on Alkyl Halide (R-X) sulfoxylate->nucleophilic_attack intermediate [R-SO₂]⁻ Intermediate nucleophilic_attack->intermediate second_attack Second Nucleophilic Attack on another R-X intermediate->second_attack sulfone R-SO₂-R (Sulfone) second_attack->sulfone

Caption: Proposed mechanism for sulfone formation using Rongalite.

References

Troubleshooting

Side reactions and byproduct formation with sodium hydroxymethanesulfinate

Welcome to the technical support center for sodium hydroxymethanesulfinate (Rongalite). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to s...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sodium hydroxymethanesulfinate (Rongalite). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side reactions and byproduct formation during its use.

Frequently Asked Questions (FAQs)

Q1: What is sodium hydroxymethanesulfinate and what are its primary applications?

A1: Sodium hydroxymethanesulfinate, commonly known as Rongalite, is a versatile and powerful reducing agent.[1] It is widely used in the textile industry for dyeing and printing, in polymer chemistry as a polymerization initiator, and in pharmaceutical formulations as an antioxidant and preservative.[1] In organic synthesis, it serves as a source of the sulfoxylate (B1233899) anion (SO₂²⁻) for the preparation of various sulfur-containing compounds.[2][3]

Q2: My Rongalite solution has a strong fishy or garlic-like odor. Is it still usable?

A2: A strong, unpleasant odor, often described as fishy or like garlic, is an indicator of decomposition.[2][3] Fresh, high-purity sodium hydroxymethanesulfinate should be nearly odorless or have a faint leek-like smell.[3][4] The presence of a strong odor suggests that the material has degraded, likely due to exposure to moisture or heat, and its reactivity will be compromised. For best results, it is strongly recommended to use fresh, properly stored Rongalite.[4]

Q3: Under what conditions is sodium hydroxymethanesulfinate most stable?

A3: Sodium hydroxymethanesulfinate is most stable in aqueous solutions with a pH between 6 and 9.[3] It is relatively stable in alkaline environments but decomposes rapidly in acidic conditions.[5] Elevated temperatures also accelerate its decomposition.[3]

Q4: What are the primary decomposition products of sodium hydroxymethanesulfinate?

A4: In aqueous solutions, especially under acidic conditions or at elevated temperatures (e.g., 80-100 °C), sodium hydroxymethanesulfinate decomposes to produce formaldehyde (B43269) and sulfite.[3][6] Further decomposition can release toxic gases such as sulfur dioxide (SO₂) and hydrogen sulfide (B99878) (H₂S).[3]

Q5: How can I stabilize my sodium hydroxymethanesulfinate solution?

A5: The decomposition of sodium hydroxymethanesulfinate in solution is an equilibrium process. You can stabilize the solution by adding at least one equivalent of formaldehyde. This shifts the equilibrium, favoring the formation of the more stable bis-(hydroxymethyl)sulfone, resulting in a solution with a significantly longer shelf-life.[5][6]

Troubleshooting Guide: Side Reactions and Byproduct Formation

This guide addresses specific issues you may encounter during experiments involving sodium hydroxymethanesulfinate.

Issue 1: Low or No Yield of the Desired Sulfone Product

Possible Cause 1: Degradation of Rongalite

  • Symptom: The Rongalite reagent has a strong, fishy odor.

  • Solution: Use fresh, properly stored Rongalite. Ensure the container is tightly sealed and stored in a cool, dry place.[3][4]

Possible Cause 2: Incorrect Solvent

  • Symptom: The reaction is sluggish or does not proceed to completion.

  • Solution: Dimethylformamide (DMF), often mixed with water, is a common and effective solvent for sulfone synthesis using Rongalite.[3] For reactions with activated olefins, aqueous methanol (B129727) can also be a good choice.[2][3]

Possible Cause 3: Inappropriate Reaction Temperature

  • Symptom: The reaction is either too slow or produces a complex mixture of byproducts.

  • Solution: The optimal temperature is substrate-dependent. While some reactions proceed well at room temperature, others may require heating up to 100°C.[3] Refer to specific literature protocols for your substrate class.

Issue 2: Formation of Unexpected Byproducts

Possible Cause 1: O-Alkylation leading to Sulfinate Esters

  • Symptom: In addition to the desired sulfone (S-alkylation), a significant amount of an isomeric byproduct is observed.

  • Explanation: Alkylation can sometimes occur at the oxygen atom of the hydroxymethanesulfinate intermediate, leading to the formation of sulfinate esters.[5][6]

  • Solution: Modification of reaction conditions, such as solvent and temperature, may influence the S- vs. O-alkylation ratio. Unfortunately, specific conditions to completely suppress O-alkylation are not well-documented and may require empirical optimization for your specific substrate.

Possible Cause 2: Reductive Dehalogenation

  • Symptom: When using α-halo ketones or other halogenated starting materials, a dehalogenated version of the starting material is observed as a byproduct.

  • Explanation: Rongalite is a potent reducing agent and can cause reductive dehalogenation.[2][7]

  • Solution: Adjusting the stoichiometry of the reagents or the reaction temperature may help to minimize this side reaction. Consider adding the Rongalite solution slowly to the reaction mixture.

Possible Cause 3: Formation of Debrominated Byproducts

  • Symptom: In reactions involving vicinal dibromoalkanes, the corresponding alkene is formed.

  • Explanation: Rongalite can act as a debrominating agent, leading to the formation of a double bond.[2]

  • Solution: This side reaction can be difficult to avoid completely. If the desired product is a sultine, subsequent purification will be necessary.

Data on Byproduct Formation

While comprehensive quantitative data is scarce in the literature, the following table summarizes the qualitative and semi-quantitative information on byproduct formation under different conditions.

ConditionPrimary ReactionCommon Side Reactions/ByproductsNotes
Acidic pH (<6) DecompositionFormaldehyde, Sulfite, Sulfur Dioxide, Hydrogen SulfideDecomposition is rapid.[3][5]
Neutral to Alkaline pH (6-9) Increased StabilitySlower decompositionOptimal pH range for stability.[3]
High Temperature (>80 °C) DecompositionFormaldehyde, Sodium Sulfite, Sodium Sulfide, Sulfur Dioxide, Hydrogen SulfideDecomposition is significant.[3]
Reaction with Alkyl Halides Sulfone Synthesis (S-alkylation)Sulfinate Ester (O-alkylation)The ratio of sulfone to sulfinate ester is substrate and condition-dependent.[5][6]
Reaction with α-Halo Ketones Sulfone SynthesisReductive Dehalogenation of the starting materialRongalite's reducing properties can lead to the removal of the halogen.[2]
Reaction with Vicinal Dibromides Sultine SynthesisDebromination to form alkenesA common side reaction.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Symmetric Sulfones from Activated Alkenes

This protocol is adapted from the work of Kerber and Starnick for the synthesis of β,β′-disubstituted diethyl sulfones.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the activated olefinic substrate (e.g., acrylate) in aqueous methanol.

  • Reagent Addition: Add sodium hydroxymethanesulfinate (Rongalite) to the solution. A typical molar ratio is 2:1 (alkene:Rongalite).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Expected Yields: 64-91%[3]

Protocol 2: Analysis of Sodium Hydroxymethanesulfinate and Decomposition Products by HPLC

This protocol provides a general guideline for the analysis of Rongalite and its primary decomposition product, formaldehyde (after derivatization).

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode-Array Detector (DAD) is suitable.[8]

  • Sample Preparation for Formaldehyde:

    • Decomposition of Rongalite: Prepare an aqueous solution of the Rongalite sample. Acidify the solution to induce decomposition to formaldehyde.

    • Derivatization: React the formaldehyde in the sample with a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form the corresponding hydrazone, which is UV-active.[6][9]

  • Chromatographic Conditions (for Formaldehyde-DNPH derivative):

    • Column: A C18 or C8 reversed-phase column is commonly used.[6][9]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water is a typical mobile phase. For example, a 65:35 (v/v) mixture of acetonitrile and water.[6]

    • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[9]

    • Detection: Monitor the eluent at 350-360 nm, the λmax of the formaldehyde-DNPH derivative.[6][9]

  • Chromatographic Conditions (for Sodium Hydroxymethanesulfinate):

    • Column: A reversed-phase column such as Newcrom R1 can be used.[10][11]

    • Mobile Phase: A mixture of acetonitrile, water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).[10][11]

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry.

Visualizing Reaction Pathways and Workflows

Decomposition of Sodium Hydroxymethanesulfinate

G Rongalite Sodium Hydroxymethanesulfinate (HOCH₂SO₂⁻Na⁺) Decomp_Products Decomposition Products Rongalite->Decomp_Products Formaldehyde Formaldehyde (CH₂O) Decomp_Products->Formaldehyde Sulfite Sulfite (SO₃²⁻) Decomp_Products->Sulfite SO2 Sulfur Dioxide (SO₂) Sulfite->SO2 further decomposition H2S Hydrogen Sulfide (H₂S) Sulfite->H2S further decomposition Conditions Acidic pH or High Temperature Conditions->Rongalite

Caption: Decomposition pathway of sodium hydroxymethanesulfinate under acidic or high-temperature conditions.

General Workflow for Sulfone Synthesis

G Start Start: Alkyl Halide or Activated Alkene Reaction Reaction with Sodium Hydroxymethanesulfinate Start->Reaction Workup Work-up (e.g., Filtration, Extraction) Reaction->Workup Byproduct Byproducts: Sulfinate Ester, Dehalogenated Compound Reaction->Byproduct Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Product Final Product: Sulfone Purification->Product

Caption: A typical experimental workflow for the synthesis of sulfones using sodium hydroxymethanesulfinate.

Competing Pathways in Sulfone Synthesis

G Rongalite Rongalite Intermediate Intermediate Rongalite->Intermediate Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Intermediate Sulfone Sulfone (R-SO₂-R) Intermediate->Sulfone S-Alkylation (Desired Pathway) Sulfinate_Ester Sulfinate Ester (R-SO-OR) Intermediate->Sulfinate_Ester O-Alkylation (Side Reaction)

Caption: Competing S-alkylation and O-alkylation pathways in sulfone synthesis with Rongalite.

References

Optimization

Technical Support Center: Managing the Decomposition of Sodium Hydroxymethanesulfinate in Acidic Media

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the decomposition of sodium hydroxymethanesulfinate (also known as Rongalite) in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the decomposition of sodium hydroxymethanesulfinate (also known as Rongalite) in acidic media. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.

Troubleshooting Guide

Unexpected results or reagent instability can often be traced back to the decomposition of sodium hydroxymethanesulfinate. This guide addresses specific issues in a question-and-answer format.

Issue/Observation Potential Cause Recommended Action
Complete or rapid loss of reducing activity. Rapid decomposition in acidic conditions (pH < 6).[1]Adjust the pH of the reaction medium to be within the optimal stability range of pH 6-9.[1] If the reaction must be conducted at a lower pH, prepare the sodium hydroxymethanesulfinate solution immediately before use and add it to the reaction mixture last.
Formation of a white precipitate. Formation of insoluble decomposition products, such as elemental sulfur, under certain acidic conditions.[2]Ensure all components are fully dissolved before initiating the reaction. Consider degassing the solvent to minimize oxidative side reactions.[3]
Inconsistent reaction yields. Variable rates of decomposition due to fluctuations in pH, temperature, or the presence of atmospheric oxygen.[1][3]Standardize reaction conditions meticulously. Use buffered solutions to maintain a constant pH. For oxygen-sensitive reactions, perform experiments under an inert atmosphere (e.g., nitrogen or argon).[3]
Generation of a pungent odor (garlic-like or sulfurous). Release of sulfur-containing decomposition products like sulfur dioxide (SO₂) or hydrogen sulfide (B99878) (H₂S) upon significant degradation.[1][4][5]This indicates substantial decomposition. Discard the solution and prepare a fresh batch. Ensure proper ventilation to handle the released gases safely.
Yellowing of the solution. Formation of polysulfides or other colored byproducts from complex decomposition pathways.This is a sign of advanced degradation. Prepare a fresh solution of sodium hydroxymethanesulfinate for your experiment.

Frequently Asked Questions (FAQs)

1. What is the primary cause of sodium hydroxymethanesulfinate decomposition in acidic media?

Sodium hydroxymethanesulfinate is the sodium salt of hydroxymethanesulfinic acid. In acidic solutions, the equilibrium shifts, leading to the protonation of the sulfinate group. This protonated form is unstable and rapidly decomposes.[4] The decomposition process releases sulfoxylate (B1233899) ions and formaldehyde (B43269) in equimolar amounts.[6]

2. What are the main decomposition products I should be aware of?

Under acidic conditions, sodium hydroxymethanesulfinate primarily decomposes into formaldehyde and sulfite.[6] Further reactions can lead to the formation of sulfur dioxide and other sulfur species.[4][5] The generation of formaldehyde, a known human carcinogen, is a significant safety consideration.

3. At what pH is sodium hydroxymethanesulfinate most stable?

Sodium hydroxymethanesulfinate exhibits its maximum stability in a pH range of 6 to 9.[1] It is relatively stable in alkaline environments but decomposes rapidly in acidic media.[3]

4. Can I prepare a stock solution of sodium hydroxymethanesulfinate in an acidic buffer?

It is strongly advised not to prepare stock solutions in acidic buffers due to the rapid decomposition.[4] If your experimental protocol requires an acidic environment, you should prepare a fresh solution of sodium hydroxymethanesulfinate in deionized water or a slightly alkaline buffer immediately before adding it to the acidic reaction mixture.

5. How does temperature affect the decomposition rate?

Increased temperature accelerates the rate of decomposition. In aqueous solutions, decomposition is noticeable at temperatures as low as 80°C, leading to a decrease in the solution's pH.[1] For reactions conducted at elevated temperatures, the instability of sodium hydroxymethanesulfinate will be more pronounced.

6. Are there any chemical stabilizers I can add to my solution?

Yes, the addition of at least one equivalent of formaldehyde can shift the equilibrium back towards the more stable sodium hydroxymethanesulfinate adduct.[6] This can create solutions that are stable for extended periods. However, the presence of excess formaldehyde may interfere with subsequent reactions and should be considered in the experimental design.

7. How does the presence of oxygen influence decomposition?

The decomposition of sodium hydroxymethanesulfinate in the presence of air is a complex, multi-stage process.[7] An initial stage involves the consumption of molecular oxygen, followed by an induction period before further decomposition occurs.[3][7] For applications where consistent reducing potential is critical, deoxygenating the solution and maintaining an inert atmosphere can help manage the decomposition.[3]

Experimental Protocols

Protocol 1: Quantification of Sodium Hydroxymethanesulfinate Decomposition via UV-Vis Spectrophotometry

This protocol provides a method to monitor the decomposition of sodium hydroxymethanesulfinate in an acidic buffer by measuring the change in absorbance over time. This method is indicative and relies on changes in the solution's composition that affect UV absorbance.

Materials:

  • Sodium hydroxymethanesulfinate

  • Phosphate (B84403) buffer (pH 5.0)

  • Deionized water

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a 1 M phosphate buffer solution at pH 5.0.

  • Prepare a 10 mM stock solution of sodium hydroxymethanesulfinate in deionized water. This solution should be made fresh immediately before the experiment.

  • To initiate the decomposition study, dilute the sodium hydroxymethanesulfinate stock solution with the pH 5.0 phosphate buffer to a final concentration of 1 mM in a volumetric flask.

  • Immediately transfer a portion of the solution to a quartz cuvette.

  • Place the cuvette in the spectrophotometer and begin recording the UV-Vis spectrum from 200 to 400 nm at time zero (t=0).

  • Continue to record spectra at regular intervals (e.g., every 5, 10, or 30 minutes) for a total duration relevant to your experimental timeframe (e.g., 2 hours).

  • Analyze the collected data by plotting the absorbance at a specific wavelength (e.g., the λmax of a decomposition product or the disappearance of a reactant peak) against time to determine the rate of decomposition.

Protocol 2: Stability Testing Using a Redox Titration

This protocol determines the remaining reducing capacity of a sodium hydroxymethanesulfinate solution after incubation in an acidic medium.

Materials:

  • Sodium hydroxymethanesulfinate

  • Acidic buffer of choice (e.g., acetate (B1210297) buffer, pH 4.5)

  • Standardized iodine (I₂) solution (e.g., 0.01 N)

  • Starch indicator solution

  • Burette, flasks, and pipettes

Procedure:

  • Prepare a solution of sodium hydroxymethanesulfinate at a known concentration in the acidic buffer.

  • At time zero (t=0), take an aliquot of this solution.

  • Add a known excess volume of the standardized iodine solution to the aliquot. The iodine will oxidize the sodium hydroxymethanesulfinate.

  • Add a few drops of starch indicator solution. The solution should turn a deep blue-black color due to the excess iodine.

  • Back-titrate the excess iodine with a standardized sodium thiosulfate (B1220275) solution until the blue color disappears.

  • Record the volume of sodium thiosulfate used.

  • Repeat steps 2-6 at various time intervals (e.g., 30, 60, 120 minutes) to monitor the decrease in the concentration of active sodium hydroxymethanesulfinate.

  • Calculate the concentration of sodium hydroxymethanesulfinate at each time point to determine its stability in the acidic medium.

Visualizations

DecompositionPathway SHMS Sodium Hydroxymethanesulfinate (HOCH₂SO₂⁻Na⁺) UnstableIntermediate Hydroxymethanesulfinic Acid (HOCH₂SO₂H) SHMS->UnstableIntermediate Protonation Acid H⁺ (Acidic Medium) Acid->UnstableIntermediate DecompositionProducts Decomposition Products UnstableIntermediate->DecompositionProducts Rapid Decomposition Formaldehyde Formaldehyde (CH₂O) DecompositionProducts->Formaldehyde Sulfoxylate Sulfoxylate (SO₂²⁻) DecompositionProducts->Sulfoxylate Sulfite Sulfite (SO₃²⁻) DecompositionProducts->Sulfite SO2 Sulfur Dioxide (SO₂) DecompositionProducts->SO2

Caption: Decomposition pathway of sodium hydroxymethanesulfinate in acidic media.

TroubleshootingWorkflow Start Experiment Shows Unexpected Results CheckReagent Is Sodium Hydroxymethanesulfinate a Key Reagent? Start->CheckReagent CheckpH What is the pH of the Medium? CheckReagent->CheckpH Yes TroubleshootFurther Decomposition is Unlikely. Investigate Other Parameters. CheckReagent->TroubleshootFurther No Acidic pH < 6 CheckpH->Acidic NeutralAlkaline pH ≥ 6 CheckpH->NeutralAlkaline DecompositionLikely Decomposition is the Likely Cause. Instability is High. Acidic->DecompositionLikely NeutralAlkaline->TroubleshootFurther Action1 Prepare Reagent Fresh Immediately Before Use DecompositionLikely->Action1 Action2 Buffer the System to pH 6-9 if Possible Action1->Action2 Action3 Run Reaction at Lower Temperature Action2->Action3 End Problem Resolved Action3->End

Caption: Troubleshooting workflow for experiments involving sodium hydroxymethanesulfinate.

ExperimentalWorkflow PrepBuffer Prepare Acidic Buffer (e.g., pH 5.0) Mix Mix SHMS into Buffer (t=0) PrepBuffer->Mix PrepSHMS Prepare Fresh SHMS Solution PrepSHMS->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Sample Take Aliquots at Time Intervals Incubate->Sample Analysis Analyze Aliquots (e.g., Titration, HPLC, UV-Vis) Sample->Analysis Data Plot Concentration vs. Time Analysis->Data Conclusion Determine Rate of Decomposition Data->Conclusion

Caption: Experimental workflow for assessing the stability of sodium hydroxymethanesulfinate.

References

Troubleshooting

Technical Support Center: Purification Strategies for Products Synthesized Using Rongalite

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products synthesi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products synthesized using Rongalite (sodium hydroxymethanesulfinate).

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the purification of reaction products where Rongalite was used as a reagent.

Guide 1.1: Purification of Sulfones and Sultines

Issue 1: Persistent Water-Soluble Impurities in the Organic Layer After Extraction

  • Question: After performing an aqueous workup of my reaction mixture to synthesize a sulfone, I notice that my crude product in the organic layer is still contaminated with polar impurities, leading to streaks on my TLC plate. What are these impurities and how can I remove them?

  • Answer: Rongalite's decomposition in aqueous or protic media can lead to byproducts such as sodium sulfite (B76179), sodium sulfate (B86663), and formaldehyde (B43269) adducts. These highly polar, water-soluble species can sometimes be carried into the organic layer, especially if emulsions form or if the desired product has some water solubility.

    Troubleshooting Steps:

    • Brine Wash: After the initial aqueous washes, perform one to two additional washes with a saturated sodium chloride (brine) solution. This will help to break emulsions and decrease the solubility of organic compounds in the aqueous layer, effectively "salting out" your product and removing residual water.

    • pH Adjustment: Depending on the stability of your product, a dilute acid wash (e.g., 1M HCl) followed by a dilute base wash (e.g., saturated NaHCO₃) can help to neutralize and remove any acidic or basic impurities.

    • Back Extraction: If the issue persists, you can perform a back extraction. After isolating the organic layer, extract it again with fresh deionized water.

Issue 2: Difficulty in Crystallizing the Final Sulfone/Sultine Product

  • Question: I have isolated my crude sulfone, but it oils out or fails to crystallize from my chosen solvent system. What can I do?

  • Answer: "Oiling out" or failure to crystallize can be due to the presence of impurities that inhibit crystal lattice formation or the use of an inappropriate solvent system. Sulfones and sultines are often highly crystalline, so persistent issues suggest the presence of impurities.[1]

    Troubleshooting Steps:

    • Solvent Screening: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2] Common solvent systems for sulfones include ethanol, isopropanol, ethyl acetate (B1210297)/hexanes, and toluene.[3] A two-solvent system (e.g., dissolving in a good solvent like hot ethyl acetate and then adding a poor solvent like hexanes until turbidity appears) can also be effective.[4]

    • Activated Carbon Treatment: If your crude product is colored, this may indicate the presence of polar, high-molecular-weight byproducts. Dissolving the crude product in a suitable hot solvent and treating it with a small amount of activated carbon can help remove these colored impurities. The solution should then be hot-filtered to remove the carbon before cooling.[1]

    • Seeding: If you have a small amount of pure crystalline product, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[5]

    • Scratching: Gently scratching the inside of the flask at the meniscus with a glass rod can create nucleation sites and initiate crystallization.[5]

Issue 3: Co-elution of Product and Polar Impurities during Column Chromatography

  • Question: I am trying to purify my sulfone using silica (B1680970) gel chromatography, but a polar impurity is co-eluting with my product. How can I improve the separation?

  • Answer: This is a common issue when dealing with polar byproducts from Rongalite. The choice of eluent and proper column packing are crucial for good separation.

    Troubleshooting Steps:

    • Solvent System Optimization: Use TLC to find an optimal solvent system that gives your product an Rf value of approximately 0.2-0.4 and maximizes the separation from the impurity. For polar compounds, a gradient elution starting with a less polar solvent system and gradually increasing the polarity can be very effective.[6] A common solvent system for sulfones is a mixture of hexanes and ethyl acetate.[6]

    • Dry Loading: If your crude product has poor solubility in the initial eluent, consider dry loading. Dissolve your crude product in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.[7]

    • Alternative Stationary Phases: If separation on silica gel is challenging, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for certain compounds.[8] For very polar compounds, reversed-phase chromatography (C18 silica) might be necessary.[8]

Guide 1.2: Purification of α-Hydroxy Esters and Amides

Issue 1: Presence of Unreacted α-Keto Ester/Amide in the Final Product

  • Question: My NMR spectrum shows the presence of both my desired α-hydroxy product and the starting α-keto ester/amide. How can I remove the starting material?

  • Answer: Incomplete reaction is a common reason for this contamination. Purification can be achieved by exploiting the difference in polarity between the starting material and the product.

    Troubleshooting Steps:

    • Column Chromatography: This is the most effective method. The α-hydroxy product is more polar than the corresponding α-keto starting material due to the presence of the hydroxyl group. A solvent system of ethyl acetate and hexanes on silica gel will typically allow for good separation, with the less polar starting material eluting first.

    • Optimizing Reaction Conditions: To avoid this issue in the future, ensure that an adequate excess of Rongalite is used and that the reaction is allowed to proceed to completion, monitored by TLC.

Issue 2: Removal of Formaldehyde-Related Byproducts

  • Question: I am concerned about residual formaldehyde or its adducts in my final α-hydroxy ester/amide product. How can I ensure their removal?

  • Answer: Rongalite can decompose to release formaldehyde.[9] While aqueous workup removes a significant portion, trace amounts might remain.

    Troubleshooting Steps:

    • Aqueous Workup with a Bisulfite Wash: A wash with a freshly prepared saturated solution of sodium bisulfite can be effective in capturing residual aldehydes by forming a water-soluble bisulfite adduct.[10][11] This adduct can then be easily removed in the aqueous layer.

    • Distillation/Kugelrohr: If your product is a thermally stable liquid, distillation or Kugelrohr distillation under reduced pressure can be an effective way to separate it from non-volatile impurities.

    • Careful Analysis: Use analytical techniques like ¹H NMR to check for the characteristic aldehyde proton signal (around 9-10 ppm) or other unexpected signals that might correspond to formaldehyde adducts.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities I should expect when using Rongalite?

    • A1: The most common impurities are water-soluble inorganic salts such as sodium sulfite and sodium sulfate, which are byproducts of Rongalite's decomposition.[9] Residual unreacted Rongalite may also be present. Additionally, depending on the reaction conditions, formaldehyde and its adducts can be formed.[9]

  • Q2: Is an aqueous workup always necessary?

    • A2: Yes, for most reactions involving Rongalite, an aqueous workup is highly recommended. Rongalite and its primary byproducts are highly soluble in water and insoluble in most organic solvents. An aqueous workup is the most efficient way to remove the bulk of these impurities.[7]

  • Q3: My reaction was performed in DMF or DMSO. How does this affect the workup?

    • A3: DMF and DMSO are water-miscible, which can complicate extractions by causing a single phase to form. To effectively perform an aqueous workup, you must first dilute the reaction mixture significantly with a larger volume of water (typically 5-10 times the volume of DMF/DMSO). Then, extract the aqueous phase multiple times with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[12]

  • Q4: Can I use ¹H NMR to detect Rongalite-derived impurities?

    • A4: Rongalite itself (sodium hydroxymethanesulfinate) will have a characteristic signal for the methylene (B1212753) protons. However, the inorganic sulfite and sulfate byproducts are not observable by standard ¹H NMR. Formaldehyde can be observed as a singlet around 9.8 ppm, although it may exist in hydrated forms in solution. The most common use of NMR in this context is to confirm the purity of the final product and the absence of organic byproducts or unreacted starting materials.

  • Q5: Are there any safety concerns I should be aware of during the workup?

    • A5: Rongalite can release toxic gases upon contact with strong acids.[13] Therefore, if an acidic wash is part of your workup, it should be performed with caution in a well-ventilated fume hood.

Section 3: Data Presentation

Table 1: Comparison of Purification Methods for a Generic Sulfone Synthesis

Purification MethodTypical RecoveryTypical PurityKey AdvantagesKey Disadvantages
Aqueous Workup & Extraction >95% (crude)60-80%Removes bulk of inorganic salts.May not remove all organic impurities; risk of emulsions.
Recrystallization 70-90%>98%High purity achievable; scalable.Lower recovery; requires finding a suitable solvent.[14]
Silica Gel Chromatography 60-85%>99%Excellent for separating close-running impurities.Can be time-consuming and uses large solvent volumes.[6]

Table 2: Recommended Recrystallization Solvents for Different Product Classes

Product ClassRecommended SolventsNotes
Sulfones Ethanol, Isopropanol, Ethyl Acetate/Hexanes, TolueneSulfones are generally stable and crystalline.[3]
Sultines Isopropanol, Dichloromethane/HexanesSultines can be sensitive to heat; avoid prolonged boiling.
α-Hydroxy Esters Ethyl Acetate/Hexanes, Diethyl Ether/PentaneOften liquids or low-melting solids; may require chromatography.
α-Hydroxy Amides Ethanol/Water, MethanolHigher polarity may require more polar solvent systems.

Section 4: Experimental Protocols

Protocol 4.1: General Aqueous Workup Procedure
  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (approximately 5-10 times the volume of the reaction solvent).

  • Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL aqueous phase).

  • Combine the organic extracts.

  • Wash the combined organic layer with deionized water (1 x 50 mL) and then with saturated brine solution (1 x 50 mL).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 4.2: Purification of a Solid Sulfone by Recrystallization
  • Transfer the crude sulfone to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol) to just dissolve the solid.

  • If the solution is colored, add a small amount of activated carbon and heat at reflux for 5-10 minutes.

  • Perform a hot filtration through a fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to a constant weight.

Protocol 4.3: Purification by Flash Column Chromatography
  • Prepare a slurry of silica gel in the initial, less polar eluent.

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.

  • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.

  • Carefully load the sample onto the top of the silica gel.

  • Gently add a layer of sand on top of the sample to prevent disturbance.

  • Carefully add the eluent and begin eluting the column, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Section 5: Mandatory Visualizations

experimental_workflow cluster_reaction Synthesis cluster_workup Workup cluster_purification Purification A Rongalite-Mediated Reaction B Quench Reaction & Aqueous Workup A->B Reaction Mixture C Extract with Organic Solvent B->C D Wash with Brine C->D E Dry and Concentrate D->E F Crude Product E->F Crude Material G Column Chromatography F->G H Recrystallization F->H I Pure Product G->I H->I troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue Encountered impure_extract Impure Organic Extract start->impure_extract no_crystals Failure to Crystallize start->no_crystals co_elution Co-elution in Chromatography start->co_elution brine_wash Brine Wash / pH Adjustment impure_extract->brine_wash solvent_screen Solvent Screening / Seeding no_crystals->solvent_screen gradient_elution Optimize Solvent / Gradient Elution co_elution->gradient_elution

References

Optimization

Impact of temperature and pH on sodium hydroxymethanesulfinate reactivity

Technical Support Center: Sodium Hydroxymethylsulfinate (Rongalite) Welcome to the technical support center for sodium hydroxymethanesulfinate. This resource provides troubleshooting guidance and frequently asked questio...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sodium Hydroxymethylsulfinate (Rongalite)

Welcome to the technical support center for sodium hydroxymethanesulfinate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this versatile reducing agent.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues related to the stability and reactivity of sodium hydroxymethanesulfinate, particularly concerning the influence of temperature and pH.

Q1: My reaction with sodium hydroxymethanesulfinate is sluggish or incomplete. What are the likely causes?

A1: Several factors can lead to poor reactivity. The most common issues are related to pH and the integrity of the reagent.

  • Suboptimal pH: Sodium hydroxymethanesulfinate is most effective as a reducing agent under acidic conditions, which release the active sulfoxylate (B1233899) ion.[1][2] If your reaction medium is neutral or alkaline, the reagent's reducing potential will be significantly lower.

  • Reagent Decomposition: The compound can degrade, especially if stored improperly. It is hygroscopic and sensitive to heat and humidity.[3] A faint leek-like smell is normal, but a strong fishy odor indicates significant decomposition.[3]

  • Presence of Oxidizers: Sodium hydroxymethanesulfinate reacts violently with strong oxidizing agents. Ensure your reaction vessel and solvents are free from peroxides or other oxidizers.

Q2: I've noticed a decrease in the pH of my aqueous sodium hydroxymethanesulfinate solution over time. Why is this happening?

A2: The decomposition of sodium hydroxymethanesulfinate in aqueous solution, especially at elevated temperatures (e.g., 80°C), can produce acidic byproducts like sulfur dioxide and hydrogen sulfide, leading to a drop in pH.[3] This indicates that the reagent is degrading.

Q3: What is the optimal pH range for storing and handling sodium hydroxymethanesulfinate solutions?

A3: Sodium hydroxymethanesulfinate exhibits its greatest stability in a pH range of 6 to 9.[3] It is relatively stable in alkaline environments but decomposes rapidly in acidic media.[2][4] For prolonged storage of a solution, maintaining a slightly alkaline pH and adding an equivalent of formaldehyde (B43269) can significantly improve stability by shifting the equilibrium away from decomposition products.[1]

Q4: At what temperature does sodium hydroxymethanesulfinate begin to decompose?

A4: Thermal decomposition in aqueous solution can begin at temperatures above 60°C.[2] At 80°C, decomposition is significant, and at 100°C, the degradation pathway changes, leading to an increase in pH.[3] For use in reactions, it is advisable to maintain temperatures below 60°C unless the protocol specifically requires higher temperatures for activation.

Q5: My experiment requires a pH outside the stable range (pH 6-9). How can I proceed?

A5: If your reaction must be conducted under acidic conditions to activate the reducing properties, it is best to prepare a fresh solution of sodium hydroxymethanesulfinate and add it to the acidic reaction mixture immediately. Do not store acidic solutions of the reagent, as it will decompose rapidly.[2] If the reaction is in an alkaline medium where the reagent is more stable, its reducing power will be diminished.

Q6: Are there any safety concerns related to the decomposition of sodium hydroxymethanesulfinate?

A6: Yes. When sodium hydroxymethanesulfinate is acidified or heated, it releases formaldehyde, a known human carcinogen.[1] Decomposition can also release toxic gases such as sulfur dioxide and hydrogen sulfide.[3] All work should be conducted in a well-ventilated fume hood.

Data Presentation: Reactivity & Stability Parameters

The following tables summarize key quantitative data regarding the impact of pH and temperature on sodium hydroxymethanesulfinate.

Table 1: Influence of pH on the Stability and Reactivity of Sodium Hydroxymethanesulfinate

pH RangeStabilityReactivity as a Reducing AgentNotes
< 4Very LowHigh (Active Species Released)Rapid decomposition occurs, releasing formaldehyde and sulfoxylate.[1][2]
4.1 - 6.0Low to ModerateModerate to HighThe rate of decomposition is significant. At pH 5.6 (25°C), the rate coefficient is 1.1 x 10⁻⁵ s⁻¹.[5]
6.0 - 9.0HighLowThis is the range of maximum stability for the compound.[3]
> 9.0HighVery LowThe compound is stable but generally not effective as a reducing agent.

Table 2: Influence of Temperature on the Decomposition of Aqueous Sodium Hydroxymethanesulfinate

TemperatureObserved EffectNotes
< 60°CGenerally stable in solution.Dilute solutions may decompose faster than concentrated ones.[2]
> 60°CDecomposition begins.[2]The rate increases with temperature.
80°CSignificant decomposition.Products include sodium sulfite, sodium sulfide, formaldehyde, SO₂, and H₂S, causing a decrease in pH.[3]
100°CRapid decomposition.The decomposition mechanism changes, resulting in an increase in solution pH.[3]

Table 3: Kinetic Data for Hydroxymethanesulfonate Decomposition

ParameterValueConditions
Effective Rate Coefficient (k_eff)1.1 x 10⁻⁵ s⁻¹25°C, pH 5.6[5]
Reaction Enthalpy (ΔH)-54.60 ± 1.10 kJ/molpH 5-6, Temperature range 288-318 K[5]
Reaction Entropy (ΔS)57.6 ± 3.7 J/(mol·K)pH 5-6, Temperature range 288-318 K[5]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of pH-Dependent Decomposition Rate

This protocol outlines a method to quantify the decomposition of sodium hydroxymethanesulfinate at different pH values by monitoring the formation of sulfite/bisulfite using UV spectrophotometry.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values (e.g., pH 4, 5, 6, 7, 8, 9).

  • Stock Solution: Prepare a fresh 0.1 M stock solution of sodium hydroxymethanesulfinate in deionized, deaerated water.

  • Reaction Setup: For each pH value, add a small aliquot of the stock solution to a temperature-controlled cuvette containing the buffer solution to achieve a final concentration of ~1 mM. The final volume should be suitable for your spectrophotometer (e.g., 3 mL).

  • Data Acquisition: Immediately begin recording the absorbance at a wavelength corresponding to the sulfite/bisulfite adduct (approx. 258 nm) over time. Collect data points at regular intervals (e.g., every 60 seconds) for a sufficient duration to observe a significant change.

  • Analysis: Plot absorbance versus time. The initial rate of reaction can be determined from the slope of the linear portion of the curve. By comparing the rates at different pH values, the pH-dependence of the decomposition can be established.

Protocol 2: Isothermal Thermogravimetric Analysis (TGA) of Thermal Stability

This protocol uses TGA to determine the temperature at which sodium hydroxymethanesulfinate (as a solid) begins to decompose.

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of dry sodium hydroxymethanesulfinate dihydrate into a TGA sample pan.

  • Instrument Setup: Place the sample in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Ramp the temperature at a steady rate (e.g., 10°C/min) to a final temperature where decomposition is complete (e.g., 300°C).

  • Data Collection: Record the sample weight as a function of temperature.

  • Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is identified as the point where significant weight loss begins. The derivative of this curve (DTG) will show the temperature of the maximum rate of decomposition.

Visualizations: Pathways and Workflows

The following diagrams illustrate key processes and logical flows related to the use of sodium hydroxymethanesulfinate.

DecompositionPathway cluster_conditions Acidic Conditions (Low pH) Na+ -O2SCH2OH Sodium Hydroxymethanesulfinate HSO3- Bisulfite Na+ -O2SCH2OH->HSO3- Equilibrium Shift CH2O Formaldehyde Na+ -O2SCH2OH->CH2O Release SO2^2- Sulfoxylate (Active Reductant) Na+ -O2SCH2OH->SO2^2- Release

Caption: Decomposition pathway under acidic conditions.

TroubleshootingWorkflow Start Reaction Incomplete or Failed Check_pH Is Reaction Medium Acidic? Start->Check_pH Check_Reagent Check Reagent Integrity (Odor, Age, Storage) Check_pH->Check_Reagent No Adjust_pH Action: Acidify Reaction Medium (e.g., add acetic acid) Check_pH->Adjust_pH Yes Check_Temp Is Temperature > 60°C? Check_Reagent->Check_Temp No (Reagent is Good) Use_Fresh Action: Use Fresh Reagent Check_Reagent->Use_Fresh Yes (Reagent is Suspect) Control_Temp Action: Lower & Maintain Temperature < 60°C Check_Temp->Control_Temp Yes Success Problem Resolved Check_Temp->Success No Adjust_pH->Success Use_Fresh->Success Control_Temp->Success

Caption: Troubleshooting workflow for failed reactions.

LogicalRelationships Temp Temperature Stability Stability Temp->Stability Increases -> Decreases pH pH pH->Stability Acidic -> Decreases Alkaline -> Increases Reactivity Reducing Reactivity pH->Reactivity Acidic -> Increases Stability->Reactivity Decreases -> Increases (via decomposition to active species)

Caption: Interplay of temperature, pH, and reactivity.

References

Troubleshooting

Technical Support Center: Rongalite Reactions and Formaldehyde Formation

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Rongalite (sodium hydroxymethanesulfinate) while minimizing or preventing the formation of for...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Rongalite (sodium hydroxymethanesulfinate) while minimizing or preventing the formation of formaldehyde (B43269), a common and often undesirable byproduct.

Frequently Asked Questions (FAQs)

Q1: What is Rongalite and what are its primary applications in research?

Rongalite, or sodium hydroxymethanesulfinate, is a versatile and inexpensive reagent used in organic synthesis.[1][2] Its most common applications are as a source of the sulfoxylate (B1233899) anion (SO₂²⁻) for the synthesis of sulfones, sultines, sulfonamides, and sulfonyl fluorides.[1] It also serves as a reducing agent, both on its own and in combination with other elements like tellurium.[1][2]

Q2: How does Rongalite lead to the formation of formaldehyde?

Formaldehyde is a constituent of the Rongalite molecule itself, which is manufactured from sodium dithionite (B78146) and formaldehyde.[1] The hydroxymethanesulfinate ion is unstable in solution and can decompose, particularly under certain conditions, to release formaldehyde.[1] Thermal decomposition is a primary driver of formaldehyde release.[1] Additionally, acid or base-induced fragmentation of intermediates during a reaction can also generate formaldehyde.[1]

Q3: Under what conditions is formaldehyde formation most likely to occur?

Formaldehyde formation is most prevalent under the following conditions:

  • High Temperatures: Rongalite in an aqueous solution has been found to decompose at temperatures of 80°C and above.[2]

  • Acidic or Strongly Basic Conditions: Rongalite exhibits its maximum stability in a pH range of 6-9.[2] Deviation into strongly acidic or alkaline conditions can promote its decomposition.

Q4: Are there any visual or olfactory cues that indicate Rongalite decomposition and potential formaldehyde formation?

Yes. Fresh, high-quality Rongalite should be an odorless white crystalline solid or have a faint, leek-like smell.[2][3] A fishy odor is a strong indicator that the Rongalite has degraded, which compromises its reactivity and increases the likelihood of unwanted side reactions, including the release of formaldehyde.[2][3]

Troubleshooting Guide: Preventing Formaldehyde Formation

This guide addresses common issues encountered during Rongalite reactions related to formaldehyde formation.

Issue 1: My reaction is generating unexpected byproducts, and I suspect formaldehyde is the cause.

  • Probable Cause: The reaction conditions are likely promoting the decomposition of Rongalite. This is often due to excessive heat or an inappropriate pH.

  • Solution:

    • Control the Temperature: Whenever possible, maintain the reaction temperature below 80°C. If the specific protocol requires higher temperatures, consider it a potential source of formaldehyde and explore alternative reagents if formaldehyde is detrimental to your desired outcome.

    • Maintain Optimal pH: Buffer the reaction mixture to maintain a pH between 6 and 9, where Rongalite is most stable.[2]

    • Use High-Quality Rongalite: Ensure your Rongalite is fresh and has been stored in a cool, dry place away from moisture.[2] Discard any reagent that has a strong, fishy smell.[2][3]

Issue 2: My desired product is sensitive to formaldehyde. How can I avoid its formation altogether?

  • Probable Cause: The inherent nature of Rongalite makes it a potential source of formaldehyde under various conditions.

  • Solution:

    • Utilize an Alternative Reagent: For many applications, alternative reagents can perform the same transformation without generating formaldehyde. See the "Alternatives to Rongalite" section below for more details.

    • Modify the Reagent: Consider the use of sodium tert-butyldimethylsilyloxymethanesulfinate (TBSOMS-Na). This reagent is prepared from Rongalite and TBSCl and can act as a more stable sulfoxylate equivalent, potentially avoiding the direct release of formaldehyde under certain reaction conditions.[4]

Issue 3: I have already run my reaction and believe formaldehyde has formed. How can I purify my product?

  • Probable Cause: Formaldehyde and its derivatives may co-elute with your product or interfere with crystallization.

  • Solution:

    • Aqueous Workup: Formaldehyde is water-soluble, so a thorough aqueous workup can help remove a significant portion of it.

    • Chromatography: Standard column chromatography on silica (B1680970) gel is often effective for separating the desired sulfone or other products from polar, formaldehyde-related byproducts.

    • Recrystallization: If your product is a solid, recrystallization can be an excellent method for purification.

Data Presentation

The following table summarizes the general stability of Rongalite under different conditions. Note that specific quantitative data on formaldehyde evolution is scarce in the literature; this table is based on qualitative descriptions of stability.

ParameterConditionRongalite Stability / Risk of Formaldehyde FormationReference
pH < 6Low / High[2]
6 - 9High / Low[2]
> 9Moderate to Low / Moderate to High[5]
Temperature < 80°CGenerally Stable[2]
≥ 80°CProne to Decomposition / High[2]

Alternatives to Rongalite

ReagentAdvantagesDisadvantagesKey Applications
Thiourea Dioxide (TDO) - Does not generate formaldehyde.- High reduction potential.- Good thermal and storage stability.[5]- Unstable in alkaline solutions.[5]- Reducing agent in textile industry.- Can be used in some organic reductions.
Sodium tert-butyldimethylsilyloxymethanesulfinate (TBSOMS-Na) - Acts as a stable sulfoxylate (SO₂²⁻) equivalent.- Modular synthesis of sulfones and sulfonyl derivatives.[4]- Requires an additional synthetic step from Rongalite.- May be more expensive.- Nucleophilic S-alkylation and S-arylation reactions.[4]
Sodium Dithionite (Na₂S₂O₄) - The precursor to Rongalite, so it is a source of the reducing sulfoxylate ion.- Highly sensitive to oxygen.- Less stable than Rongalite.- Reducing agent.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Symmetrical Sulfones with Minimized Formaldehyde Formation

This protocol is adapted from general procedures for sulfone synthesis using Rongalite, with modifications to minimize formaldehyde formation.

  • Reagent Preparation: In a round-bottom flask, dissolve the alkyl halide or activated alkene (2.0 mmol) in a suitable solvent such as aqueous ethanol (B145695) or DMF.[3]

  • pH Adjustment (Optional but Recommended): If the reaction is not buffered by other components, consider adding a buffer to maintain the pH between 6 and 9.

  • Addition of Rongalite: Add fresh, high-quality Rongalite (1.0 mmol) to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Avoid heating the reaction unless absolutely necessary. If heating is required, do not exceed 80°C.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Preparation of Sodium tert-butyldimethylsilyloxymethanesulfinate (TBSOMS-Na)

This protocol describes the synthesis of a stable Rongalite alternative.

  • Reaction Setup: To a solution of Rongalite (1.0 eq) in an appropriate solvent, add tert-butyldimethylsilyl chloride (TBSCl).

  • Reaction: Stir the mixture under an inert atmosphere at room temperature.

  • Isolation: The resulting TBSOMS-Na can be isolated and purified according to the specific literature procedure.[4] This reagent can then be used in subsequent sulfone synthesis reactions.

Visualizations

Rongalite_Decomposition Rongalite Decomposition Pathways cluster_conditions Decomposition Triggers Rongalite Rongalite (HOCH₂SO₂⁻ Na⁺) Intermediate [HOCH₂SO₂⁻] Rongalite->Intermediate Formaldehyde Formaldehyde (CH₂O) Intermediate->Formaldehyde Sulfoxylate Sulfoxylate Anion (HSO₂⁻) Intermediate->Sulfoxylate Heat Heat (>80°C) Heat->Intermediate Thermal Stress Acid_Base Acid (pH < 6) or Base (pH > 9) Acid_Base->Intermediate pH Imbalance

Caption: Decomposition of Rongalite under heat or non-optimal pH.

Sulfone_Formation_Pathways Pathways to Sulfone Synthesis cluster_rongalite Rongalite Pathway cluster_tbsoms TBSOMS-Na Pathway (Formaldehyde-Free) Rongalite Rongalite (HOCH₂SO₂⁻ Na⁺) Intermediate Alkylated Intermediate (R-SO₂CH₂OH) Rongalite->Intermediate Formaldehyde Formaldehyde (CH₂O) Intermediate->Formaldehyde Elimination Sulfinate Sulfinate Anion (R-SO₂⁻) Intermediate->Sulfinate Sulfone_R Sulfone (R-SO₂-R') Sulfinate->Sulfone_R R_X Alkyl Halide (R'X) RX Alkyl Halide (RX) RX->Rongalite R_X->Sulfone_R TBSOMS TBSOMS-Na (TBSOCH₂SO₂⁻ Na⁺) TBS_Sulfone Intermediate Sulfone (R-SO₂CH₂OTBS) TBSOMS->TBS_Sulfone Sulfone_T Sulfone (R-SO₂-R') TBS_Sulfone->Sulfone_T Desilylation & Alkylation R_X_T Alkyl Halide (R'X) RX_T Alkyl Halide (RX) RX_T->TBSOMS R_X_T->Sulfone_T

Caption: Comparison of sulfone synthesis pathways.

References

Optimization

Improving the stability of sodium hydroxymethanesulfinate solutions

Technical Support Center: Sodium Hydroxymethanesulfinate Solutions This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sodium Hydroxymethanesulfinate Solutions

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium hydroxymethanesulfinate (also known as sodium formaldehyde (B43269) sulfoxylate (B1233899) or Rongalite).

Frequently Asked Questions (FAQs)

Q1: What is sodium hydroxymethanesulfinate and why is its solution stability a concern?

Sodium hydroxymethanesulfinate (NaHOCH₂SO₂) is a versatile and powerful reducing agent.[1] It is widely used as an industrial bleaching agent for textiles, in redox-initiator systems for emulsion polymerization, and as an antioxidant in pharmaceutical formulations.[1][2][3] Aqueous solutions of this compound are notoriously unstable, which can lead to decreased efficacy, unpredictable reaction kinetics, and the formation of unwanted by-products.[2] The primary stability concern is its decomposition, which compromises its reducing power and can negatively impact experimental results.[4]

Q2: What are the primary factors that cause the degradation of sodium hydroxymethanesulfinate solutions?

Several factors can accelerate the decomposition of sodium hydroxymethanesulfinate solutions:

  • Acidic pH: The compound is relatively stable in alkaline environments but decomposes rapidly in acidic media.[5][6][7]

  • Oxygen: The presence of atmospheric or dissolved oxygen is a major contributor to its degradation. The decomposition in air occurs in stages, with the first stage being oxygen-dependent.[5][8]

  • Temperature: Elevated temperatures increase the rate of decomposition. Aqueous solutions begin to break down above 60°C, with dilute solutions decomposing faster than concentrated ones.[5]

  • Light: Exposure to light can promote degradation.[5]

  • Heavy Metal Ions: The presence of metal ions can catalyze the decomposition process.[4]

  • Microorganisms: Bacterial and microbial contamination can also accelerate decomposition.[4]

Q3: What are the typical signs of a degraded sodium hydroxymethanesulfinate solution?

Signs of degradation include:

  • Loss of Reducing Power: The most critical sign is a noticeable decrease in its effectiveness as a reducing agent.

  • Odor: A strong, unpleasant garlic-like or fishy smell indicates significant decomposition.[7][9]

  • Turbidity/Precipitation: The solution may become cloudy or form a precipitate as insoluble degradation products form.

  • pH Shift: Decomposition in the presence of air can lead to the formation of acidic byproducts like sulfur dioxide, causing a drop in the solution's pH.[5]

Troubleshooting Guide

Issue 1: My solution has lost its reducing power or my reaction yield is lower than expected.

  • Possible Cause: The solution has likely degraded due to one or more factors like exposure to acid, oxygen, or heat. The hydroxymethanesulfinate ion is unstable in solution and can decompose into formaldehyde and sulfite.[2]

  • Troubleshooting Steps:

    • Verify Concentration: Confirm the active concentration of your solution using a quantitative method like iodometric titration (see Experimental Protocol 2).

    • Check pH: Ensure the pH of the solution is in the stable range (typically pH 9.5-10.5). Acidic conditions cause rapid decomposition.[5][6]

    • Prepare Fresh Solution: If degradation is confirmed, prepare a fresh solution using deoxygenated water (e.g., boiled and cooled, or sparged with nitrogen) and store it under an inert atmosphere (e.g., nitrogen or argon).[5]

    • Use Stabilizers: For prolonged storage, consider adding stabilizers. (See Table 2 and Experimental Protocol 1).

Issue 2: My solution has turned cloudy and has a strong, unpleasant odor.

  • Possible Cause: This is a clear sign of advanced decomposition. The odor is likely due to the formation of sulfur-containing compounds, and the cloudiness is from the precipitation of insoluble byproducts.[7][9] When heated, the compound can emit toxic fumes of sulfur dioxide and sodium oxide.[5][7]

  • Troubleshooting Steps:

    • Discard Safely: Do not use the solution. Dispose of it according to your institution's safety guidelines for chemical waste.

    • Review Preparation and Storage: Your preparation or storage protocol is inadequate.

      • Was the water deoxygenated?

      • Was the container sealed properly under an inert atmosphere?

      • Was it protected from light and stored at the correct temperature (room temperature or refrigerated, depending on the formulation)?[5][6]

    • Implement a Stabilization Strategy: Prepare a new, stabilized solution following a validated protocol (see Experimental Protocol 1).

Issue 3: I observe unexpected side products in my reaction.

  • Possible Cause: Degradation products of sodium hydroxymethanesulfinate, such as formaldehyde, may be interfering with your reaction.[2] When the solution is made acidic, it releases equimolar amounts of the reducing sulfoxylate ion and formaldehyde.[2]

  • Troubleshooting Steps:

    • Analyze the Reducing Agent: Before use, confirm the purity of your sodium hydroxymethanesulfinate solution. HPLC can be used to separate and identify impurities.[10][11]

    • Use a Stabilized Solution: Adding an excess of formaldehyde can push the equilibrium away from decomposition, creating a more shelf-stable solution by forming bis-(hydroxymethyl)sulfone.[2] However, be aware of how excess formaldehyde might impact your specific application.

    • Purify the Reagent: If necessary, recrystallize the solid sodium hydroxymethanesulfinate dihydrate from water before preparing the solution to remove impurities.[7]

Data Presentation: Stability Factors

Table 1: Effect of pH and Oxygen on Stability

ConditionObservationStabilityReference
Alkaline pH (9.5-10.5) Minimal decompositionRelatively Stable [12]
Acidic pH Rapid decomposition to various products, including sulfur dioxideHighly Unstable [5][6][7]
Anaerobic (Inert Gas) Significantly reduced rate of decompositionMore Stable [5]
Aerobic (Presence of O₂) Oxygen-dependent first stage of decompositionLess Stable [5][8]

Table 2: Common Stabilizers for Sodium Hydroxymethanesulfinate Solutions

Stabilizer ComponentFunctionExample Concentration Ratio (Reagent:Stabilizer)Estimated Stability PeriodReference
Buffer/Inhibitor Maintains alkaline pHAnhydrous Sodium Carbonate (Na₂CO₃)1 : 0.0701–2 months
Chelating Agent Sequesters catalytic metal ionsDisodium (B8443419) EDTA1 : 0.0103–6 months (in combination with buffer)
Excess Formaldehyde Shifts equilibrium to a stable adduct (bis-(hydroxymethyl)sulfone)At least one equivalent"Indefinitely" shelf-stable[2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Sodium Hydroxymethanesulfinate Stock Solution

This protocol describes the preparation of a solution stabilized with sodium carbonate and EDTA, based on methods outlined in patent literature.[4][13]

  • Deoxygenate Water: Boil a sufficient volume of deionized water for at least 15 minutes to remove dissolved gases. Allow it to cool to room temperature under a gentle stream of nitrogen or argon.

  • Weigh Reagents: In an inert atmosphere (e.g., a glovebox), weigh the desired amount of solid sodium hydroxymethanesulfinate. For every 100 g of sodium hydroxymethanesulfinate, weigh 7.0 g of anhydrous sodium carbonate (buffer) and 1.0 g of disodium EDTA (chelating agent).

  • Dissolution: Under positive nitrogen pressure and constant stirring, add the pre-weighed sodium hydroxymethanesulfinate to the deoxygenated water.

  • Add Stabilizers: Once the primary reagent is dissolved, add the anhydrous sodium carbonate and disodium EDTA.

  • Mix to Homogeneity: Continue stirring until all components are fully dissolved and the solution is clear.

  • Storage: Using a cannula or a nitrogen-purged funnel, transfer the solution into a clean, dark, and opaque container. Seal the container tightly to prevent air ingress. Store at room temperature, protected from light.

Protocol 2: Iodometric Titration for Determining Active Concentration

This method is a standard approach for quantifying reducing agents like sulfites and related compounds.

  • Prepare Reagents:

    • Standardized 0.1 N Iodine Solution

    • Standardized 0.1 N Sodium Thiosulfate (B1220275) Solution

    • 1% Starch Indicator Solution

    • Glacial Acetic Acid

  • Sample Preparation: Accurately weigh a sample of the sodium hydroxymethanesulfinate solution and dilute it with deoxygenated deionized water to a suitable concentration.

  • Reaction:

    • To a 250 mL Erlenmeyer flask, add a precise volume (e.g., 25.00 mL) of the standardized 0.1 N iodine solution.

    • Add 5 mL of glacial acetic acid.

    • Carefully and accurately pipette a known volume (e.g., 10.00 mL) of the diluted sodium hydroxymethanesulfinate solution into the acidified iodine solution. Swirl gently. The reducing agent will react with the iodine.

  • Back-Titration:

    • Immediately titrate the excess, unreacted iodine with the standardized 0.1 N sodium thiosulfate solution.

    • As the solution turns a pale yellow, add 2 mL of the starch indicator. The solution will turn a deep blue-black color.

    • Continue the titration dropwise with the sodium thiosulfate solution until the blue color completely disappears. This is the endpoint.

  • Calculation:

    • Calculate the moles of iodine that reacted with the sodium hydroxymethanesulfinate by subtracting the moles of iodine that reacted with the sodium thiosulfate (the back-titration) from the total initial moles of iodine.

    • Use the stoichiometry of the reaction (1 mole of NaHOCH₂SO₂ reacts with 2 moles of I₂) to determine the concentration of active sodium hydroxymethanesulfinate in your sample.

Visualizations

G cluster_conditions Instability Factors cluster_degradation Degradation Process Acidic_pH Acidic pH Decomposition Decomposition Acidic_pH->Decomposition Oxygen Oxygen (O₂) Oxygen->Decomposition Heat Heat (>60°C) Heat->Decomposition Metal_Ions Metal Ions Metal_Ions->Decomposition SHS Sodium Hydroxymethanesulfinate (NaHOCH₂SO₂) SHS->Decomposition Products Degradation Products (Formaldehyde, Sulfite, SO₂, etc.) Decomposition->Products

Diagram 1: Key factors leading to the decomposition of sodium hydroxymethanesulfinate.

G cluster_ph start Problem: Solution appears degraded (cloudy, odor, low efficacy) check_ph Check Solution pH start->check_ph ph_ok Is pH > 9.0? check_ph->ph_ok Yes ph_low pH is acidic check_ph->ph_low No quantify Quantify Active Agent (e.g., Iodometric Titration) ph_ok->quantify add_base Action: Adjust pH with base (e.g., Na₂CO₃) ph_low->add_base add_base->quantify conc_ok Is concentration acceptable? quantify->conc_ok Yes conc_low Concentration is low quantify->conc_low No use_cautiously Result: Solution may be usable, monitor performance closely conc_ok->use_cautiously discard Action: Discard and prepare fresh, stabilized solution conc_low->discard end Result: Problem resolved by using fresh, stable solution discard->end

Diagram 2: Troubleshooting workflow for a degraded sodium hydroxymethanesulfinate solution.

G start Start: Prepare Stabilized Solution step1 1. Deoxygenate DI Water (Boil or N₂ Sparge) start->step1 step2 2. Weigh Reagents (SHS, Buffer, Chelator) in inert atmosphere step1->step2 step3 3. Dissolve SHS in deoxygenated water step2->step3 step4 4. Add Stabilizers (e.g., Na₂CO₃, EDTA) step3->step4 step5 5. Mix until clear step4->step5 step6 6. Store in sealed, opaque container under N₂ step5->step6 end End: Stable Solution Ready step6->end

References

Troubleshooting

Technical Support Center: Minimizing Impurities in Redox Polymerization Initiated by Rongalite

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during redox polymerization initiated by Rongalite (sodium hydroxymethanesulfinate). Our goal is to help you minimize impurities and achieve optimal polymer quality.

Frequently Asked Questions (FAQs)

Q1: What is Rongalite and how does it initiate polymerization?

A1: Rongalite, or sodium formaldehyde (B43269) sulfoxylate, is a potent reducing agent.[1][2] In redox polymerization, it is paired with an oxidizing agent (e.g., persulfates, peroxides) to form a redox initiator system.[1] This system generates free radicals efficiently at lower temperatures than thermal initiation, which then initiate the polymerization of monomers.[1]

Q2: What are the common impurities associated with Rongalite-initiated polymerization?

A2: Impurities can arise from the decomposition of Rongalite itself, especially under certain conditions. Common impurities include:

  • Decomposition Products: At elevated temperatures (around 80°C) and in aqueous solutions, Rongalite can decompose to produce sodium sulfite, sodium sulfide, and formaldehyde.[3] Under acidic conditions, it can also release sulfur dioxide and hydrogen sulfide.[3]

  • Side Reaction Products: Rongalite can participate in side reactions, such as the formation of sulfones.[4]

  • Residual Monomers: Incomplete polymerization can leave unreacted monomers in the final product.[4]

  • Oligomers: Short polymer chains (oligomers) can also be present as impurities.

Q3: How does the purity of Rongalite affect the polymerization process?

A3: The purity of Rongalite is crucial for consistent and controlled polymerization. Impure Rongalite, which may have a fishy smell, indicates a loss of reactivity.[3] The presence of decomposition products from the outset can lead to unpredictable initiation rates and the incorporation of unwanted functional groups into the polymer chain, affecting its final properties.

Q4: What are the ideal storage and handling conditions for Rongalite?

A4: Rongalite is a hygroscopic solid and should be stored in a dry, cool, and dark place to prevent moisture absorption and degradation.[3] It is important to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

Q5: Which oxidizing agents are commonly paired with Rongalite?

A5: A variety of oxidizing agents can be used with Rongalite to create an effective redox pair. Common examples include:

  • Ammonium (B1175870) persulfate (APS)

  • Potassium persulfate (KPS)

  • Tert-butyl hydroperoxide (TBHP)

  • Hydrogen peroxide (H₂O₂)[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.

Issue 1: Low Polymerization Rate or Incomplete Conversion
Potential Cause Recommended Solution
Degraded Rongalite Use fresh, properly stored Rongalite. A fishy odor is an indicator of degradation.[3]
Incorrect pH Rongalite exhibits maximum stability in a pH range of 6-9.[3] Adjust the pH of your reaction mixture accordingly.
Suboptimal Temperature While redox initiation allows for lower temperatures, the reaction rate is still temperature-dependent. Consider a moderate increase in temperature, but avoid exceeding 80°C to prevent rapid Rongalite decomposition.[3]
Improper Initiator Ratio Optimize the molar ratio of Rongalite to the oxidizing agent. An excess or deficit of either component can lead to inefficient radical generation.
Presence of Inhibitors Ensure monomers are free from inhibitors. Oxygen can also act as an inhibitor in some systems; consider de-gassing the reaction mixture.
Issue 2: Poor Control Over Molecular Weight and High Polydispersity
Potential Cause Recommended Solution
Inconsistent Initiation Rate This can be due to temperature fluctuations or poor mixing of the initiator components. Ensure uniform temperature control and adequate agitation.
Side Reactions The formation of byproducts can interfere with the polymerization process. Refer to the impurity minimization strategies below.
Chain Transfer Reactions The presence of certain solvents or impurities can act as chain transfer agents, leading to lower molecular weight and broader distribution. Purify all reagents before use.
Issue 3: Presence of Impurities in the Final Polymer
Potential Cause Recommended Solution
Rongalite Decomposition Control the reaction temperature and pH to minimize the decomposition of Rongalite.[3]
Unreacted Monomers Increase the reaction time or consider a post-polymerization step with the addition of a small amount of initiator to drive the reaction to completion.
Initiator Byproducts After polymerization, purify the polymer by methods such as precipitation, dialysis, or extraction to remove residual initiator fragments and other small molecules.

Data Presentation

The following tables summarize the impact of key experimental parameters on the polymerization outcome.

Table 1: Effect of Temperature on Rongalite Decomposition and Polymer Properties

Temperature (°C)Rongalite Decomposition RatePotential ImpuritiesImpact on Polymer
< 40LowMinimalSlower reaction rate, higher molecular weight may be achievable.
40 - 60ModerateLow levels of decomposition productsOptimal balance of reaction rate and polymer quality for many systems.
> 80HighSignificant formation of sodium sulfite, sodium sulfide, formaldehyde, SO₂, H₂S[3]Lower molecular weight, higher polydispersity, potential for polymer discoloration and side reactions.

Table 2: Effect of pH on Rongalite Stability and Impurity Formation

pH RangeRongalite StabilityPotential for Impurity FormationRecommended Action
< 6LowIncreased decomposition, release of SO₂ and H₂S[3]Adjust pH to the optimal range.
6 - 9HighMinimalMaintain pH within this range for best results.[3]
> 9ModerateSlower decomposition than acidic conditions, but can still occur.Monitor for potential side reactions.

Experimental Protocols

Protocol 1: General Emulsion Polymerization using Rongalite-Persulfate Initiator System
  • Reactor Setup: Assemble a jacketed glass reactor equipped with a mechanical stirrer, a condenser, a nitrogen inlet, and ports for the addition of reagents.

  • Initial Charge: To the reactor, add deionized water, a suitable surfactant (e.g., sodium dodecyl sulfate), and a buffering agent to maintain the desired pH (e.g., sodium bicarbonate).

  • De-gassing: Purge the reactor with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Monomer Emulsion Preparation: In a separate vessel, prepare a stable emulsion of the monomer(s) in deionized water with a surfactant.

  • Initiator Solution Preparation: Prepare fresh aqueous solutions of Rongalite and the persulfate oxidizing agent (e.g., ammonium persulfate) in separate vessels.

  • Polymerization Initiation: Heat the reactor to the desired temperature (typically 40-60°C). Add the Rongalite and persulfate solutions to the reactor to initiate the polymerization.

  • Monomer Feed: Begin the continuous or semi-continuous feeding of the monomer emulsion into the reactor at a controlled rate.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing for monomer conversion (e.g., via gravimetry or chromatography).

  • Completion and Cooling: Once the desired conversion is reached, cool the reactor to room temperature.

  • Post-Polymerization (Optional): To reduce residual monomer, a small amount of the redox initiator can be added and the reaction mixture stirred for an additional 1-2 hours.

Protocol 2: Polymer Purification by Precipitation
  • Polymer Solution: Dissolve the crude polymer in a suitable solvent.

  • Precipitation: Slowly add the polymer solution to a vigorously stirred non-solvent. The polymer should precipitate out of the solution. The choice of solvent and non-solvent depends on the specific polymer.

  • Isolation: Isolate the precipitated polymer by filtration or centrifugation.

  • Washing: Wash the polymer with fresh non-solvent to remove any remaining impurities.

  • Drying: Dry the purified polymer under vacuum at an appropriate temperature to remove all residual solvents.

Visualizations

Rongalite_Decomposition_Pathway cluster_products Decomposition Products Rongalite Rongalite (Na+HOCH2SO2-) Decomposition Decomposition Rongalite->Decomposition High Temp (>80°C) Aqueous Solution Sulfite Sodium Sulfite (Na2SO3) Decomposition->Sulfite Sulfide Sodium Sulfide (Na2S) Decomposition->Sulfide Formaldehyde Formaldehyde (CH2O) Decomposition->Formaldehyde Gases SO2 / H2S Decomposition->Gases Acidic pH

Caption: Decomposition pathway of Rongalite under elevated temperature and acidic conditions.

Redox_Initiation_Workflow cluster_initiator Redox Initiator System Rongalite Rongalite (Reducing Agent) Radical_Generation Free Radical Generation Rongalite->Radical_Generation Oxidant Oxidizing Agent (e.g., Persulfate) Oxidant->Radical_Generation Monomer Monomer Radical_Generation->Monomer Initiation Polymerization Polymerization Monomer->Polymerization Polymer Polymer Chain Polymerization->Polymer Propagation

Caption: General workflow of redox polymerization initiated by a Rongalite-based system.

Troubleshooting_Decision_Tree Start Problem Encountered Low_Conversion Low Conversion? Start->Low_Conversion High_PDI High Polydispersity? Low_Conversion->High_PDI No Check_Rongalite Check Rongalite Purity and Storage Low_Conversion->Check_Rongalite Yes Impurities Impurities Detected? High_PDI->Impurities No Control_Temp_Mixing Ensure Uniform Temperature and Agitation High_PDI->Control_Temp_Mixing Yes Purify_Polymer Purify Final Polymer (Precipitation/Dialysis) Impurities->Purify_Polymer Yes End Problem Resolved Impurities->End No Optimize_pH_Temp Optimize pH (6-9) and Temperature (40-60°C) Check_Rongalite->Optimize_pH_Temp Check_Initiator_Ratio Verify Initiator Ratio Optimize_pH_Temp->Check_Initiator_Ratio Check_Initiator_Ratio->End Purify_Reagents Purify Monomers and Solvents Control_Temp_Mixing->Purify_Reagents Purify_Reagents->End Purify_Polymer->Optimize_pH_Temp

Caption: A decision tree for troubleshooting common issues in Rongalite-initiated polymerization.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Sodium Hydroxymethanesulfinate and Sodium Dithionite for Industrial Dyeing

For Researchers, Scientists, and Drug Development Professionals In the realm of industrial chemistry, particularly in textile dyeing processes, the selection of an appropriate reducing agent is critical for achieving des...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of industrial chemistry, particularly in textile dyeing processes, the selection of an appropriate reducing agent is critical for achieving desired color characteristics and ensuring process efficiency. This guide provides an objective, data-driven comparison of two prominent sulfur-based reducing agents: Sodium Hydroxymethanesulfinate (also known as Rongalite) and Sodium Dithionite (B78146) (commonly called sodium hydrosulfite). This comparison is intended to inform researchers and scientists on their respective performance, stability, and environmental impact in the context of vat dyeing.

Introduction to Reducing Agents in Vat Dyeing

Vat dyes, prized for their excellent colorfastness, are insoluble in water. Their application requires a chemical reduction process in an alkaline solution, which converts the dye into a water-soluble "leuco" form. This soluble form penetrates the textile fibers, primarily cellulosic materials like cotton. Subsequent oxidation reforms the original insoluble pigment, trapping it within the fiber matrix. The efficacy of this entire process hinges on the performance of the reducing agent.

Sodium Dithionite (Na₂S₂O₄) has long been the industry standard due to its potent reducing power and rapid action.[1] Sodium Hydroxymethanesulfinate (NaHOCH₂SO₂) , a formaldehyde (B43269) adduct of a sulfoxylic acid salt, is utilized as a more stable alternative.[2]

Chemical and Performance Characteristics

The choice between these two agents involves a trade-off between reactivity, stability, and safety. Sodium dithionite is a powerful reductant but is notoriously unstable, while sodium hydroxymethanesulfinate offers greater stability at the cost of slower reaction rates and the release of formaldehyde.[2]

Data Presentation: Property Comparison
PropertySodium Hydroxymethanesulfinate (Rongalite)Sodium Dithionite (Sodium Hydrosulfite)Source(s)
Chemical Formula NaHOCH₂SO₂Na₂S₂O₄[3],[4]
Appearance White crystalline powderWhite to grayish crystalline powder with a faint sulfur odor[3],[4]
Stability Relatively stable, especially in alkaline solutions; can be prepared in advance.Highly unstable in aqueous solutions; sensitive to moisture, air, and heat; decomposes rapidly in acidic conditions.[2],[5],[4]
Reducing Power Slower reduction rates compared to sodium dithionite.Strong reducing agent with a rapid rate of reaction.[2],[1]
Redox Potential Not specified in sources.Approx. -0.66 V (at pH 7); in practice, dye bath potentials reach -820 mV to -875 mV.[6]
Key Byproducts Formaldehyde, sulfite (B76179), thiosulfate, bisulfate.Sulfite, sulfate (B86663), thiosulfate.[7],[8],[3]
Safety Concerns Releases toxic formaldehyde upon decomposition.Can release sulfur dioxide upon decomposition in heat/acid; handling requires care due to instability.[3],[4]

Experimental Comparison: Dyeing Performance

While direct, peer-reviewed studies quantitatively comparing color yield, fastness, and effluent load under identical conditions are limited, performance characteristics can be inferred from various sources.

Data Presentation: Typical Dyeing Performance
Performance MetricSodium HydroxymethanesulfinateSodium DithioniteSource(s)
Color Strength (K/S) Generally good, but may require higher temperatures or longer times to match dithionite.High color yield due to strong and rapid reduction.[2]
Process Control Offers better process control due to higher stability and slower reaction rate.Requires careful monitoring due to rapid decomposition and sensitivity to air.[2],[5]
Wash Fastness ExcellentExcellent[9]
Rubbing Fastness Good to ExcellentGood to Excellent[9]
Environmental Impact Release of formaldehyde is a major drawback. Decomposition products include sulfites.Decomposition leads to high sulfate and sulfite loads in wastewater, increasing BOD/COD.[7],[3]

Signaling Pathways and Experimental Workflow

Chemical Reduction Pathway

The fundamental process for both agents involves the reduction of the insoluble keto form of a vat dye to its soluble leuco form.

G cluster_0 Vat Dyeing Process cluster_1 Reducing Agents Dye_Insoluble Insoluble Vat Dye (Keto Form) Dye_Soluble Soluble Leuco-Dye (Enolate Form) Dye_Insoluble->Dye_Soluble Reduction Fiber Textile Fiber (e.g., Cotton) Dye_Soluble->Fiber Penetration Dyed_Fiber Dyed Fiber (Insoluble Dye Trapped) Fiber->Dyed_Fiber Oxidation SHS Sodium Dithionite (Na₂S₂O₄) SHS->Dye_Insoluble SHMS Sodium Hydroxymethanesulfinate (NaHOCH₂SO₂) SHMS->Dye_Insoluble

Caption: General pathway for vat dyeing using a reducing agent.

Experimental Workflow for Comparative Analysis

A robust experimental design is crucial for an objective comparison. The following workflow outlines a suitable methodology.

G cluster_agents Reducing Agent Addition cluster_analysis Performance & Effluent Analysis start Start: Prepare Fabric Samples (Scoured & Bleached Cotton) prep Prepare two identical dye baths (Vat Dye, NaOH, Water) start->prep agent_A Add Sodium Hydroxymethanesulfinate prep->agent_A agent_B Add Sodium Dithionite prep->agent_B dyeing_A Dyeing Process A (e.g., 60°C, 45 min) agent_A->dyeing_A dyeing_B Dyeing Process B (e.g., 60°C, 45 min) agent_B->dyeing_B oxidize Oxidation Step (Air or Chemical) dyeing_A->oxidize effluent Effluent Analysis (BOD, COD, pH) dyeing_A->effluent dyeing_B->oxidize dyeing_B->effluent rinse Rinsing & Soaping oxidize->rinse color_yield Color Yield (K/S) Spectrophotometry rinse->color_yield fastness Fastness Tests (Wash, Rub, Light) rinse->fastness

Caption: Experimental workflow for comparing reducing agents.

Detailed Experimental Protocols

The following protocols are synthesized from standard methodologies in textile science for comparing reducing agents in vat dyeing.

Protocol for Vat Dyeing
  • Material Preparation: Use pre-scoured and bleached 100% cotton fabric samples.

  • Dye Bath Preparation: Prepare two identical dye baths with a specific concentration of a chosen vat dye (e.g., 2% on weight of fabric), sodium hydroxide (B78521) (e.g., 10 g/L), and a material-to-liquor ratio of 1:20.

  • Reduction (Vatting):

    • Bath A: Heat the dye bath to 60°C. Add a stoichiometric amount of sodium hydroxymethanesulfinate required for the dye reduction. Stir for 15-20 minutes.

    • Bath B: Heat the dye bath to 60°C. Add a stoichiometric amount of sodium dithionite. Stir for 10-15 minutes.

  • Dyeing: Immerse the cotton samples in their respective dye baths. Maintain the temperature at 60°C for 45 minutes with continuous stirring.

  • Oxidation: Remove the fabric samples, squeeze them, and expose them to atmospheric oxygen for 10-15 minutes to allow for the re-oxidation of the leuco dye to its insoluble form.

  • Post-Treatment: Rinse the samples in cold water. Then, soap the samples at the boil (e.g., with 2 g/L of a non-ionic detergent) for 15 minutes to remove unfixed surface dye. Finally, rinse thoroughly and air dry.

Protocol for Performance Evaluation
  • Color Strength (K/S Value): Measure the spectral reflectance of the dyed samples using a reflectance spectrophotometer. Calculate the K/S value using the Kubelka-Munk equation to quantify the color yield.

  • Colorfastness to Washing: Evaluate according to a standard method (e.g., ISO 105-C06). Assess color change and staining on a multifiber fabric using gray scales.

  • Colorfastness to Rubbing: Test both dry and wet rubbing fastness using a crockmeter according to a standard method (e.g., ISO 105-X12). Evaluate staining on the rubbing cloth using a gray scale.

Protocol for Effluent Analysis
  • Sample Collection: Collect effluent samples from both dye baths (A and B) after the dyeing process is complete.

  • Parameter Measurement:

    • pH: Measure using a calibrated pH meter.

    • Chemical Oxygen Demand (COD): Determine using the closed reflux, titrimetric, or colorimetric method (e.g., Standard Methods for the Examination of Water and Wastewater, 5220D).

    • Biochemical Oxygen Demand (BOD): Measure the 5-day BOD (BOD₅) using a standard dilution method and a dissolved oxygen meter (e.g., Standard Methods, 5210B).

Conclusion

The selection between sodium hydroxymethanesulfinate and sodium dithionite for industrial dyeing is a complex decision involving multiple trade-offs.

  • Sodium Dithionite remains the agent of choice for processes where high throughput and strong, rapid reduction are paramount. However, its instability necessitates careful process control, and its byproducts contribute significantly to the effluent load (sulfates), posing environmental challenges.[7]

  • Sodium Hydroxymethanesulfinate offers superior stability, allowing for more flexible and potentially more controlled dyeing processes.[2] Its primary and most significant drawback is the release of formaldehyde, a known carcinogen, which presents considerable health, safety, and environmental concerns.[3]

For researchers and industries moving towards greener and safer chemical processes, the drawbacks of both agents are significant. While sodium hydroxymethanesulfinate's stability is an advantage, the issue of formaldehyde release often makes it a less favorable option than sodium dithionite, for which effluent treatment technologies are well-established. The data indicates that future research should focus on developing stable, effective, and non-toxic reducing agents that can replace both of these conventional chemicals.

References

Comparative

A Comparative Analysis of Rongalite and Sodium Borohydride for Ketone Reduction

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Key Reducing Agents In the landscape of synthetic organic chemistry, the reduction of ketones to secondary alcohols is a funda...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Key Reducing Agents

In the landscape of synthetic organic chemistry, the reduction of ketones to secondary alcohols is a fundamental transformation. The choice of reducing agent is critical, influencing reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive comparative study of two such reagents: Rongalite (sodium hydroxymethanesulfinate) and the more conventional sodium borohydride (B1222165) (NaBH₄). While sodium borohydride is a well-established and widely utilized reagent for this purpose, Rongalite presents an alternative with a distinct mechanistic profile. This document aims to provide an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Performance Comparison: A Look at the Numbers

Direct comparative studies on the reduction of simple aromatic ketones using both Rongalite and sodium borohydride are not extensively documented in the available literature. However, by examining their reactivity with different carbonyl substrates, we can infer their relative performance characteristics. Sodium borohydride is a potent and versatile reagent for the reduction of a wide array of ketones. Rongalite, on the other hand, has demonstrated particular efficacy in the chemoselective reduction of α-keto esters and α-keto amides.

ReagentSubstrateSolventTemperature (°C)Reaction TimeYield (%)Reference
Sodium Borohydride Acetophenone (B1666503)EthanolRoom Temp15 min~96%[1]
Sodium Borohydride 3-NitroacetophenoneEthanolRoom Temp-High[2]
Sodium Borohydride 9H-Fluoren-9-oneMethanol0-High[2]
Rongalite Ethyl 2-oxo-2-phenylacetate (α-keto ester)DMSO70-85-98%[3]
Rongalite 2-Oxo-N,2-diphenylacetamide (α-keto amide)DMSO70-90-98%[3]

Table 1: Comparative Performance Data for Sodium Borohydride and Rongalite in Carbonyl Reduction. Note the difference in substrates for which optimal results have been reported.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the reduction of a simple ketone with sodium borohydride and an α-keto ester with Rongalite.

Protocol 1: Reduction of Acetophenone using Sodium Borohydride[4]
  • Preparation: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 0.5 g of sodium borohydride in 10 mL of 95% ethanol.

  • Reaction: Cool the solution in an ice bath. Slowly add 4.0 g of acetophenone dropwise to the stirred solution, maintaining the temperature between 30-50°C.

  • Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully add 3M hydrochloric acid to quench the excess sodium borohydride. The product, 1-phenylethanol, can then be extracted using an appropriate organic solvent (e.g., diethyl ether), dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

Protocol 2: Chemoselective Reduction of an α-Keto Ester using Rongalite[3]
  • Preparation: To a solution of the α-keto ester (1 mmol) in 2 mL of dimethyl sulfoxide (B87167) (DMSO), add Rongalite (2 mmol).

  • Reaction: Heat the reaction mixture to 70°C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated to yield the α-hydroxy ester.

Mechanistic Insights and Visualizations

The mechanisms of reduction for sodium borohydride and Rongalite differ significantly, which accounts for their varied reactivity and substrate preferences.

Experimental Workflow

The general workflow for a ketone reduction experiment is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Reducing Agent in Solvent B Add Ketone Substrate A->B C Stir at Controlled Temperature B->C D Monitor by TLC C->D E Quench Reaction D->E F Extraction E->F G Drying & Solvent Removal F->G H Purification (e.g., Chromatography) G->H

General experimental workflow for ketone reduction.
Sodium Borohydride: Nucleophilic Hydride Attack

Sodium borohydride acts as a source of hydride ions (H⁻). The reduction proceeds via a nucleophilic attack of the hydride on the electrophilic carbonyl carbon. This is a well-established and straightforward mechanism.

G ketone Ketone (R-CO-R') alkoxide Alkoxide Intermediate ketone->alkoxide Hydride Attack nabh4 NaBH₄ nabh4->alkoxide alcohol Secondary Alcohol (R-CH(OH)-R') alkoxide->alcohol Protonation solvent Protic Solvent (e.g., EtOH) solvent->alcohol

Mechanism of ketone reduction by sodium borohydride.
Rongalite: A Proposed Radical Mechanism

For the reduction of α-keto esters and amides, a radical-based mechanism has been proposed for Rongalite.[3] This involves a single-electron transfer (SET) from the sulfoxylate (B1233899) anion (generated from Rongalite) to the carbonyl group.

G cluster_set1 First SET & Protonation cluster_set2 Second SET & Protonation rongalite Rongalite (HOCH₂SO₂Na) so2_anion Sulfoxylate Anion (SO₂⁻) rongalite->so2_anion Decomposition radical_anion Radical Anion so2_anion->radical_anion SET carbanion Carbanion so2_anion->carbanion SET keto_ester α-Keto Ester keto_ester->radical_anion radical Radical Intermediate radical_anion->radical Protonation proton_source1 Proton Source proton_source1->radical radical->carbanion hydroxy_ester α-Hydroxy Ester carbanion->hydroxy_ester Protonation proton_source2 Proton Source proton_source2->hydroxy_ester

Proposed radical mechanism for Rongalite reduction.

Conclusion

  • Sodium Borohydride remains the reagent of choice for the general reduction of a wide variety of aldehydes and ketones to their corresponding alcohols, offering high yields and straightforward reaction conditions.[1][2] Its mechanism is a classic nucleophilic hydride addition.

  • Rongalite has been shown to be a highly effective and chemoselective reducing agent for α-keto esters and α-keto amides, proceeding through a proposed radical mechanism.[3] This makes it a valuable tool for syntheses where such functional groups need to be selectively reduced in the presence of other reducible moieties.

For drug development professionals and researchers, the selection between these two reagents will depend on the specific substrate and the desired selectivity. For the straightforward reduction of simple ketones, sodium borohydride is a reliable and well-documented choice. For more complex molecules containing α-keto ester or amide functionalities, Rongalite offers a powerful and selective alternative. Further research into the direct comparison of these reagents on a broader range of ketone substrates would be beneficial to fully elucidate their relative merits and expand their applications in organic synthesis.

References

Validation

A Comparative Analysis of Redox Polymerization Initiators: Sodium Hydroxymethanesulfinate vs. Traditional Systems

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the efficacy of sodium hydroxymethanesulfinate against common redox polymerization initiators, supported by experimental data and det...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the efficacy of sodium hydroxymethanesulfinate against common redox polymerization initiators, supported by experimental data and detailed protocols.

In the realm of polymer synthesis, particularly for applications in drug delivery, biomaterials, and other advanced technologies, the choice of initiator for redox polymerization is critical. This guide provides a detailed comparison of the efficacy of sodium hydroxymethanesulfinate against two widely used redox initiator systems: ammonium (B1175870) persulfate/sodium bisulfite and ascorbic acid/ferrous sulfate (B86663). The selection of an appropriate initiator system can significantly impact polymerization kinetics, polymer properties, and the overall efficiency of the process.

Executive Summary

Redox initiation systems enable polymerization at lower temperatures than thermal initiation, offering better control over the reaction and leading to polymers with desired properties. This guide evaluates three prominent redox systems:

  • Sodium Hydroxymethanesulfinate (and its derivatives): A highly reactive reducing agent known for its efficiency at low temperatures, leading to faster polymerization and higher monomer conversion.

  • Ammonium Persulfate/Sodium Bisulfite: A conventional and robust redox pair widely employed in aqueous polymerization systems.

  • Ascorbic Acid/Ferrous Sulfate: A bio-friendly and effective system, particularly in acidic conditions and for low-temperature applications.

This comparison is based on key performance indicators, including polymerization rate, conversion efficiency, and the molecular weight of the resulting polymers.

Comparative Data on Initiator Performance

The following tables summarize quantitative data extracted from various studies. It is important to note that the experimental conditions vary between studies, which may influence the results.

Table 1: Comparison of Monomer Conversion and Residual Monomer Levels

Initiator SystemMonomer SystemTemperature (°C)Monomer Conversion (%)Residual Monomer LevelSource(s)
Advanced Sulfinic Acid Derivative (similar to Sodium Hydroxymethanesulfinate) Styrene-Butyl Acrylate60Faster and more complete conversion (indicated by temperature rise)Lower than other tested reducers[1]
Advanced Sulfinic Acid Derivative / tBHP Butyl Acrylate, Methyl Methacrylate, Methacrylic Acid40HighLower than 80°C thermal initiation[1][2]
Advanced Sulfinic Acid Derivative / tBHP Butyl Acrylate, Methyl Methacrylate, Methacrylic Acid20HighSlightly higher than 40°C, but lowest with extra reducer[1][2]
Ammonium Persulfate / Sodium Bisulfite Acrylamide (B121943)6596.89Not specified
Ammonium Persulfate / Sodium Metabisulfite (B1197395) Acrylonitrile40~40 (yield)Not specified[3]
Ascorbic Acid / Ferrous Sulfate / Ammonium Persulfate AcrylamideNot Specified>98 (in pH 2.0-5.0 range)Not specified[4]

Table 2: Comparison of Polymer Molecular Weight

Initiator SystemMonomer SystemTemperature (°C)Resulting Polymer Molecular Weight (Mw)Source(s)
Advanced Sulfinic Acid Derivative / tBHP Butyl Acrylate, Methyl Methacrylate, Methacrylic Acid40269,000[2]
Advanced Sulfinic Acid Derivative / tBHP Butyl Acrylate, Methyl Methacrylate, Methacrylic Acid20Increased with lower starting temperature[1][2]
Ammonium Persulfate / Sodium Bisulfite Acrylamide651.66 x 10^6 Da
Ascorbic Acid / Ferrous Sulfate Not specifiedNot specifiedGenerally, lower temperatures in redox polymerization lead to higher molecular weights.[5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Emulsion Polymerization with an Advanced Sulfinic Acid Derivative Redox Initiator

This protocol is based on studies comparing thermal initiation with low-temperature redox initiation in an all-acrylic system.[1][2]

  • Materials: Butyl acrylate, methyl methacrylate, methacrylic acid, advanced sulfinic acid derivative, tert-butyl hydroperoxide (tBHP), ammonium persulfate (for comparison), deionized water, sodium lauryl sulfate (SLS).

  • Apparatus: A three-liter glass jacketed reactor with a 4-neck top.

  • Procedure for 40°C Redox Initiation:

    • A seed polymer and a monomer pre-emulsion are prepared.

    • The reactor is charged with deionized water and SLS and mixed.

    • The monomer pre-emulsion and a solution of the advanced sulfinic acid derivative are fed into the reactor over a 4-hour period.

    • Simultaneously, a solution of tBHP is fed into the reactor.

    • The reactor is not preheated; the heat of the reaction is allowed to increase the temperature, which is controlled not to exceed a set point (e.g., 60°C).

    • After the feeds are complete, the reactor contents are held at the final temperature for a specified time (e.g., 30 minutes).

    • A "chase" step is performed by feeding additional tBHP and advanced sulfinic acid derivative to reduce residual monomers.

    • The reactor is then cooled.

Aqueous Slurry Polymerization with Ammonium Persulfate/Sodium Metabisulfite

This protocol is for the polymerization of acrylonitrile.[3]

  • Materials: Acrylonitrile, ammonium persulfate, sodium metabisulfite, deionized water.

  • Apparatus: A thermostated 1-liter resin kettle with a reflux condenser, nitrogen purge, and pH probe.

  • Procedure:

    • Deionized water is heated to 40°C in the reactor.

    • Acrylonitrile is added to the reactor.

    • After 10 minutes, a solution of sodium metabisulfite in water is added.

    • After another 5 minutes, a solution of ammonium persulfate in water is added.

    • The mixture is stirred under a nitrogen atmosphere at 40°C for a specified reaction time (e.g., 50 minutes).

    • The precipitated polyacrylonitrile (B21495) is filtered, washed repeatedly with deionized water until the washings are neutral, and dried in a vacuum.

Polyacrylamide Gel Polymerization with Ascorbic Acid/Ferrous Sulfate/Ammonium Persulfate

This protocol is designed for polyacrylamide gel polymerization in an acidic environment.[4]

  • Materials: Acrylamide, N,N'-methylenebisacrylamide (crosslinker), ascorbic acid, ferrous sulfate (FeSO₄), ammonium persulfate (AP), buffer solution to control pH.

  • Procedure:

    • Prepare a gelling solution containing acrylamide and the crosslinker in the desired buffer.

    • Prepare fresh solutions of ascorbic acid, ferrous sulfate, and ammonium persulfate.

    • To the gelling solution, add the initiators in the recommended concentration range: AP (2.2-3.3 mmol/L), ascorbic acid (0.91-1.82 mmol/L), and FeSO₄ (0.046-0.092 mmol/L).

    • Mix thoroughly and allow the polymerization to proceed. The conversion efficiency is reported to be greater than 98% in the pH range of 2.0-5.0.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the mechanisms and workflows described.

Redox_Initiation_Mechanisms cluster_SHS Sodium Hydroxymethanesulfinate System cluster_APS Ammonium Persulfate / Sodium Bisulfite System cluster_AA Ascorbic Acid / Ferrous Sulfate System ROOH Oxidant (e.g., tBHP) Radical_SHS Initiating Radicals ROOH->Radical_SHS reacts with SHS Sodium Hydroxymethanesulfinate (Reducing Agent) SHS->Radical_SHS generates APS Ammonium Persulfate (Oxidizing Agent) Radical_APS Initiating Radicals (e.g., SO₄⁻●) APS->Radical_APS reacts with SBS Sodium Bisulfite (Reducing Agent) SBS->Radical_APS generates AA Ascorbic Acid (Reducing Agent) Fe2 Fe²⁺ AA->Fe2 reduces Fe3 Fe³⁺ Fe3->AA Radical_AA Initiating Radicals Fe2->Radical_AA reacts with Peroxide Peroxide (e.g., H₂O₂ or Persulfate) Peroxide->Radical_AA

Caption: Redox initiation mechanisms for the three compared systems.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis A Prepare Monomer Emulsion/Solution C Charge Reactor with Initial Components A->C B Prepare Initiator Solutions (Oxidant and Reductant) D Initiate Polymerization by Adding Redox Pair B->D C->D E Control Temperature and Monitor Reaction D->E F Post-Reaction 'Chase' (optional) E->F G Determine Monomer Conversion (e.g., Gravimetry, Chromatography) F->G H Measure Molecular Weight (e.g., GPC/SEC) G->H I Characterize Polymer Properties H->I

Caption: General experimental workflow for comparing redox initiators.

Initiator_Selection_Logic A Define Polymerization Requirements (e.g., Temperature, Monomer, Desired Mw) B Low Temperature Requirement? A->B C High Monomer Conversion & Rate Needed? B->C Yes G Consider Thermal Initiation B->G No D Sodium Hydroxymethanesulfinate System C->D Yes E Ammonium Persulfate / Sodium Bisulfite System C->E No, seeking a conventional, robust system F Ascorbic Acid / Ferrous Sulfate System C->F No, but bio-friendliness is a priority

Caption: Logical flow for selecting an appropriate redox initiator system.

References

Comparative

A Comparative Analysis of Sodium Hydroxymethanesulfinate's Reducing Strength in Total Synthesis

For researchers, scientists, and professionals in drug development, the selection of a suitable reducing agent is a critical step in the intricate process of total synthesis. An ideal reagent should offer high efficacy,...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable reducing agent is a critical step in the intricate process of total synthesis. An ideal reagent should offer high efficacy, selectivity, and operational simplicity. This guide provides an objective comparison of sodium hydroxymethanesulfinate (also known as Rongalite) with other common reducing agents, supported by experimental data, to validate its performance in the reduction of key functional groups pertinent to complex molecule synthesis.

Sodium hydroxymethanesulfinate has emerged as a compelling alternative to traditional hydride-based reducing agents, demonstrating notable chemoselectivity in the reduction of α-keto esters and amides to their corresponding α-hydroxy derivatives.[1] This capability is particularly valuable in the synthesis of complex molecules where the preservation of other sensitive functional groups is paramount.

Performance Comparison of Reducing Agents

To illustrate the comparative reducing strength, this guide focuses on the reduction of α-keto esters, a common transformation in the synthesis of bioactive molecules. The data presented below summarizes the performance of sodium hydroxymethanesulfinate against two widely used reducing agents: sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) for the reduction of ethyl benzoylformate to ethyl mandelate.

Reducing AgentSubstrateProductYield (%)Reaction ConditionsReference
Sodium Hydroxymethanesulfinate Ethyl 2-oxo-2-phenylacetateEthyl 2-hydroxy-2-phenylacetate96%K₂CO₃, CH₃CN/H₂O, 80 °C, 2hGolla & Kokatla, J. Org. Chem. 2022
Sodium Borohydride Ethyl BenzoylformateEthyl Mandelate82% (Biocatalytic)Saccharomyces cerevisiae, Water, Ambient Temp.BenchChem
Lithium Aluminum Hydride Ethyl BenzoylformateEthyl MandelateNot specifiedAnhydrous Ether, 0 °C to RTGeneral Protocol

Experimental Protocols

Detailed methodologies for the reduction of an α-keto ester using each of the compared reducing agents are provided below to facilitate replication and validation.

Reduction of Ethyl 2-oxo-2-phenylacetate with Sodium Hydroxymethanesulfinate

This protocol is adapted from the work of Golla and Kokatla (J. Org. Chem. 2022, 87, 15, 9915–9925).

Materials:

  • Ethyl 2-oxo-2-phenylacetate (1 mmol)

  • Sodium hydroxymethanesulfinate (2 mmol)

  • Potassium carbonate (K₂CO₃) (2 mmol)

  • Acetonitrile (B52724) (CH₃CN) (3 mL)

  • Water (H₂O) (1 mL)

Procedure:

  • To a stirred solution of ethyl 2-oxo-2-phenylacetate in a mixture of acetonitrile and water (3:1), add sodium hydroxymethanesulfinate and potassium carbonate.

  • Heat the reaction mixture to 80 °C and continue stirring for 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford ethyl 2-hydroxy-2-phenylacetate.

Reduction of Ethyl Benzoylformate with Sodium Borohydride

This protocol outlines a general procedure for the chemical reduction of ethyl benzoylformate.[2]

Materials:

  • Ethyl benzoylformate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve ethyl benzoylformate in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions while stirring.

  • Allow the reaction to proceed until completion, as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.

Reduction of Ethyl Benzoylformate with Lithium Aluminum Hydride

This is a general protocol for the powerful reduction of esters.[3]

Materials:

  • Ethyl benzoylformate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Water

  • Dilute sulfuric acid

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of ethyl benzoylformate in anhydrous diethyl ether to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction by the slow, dropwise addition of water, followed by dilute sulfuric acid.

  • Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

  • Purify by distillation under reduced pressure.

Visualizing the Process: Workflows and Mechanisms

To further clarify the experimental and theoretical aspects of these reductions, the following diagrams are provided.

Experimental_Workflow cluster_SodiumHydroxymethanesulfinate Sodium Hydroxymethanesulfinate Reduction cluster_SodiumBorohydride Sodium Borohydride Reduction cluster_LithiumAluminumHydride Lithium Aluminum Hydride Reduction shs_start Dissolve Substrate in CH3CN/H2O shs_reagents Add NaHOCH2SO2 & K2CO3 shs_start->shs_reagents shs_heat Heat to 80 °C shs_reagents->shs_heat shs_workup Workup & Purification shs_heat->shs_workup shs_product α-Hydroxy Ester shs_workup->shs_product sb_start Dissolve Substrate in Methanol sb_reagent Add NaBH4 sb_start->sb_reagent sb_quench Quench with Water sb_reagent->sb_quench sb_workup Workup & Purification sb_quench->sb_workup sb_product α-Hydroxy Ester sb_workup->sb_product lah_start Suspend LiAlH4 in Anhydrous Ether lah_substrate Add Substrate Solution lah_start->lah_substrate lah_quench Quench with H2O & Acid lah_substrate->lah_quench lah_workup Workup & Purification lah_quench->lah_workup lah_product α-Hydroxy Ester lah_workup->lah_product

Caption: A comparative workflow of the reduction of α-keto esters.

The proposed mechanism for the reduction by sodium hydroxymethanesulfinate involves a radical pathway, which contributes to its unique selectivity.

Reaction_Mechanism Rongalite Na+ -SO2CH2OH (Sodium Hydroxymethanesulfinate) SO2_radical •SO2- Rongalite->SO2_radical Decomposition Keto_Ester R-CO-COOEt (α-Keto Ester) Radical_Adduct [R-C(O•)-COOEt]SO2- Keto_Ester->Radical_Adduct + •SO2- Intermediate R-CH(O-)-COOEt Radical_Adduct->Intermediate Electron Transfer & Loss of SO2 Product R-CH(OH)-COOEt (α-Hydroxy Ester) Intermediate->Product Protonation

Caption: Proposed radical mechanism for Rongalite reduction.

Conclusion

Sodium hydroxymethanesulfinate presents a highly effective and chemoselective method for the reduction of α-keto esters, offering yields comparable or superior to traditional reducing agents under mild conditions. Its distinct radical-based mechanism allows for the selective reduction of the keto group in the presence of other reducible functionalities, a significant advantage in the context of total synthesis of complex molecules. The operational simplicity and the use of an inexpensive and stable reagent further enhance its appeal for both laboratory-scale and potentially large-scale applications. In contrast, while sodium borohydride is a milder and safer option than lithium aluminum hydride, it may offer lower yields in certain contexts. Lithium aluminum hydride, though a powerful reducing agent, lacks selectivity and requires stringent anhydrous conditions. Therefore, for the targeted reduction of α-keto esters in multifaceted molecular architectures, sodium hydroxymethanesulfinate stands out as a robust and valuable tool in the synthetic chemist's arsenal.

References

Validation

A Comparative Analysis of Sodium Hydroxymethanesulfinate and Thiourea Dioxide as Reducing Agents

For Researchers, Scientists, and Drug Development Professionals In the landscape of chemical synthesis and industrial processes, the selection of an appropriate reducing agent is paramount to achieving desired outcomes w...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and industrial processes, the selection of an appropriate reducing agent is paramount to achieving desired outcomes with efficiency and safety. Among the diverse array of available reagents, sodium hydroxymethanesulfinate and thiourea (B124793) dioxide have emerged as prominent choices, each possessing a unique profile of reactivity, stability, and application scope. This guide provides a comprehensive comparative analysis of these two powerful sulfur-based reducing agents, supported by experimental data and detailed methodologies to inform your selection process.

Executive Summary

Sodium hydroxymethanesulfinate, often referred to as Rongalite, is valued for its stability in alkaline conditions and its controlled release of reducing species upon acidification.[1] In contrast, thiourea dioxide (TDO), also known as formamidine (B1211174) sulfinic acid, is a stable solid that becomes a potent reducing agent under thermal or alkaline conditions.[2] While both are effective, their performance characteristics differ significantly in terms of reducing strength, reaction kinetics, and stability under various conditions. TDO generally exhibits a higher reduction potential and faster reaction rates compared to sodium hydroxymethanesulfinate.[1][3]

Physicochemical and Performance Characteristics

The following table summarizes the key properties of sodium hydroxymethanesulfinate and thiourea dioxide, providing a quantitative basis for comparison.

PropertySodium Hydroxymethanesulfinate (HMS)Thiourea Dioxide (TDO)
Molecular Formula CH₃NaO₃S[4]CH₄N₂O₂S[5]
Molecular Weight 118.09 g/mol (anhydrous)[4]108.12 g/mol [5]
Appearance White crystalline powder[6]White to yellowish crystalline powder[5]
Solubility in Water Soluble[4]27 g/L at 20°C[5]
Melting Point Decomposes[4]129°C[5]
Decomposition Temperature Decomposes in acidic medium[4]129 - 133°C[5]
pH of Saturated Solution Acidic[4]4.0 (1% Solution)[7]
Reduction Potential Not directly found, but generally considered to have a slower reduction rate than TDO.[1]-1340 mV (for 99% pure)[2]
Active Reducing Species Sulfoxylate (B1233899) ion (SO₂²⁻)[2]Tautomerizes to formamidine sulfinic acid[2]
Optimal pH for Reduction Acidic conditions to release active species[4]Alkaline conditions or heat[2]

Reaction Mechanisms

The distinct reducing capabilities of sodium hydroxymethanesulfinate and thiourea dioxide stem from their unique chemical structures and the reactive intermediates they generate.

Sodium Hydroxymethanesulfinate (Rongalite): In aqueous solutions, particularly under acidic conditions, sodium hydroxymethanesulfinate decomposes to release the highly reactive sulfoxylate ion (SO₂²⁻) and formaldehyde.[2][4] The sulfoxylate ion is a powerful reducing agent responsible for the reductive capabilities of the compound. The reaction can also proceed through a single-electron transfer (SET) mechanism, especially in radical reactions.[2]

Thiourea Dioxide (TDO): TDO exists in equilibrium with its tautomer, formamidine sulfinic acid, in aqueous solutions.[2] Under alkaline or heated conditions, it decomposes to form sulfinic acid, which is a potent reducing agent.[8] This activation step is crucial for its reducing activity.

Experimental Protocols: Reduction of Aromatic Nitro Compounds

A common application for both reducing agents is the reduction of aromatic nitro compounds to their corresponding amines, a critical transformation in the synthesis of pharmaceuticals and other fine chemicals.

General Protocol for the Reduction of Aromatic Nitro Compounds using Thiourea Dioxide

This protocol is adapted from a study on the chemoselective reduction of aromatic nitroaldehydes and ketones.[9]

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the aromatic nitro compound in a mixture of ethanol and water.

  • Add sodium hydroxide to the solution to create an alkaline environment.

  • Add thiourea dioxide to the reaction mixture. The molar ratio of the reactants should be optimized for the specific substrate.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the solution with an appropriate acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for the Reduction of Aromatic Nitro Compounds using Sodium Hydroxymethanesulfinate

Materials:

  • Aromatic nitro compound

  • Sodium hydroxymethanesulfinate

  • Solvent (e.g., a mixture of an organic solvent like ethanol and water)

  • Acid (e.g., acetic acid or hydrochloric acid) to initiate decomposition

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the aromatic nitro compound in the chosen solvent system in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate container, prepare a solution of sodium hydroxymethanesulfinate in water.

  • Slowly add the aqueous sodium hydroxymethanesulfinate solution to the solution of the nitro compound with vigorous stirring.

  • Carefully add an acid to the reaction mixture to lower the pH and initiate the release of the reducing sulfoxylate ion. The reaction can be exothermic, so controlled addition is crucial.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, neutralize the mixture with a suitable base.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product as necessary.

Comparative Performance in Organic Synthesis

Both reagents are effective for the reduction of a variety of functional groups. Thiourea dioxide has been demonstrated to be highly chemoselective in reducing aromatic nitroaldehydes and ketones to the corresponding nitroalcohols in good to high yields.[9] Sodium hydroxymethanesulfinate is also a versatile reducing agent, capable of reducing α-keto esters and amides, and promoting the synthesis of aryl alkyl sulfides.[13] The choice between the two will often depend on the desired reaction conditions (pH, temperature) and the presence of other functional groups in the molecule.

Safety and Handling

Sodium Hydroxymethanesulfinate:

  • May cause respiratory irritation, skin irritation, and serious eye irritation.[6]

  • Suspected of causing genetic defects and of damaging fertility or the unborn child.

  • Contact with acids liberates very toxic gas.

  • Non-combustible, but containers may burn, emitting poisonous and corrosive fumes.[6]

Thiourea Dioxide:

  • Harmful if swallowed and fatal if inhaled.[14]

  • Causes skin irritation and serious eye damage.[5][14]

  • Suspected of damaging fertility and the unborn child.[14]

  • May cause respiratory irritation and damage to organs through prolonged or repeated exposure.[5][7][14]

  • Self-heating in large quantities and may catch fire.[5][14]

Logical Workflow for Reducing Agent Selection

Reducing_Agent_Selection Start Define Reduction Requirements Substrate_Analysis Analyze Substrate (Functional Groups, Stability) Start->Substrate_Analysis Reaction_Conditions Determine Desired Reaction Conditions (pH, Temperature) Start->Reaction_Conditions Performance_Needs Define Performance Needs (Kinetics, Selectivity) Start->Performance_Needs Safety_Considerations Assess Safety and Handling Constraints Start->Safety_Considerations HMS_Option Consider Sodium Hydroxymethanesulfinate (HMS) Substrate_Analysis->HMS_Option Stable in Alkali, Acid Sensitive TDO_Option Consider Thiourea Dioxide (TDO) Substrate_Analysis->TDO_Option Stable as Solid, Base/Heat Activated Reaction_Conditions->HMS_Option Acidic pH Reaction_Conditions->TDO_Option Alkaline pH or Heat Performance_Needs->HMS_Option Slower Kinetics, Controlled Reduction Performance_Needs->TDO_Option Faster Kinetics, Higher Potential Safety_Considerations->HMS_Option Formaldehyde Release Safety_Considerations->TDO_Option Self-Heating Risk Select_Agent Select Optimal Reducing Agent HMS_Option->Select_Agent TDO_Option->Select_Agent Activation_Pathways cluster_HMS Sodium Hydroxymethanesulfinate (HMS) Activation cluster_TDO Thiourea Dioxide (TDO) Activation HMS Sodium Hydroxymethanesulfinate (HOCH₂SO₂Na) Acid H⁺ (Acidification) HMS->Acid Sulfoxylate Sulfoxylate Ion (SO₂²⁻) + Formaldehyde (CH₂O) Acid->Sulfoxylate Decomposition TDO Thiourea Dioxide ((NH₂)₂CSO₂) Alkali_Heat OH⁻ or Heat TDO->Alkali_Heat FSA Formamidine Sulfinic Acid ((NH)(NH₂)CSO₂H) Alkali_Heat->FSA Tautomerization & Decomposition

References

Comparative

Green Chemistry in Action: A Comparative Performance Evaluation of Sodium Hydroxymethanesulfinate

For researchers, scientists, and professionals in drug development, the selection of a reducing agent is a critical decision that impacts reaction efficiency, safety, and environmental footprint. This guide provides a de...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a reducing agent is a critical decision that impacts reaction efficiency, safety, and environmental footprint. This guide provides a detailed comparison of sodium hydroxymethanesulfinate (also known as Rongalite) with conventional reducing agents—sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄)—in the context of green chemistry, focusing on the chemoselective reduction of α-keto esters to α-hydroxy esters.

Sodium hydroxymethanesulfinate is emerging as a compelling green alternative in organic synthesis. It is an inexpensive, stable, and easy-to-handle reagent that operates under mild, often aqueous, conditions.[1] Its performance in the reduction of α-keto esters showcases its potential to replace harsher, less selective, and environmentally demanding reagents.

Performance Comparison: Reduction of α-Keto Esters

The primary advantage of sodium hydroxymethanesulfinate lies in its chemoselectivity and favorable reaction conditions. It enables the reduction of the keto group in α-keto esters to the corresponding α-hydroxy esters with high yields, without affecting other reducible functional groups such as esters, halides, alkenes, and nitriles.[1] This is a significant advantage over powerful reducing agents like LiAlH₄, which would indiscriminately reduce both the ketone and the ester functionalities. While NaBH₄ is a milder reducing agent than LiAlH₄, its selectivity can be variable, and it often requires stricter control of reaction conditions to avoid ester reduction.[2][3][4]

Reducing AgentTypical SubstrateProductYield (%)Reaction ConditionsGreen Chemistry Considerations
Sodium Hydroxymethanesulfinate Ethyl benzoylformateEthyl mandelate95%[1]Water, Room Temperature, Transition-metal- and hydride-freeBenign solvent (water), mild conditions, high atom economy, low cost, reduced waste.
Sodium Borohydride (NaBH₄) Ethyl benzoylformateEthyl mandelate~90% (variable)Methanol (B129727) or Ethanol, Room TemperatureProtic solvents are flammable, potential for side reactions, less selective than Rongalite.
Lithium Aluminum Hydride (LiAlH₄) Ethyl benzoylformate1-Phenyl-1,2-ethanediolHighAnhydrous ether or THF, strict inert atmosphereHighly reactive and pyrophoric, reacts violently with water, requires hazardous solvents, not chemoselective (reduces both ketone and ester).

Experimental Protocols

Detailed methodologies for the reduction of an α-keto ester using each of the three reagents are provided below to allow for a direct comparison of the experimental setups.

Sodium Hydroxymethanesulfinate Reduction of Ethyl Benzoylformate

This protocol is adapted from the transition-metal- and hydride-free chemoselective reduction of α-keto esters.[1]

Materials:

  • Ethyl benzoylformate

  • Sodium hydroxymethanesulfinate (Rongalite)

  • Water

  • Ethyl acetate (B1210297)

  • Brine solution

Procedure:

  • To a stirred solution of ethyl benzoylformate (1.0 mmol) in water (5.0 mL) at room temperature, add sodium hydroxymethanesulfinate (2.0 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford ethyl mandelate.

Sodium Borohydride Reduction of Ethyl Benzoylformate

This is a general procedure for the selective reduction of a ketone in the presence of an ester.

Materials:

Procedure:

  • Dissolve ethyl benzoylformate (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography.

Lithium Aluminum Hydride Reduction of Ethyl Benzoylformate

This protocol illustrates the non-chemoselective reduction of an α-keto ester.

Materials:

  • Ethyl benzoylformate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Sodium sulfate decahydrate

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (2.5 mmol) in anhydrous diethyl ether (15 mL).

  • Cool the suspension to 0 °C and add a solution of ethyl benzoylformate (1.0 mmol) in anhydrous diethyl ether (10 mL) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Cool the reaction mixture back to 0 °C and carefully quench by the sequential slow addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash thoroughly with diethyl ether.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and evaporate the solvent to give the diol product.

Visualization of Methodologies

Logical Workflow for Selecting a Reducing Agent

The choice of a reducing agent is a critical step in synthesis design, balancing reactivity, selectivity, and green chemistry principles. The following diagram illustrates a decision-making workflow.

G Decision Workflow for Reducing Agent Selection start Define Reduction Goal substrate Analyze Substrate (α-keto ester) start->substrate chemoselectivity Is chemoselectivity required? (preserve ester group) substrate->chemoselectivity green_criteria Consider Green Chemistry Principles (mild conditions, benign solvent) chemoselectivity->green_criteria Yes lialh4 Select Lithium Aluminum Hydride chemoselectivity->lialh4 No rongalite Select Sodium Hydroxymethanesulfinate green_criteria->rongalite Yes nabh4 Select Sodium Borohydride green_criteria->nabh4 No end_green Achieve Green & Selective Reduction rongalite->end_green end_moderate Achieve Moderately Selective Reduction nabh4->end_moderate end_nonselective Achieve Non-selective, Powerful Reduction lialh4->end_nonselective

Caption: Decision workflow for selecting a suitable reducing agent for α-keto esters.

Experimental Workflow for Sodium Hydroxymethanesulfinate Reduction

The following diagram outlines the straightforward experimental procedure for the reduction of an α-keto ester using sodium hydroxymethanesulfinate.

G Experimental Workflow: Rongalite Reduction start Start dissolve Dissolve α-keto ester in water at RT start->dissolve add_rongalite Add Sodium Hydroxymethanesulfinate dissolve->add_rongalite stir Stir at Room Temperature (Monitor by TLC) add_rongalite->stir extract Extract with Ethyl Acetate stir->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify product Obtain α-hydroxy ester purify->product

Caption: Step-by-step workflow for the reduction of α-keto esters using Rongalite.

Conclusion

Sodium hydroxymethanesulfinate presents a superior green alternative for the chemoselective reduction of α-keto esters to α-hydroxy esters. Its high yields, mild reaction conditions (room temperature and water as a solvent), and compatibility with a wide range of functional groups make it an attractive choice for sustainable chemical synthesis.[1] In contrast, traditional reducing agents like LiAlH₄ lack selectivity and pose significant safety and environmental hazards, while NaBH₄ offers intermediate performance but with potential drawbacks in selectivity and solvent use. For researchers and drug development professionals committed to implementing greener and more efficient synthetic routes, sodium hydroxymethanesulfinate is a highly valuable tool.

References

Validation

A Comparative Guide to Analytical Methods for the Quantification of Sodium Hydroxymethanesulfinate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of three widely used analytical methods for the quantification of sodium hydroxymethanesulfinate (also known...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three widely used analytical methods for the quantification of sodium hydroxymethanesulfinate (also known as Rongalite or sodium formaldehyde (B43269) sulfoxylate): High-Performance Liquid Chromatography (HPLC), Iodometric Titration, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of an appropriate analytical method is critical in drug development and quality control to ensure the accuracy and reliability of measurement. This document presents detailed experimental protocols, a quantitative comparison of method performance, and a discussion of the relative strengths and weaknesses of each technique to aid in the selection of the most suitable method for your specific application.

Experimental Protocols

A clear understanding of the methodology is essential for the successful implementation and cross-validation of any analytical technique. Below are the detailed experimental protocols for the quantification of sodium hydroxymethanesulfinate using HPLC, Iodometric Titration, and qNMR.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. For sodium hydroxymethanesulfinate, a reverse-phase HPLC method is commonly employed.[1][2]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., Newcrom R1)[2]

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (MeCN), HPLC grade

  • Water, HPLC grade

  • Phosphoric acid or Formic acid (for MS compatibility)[1]

  • Sodium hydroxymethanesulfinate reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%) to adjust the pH.[1] A typical mobile phase could be MeCN:Water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The mobile phase should be degassed before use.

  • Standard Solution Preparation: Accurately weigh a known amount of sodium hydroxymethanesulfinate reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing sodium hydroxymethanesulfinate in the mobile phase to a concentration that falls within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column[2]

    • Mobile Phase: Acetonitrile/Water with Phosphoric Acid[1]

    • Flow Rate: Typically 1.0 mL/min

    • Injection Volume: Typically 10-20 µL

    • Detection: UV detector at a suitable wavelength (to be determined based on the UV spectrum of sodium hydroxymethanesulfinate)

    • Column Temperature: Ambient or controlled (e.g., 25 °C)

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the sodium hydroxymethanesulfinate peak against the concentration of the standard solutions. Determine the concentration of sodium hydroxymethanesulfinate in the sample by interpolating its peak area on the calibration curve.

Iodometric Titration

Iodometric titration is a classical and widely used method for the quantification of reducing agents like sodium hydroxymethanesulfinate.[3] This method is described in the United States Pharmacopeia-National Formulary (USP-NF).[3][4]

Instrumentation:

  • Burette (50 mL)

  • Volumetric flasks (50 mL)

  • Conical flasks

  • Analytical balance

Reagents:

  • 0.1 N Iodine solution (standardized)

  • Starch indicator solution (TS)

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh about 1 g of the sodium hydroxymethanesulfinate sample, transfer it to a 50-mL volumetric flask, dissolve in about 25 mL of water, and then dilute with water to the mark and mix well.[3]

  • Titration: Transfer 4.0 mL of the prepared sample solution into a conical flask containing 100 mL of water.[3]

  • Titrate the solution with standardized 0.1 N iodine solution.[3]

  • As the endpoint is approached (the solution turns a pale yellow), add 3 mL of starch indicator solution. The solution will turn a deep blue color.[3]

  • Continue the titration with the 0.1 N iodine solution until the blue color disappears.[5]

  • Calculation: Calculate the percentage of sodium hydroxymethanesulfinate in the sample. Each mL of 0.1 N iodine is equivalent to a specific amount of the analyte, which can be calculated based on the stoichiometry of the reaction.[3]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of substances without the need for a specific reference standard of the analyte.[6][7] An application note has demonstrated the equivalency of this method to the USP-NF titration method for sodium formaldehyde sulfoxylate.[4]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Analytical balance

Reagents:

  • Deuterated solvent (e.g., D₂O)

  • Internal standard of known purity (e.g., maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP))

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the sodium hydroxymethanesulfinate sample and a known amount of the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure quantitative conditions are met, including a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.

  • Data Processing and Quantification:

    • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the analyte (sodium hydroxymethanesulfinate) and the internal standard.

    • The concentration of the analyte is calculated using the following formula:

      • C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      • Where:

        • C = Concentration

        • I = Integral value

        • N = Number of protons for the integrated signal

        • MW = Molecular weight

        • m = mass

        • P = Purity of the internal standard

Data Presentation: Comparison of Analytical Methods

The following tables summarize the key performance characteristics of the three analytical methods for the quantification of sodium hydroxymethanesulfinate.

Table 1: General Method Comparison

FeatureHPLCIodometric TitrationqNMR
Principle Chromatographic SeparationRedox ReactionNuclear Magnetic Resonance
Selectivity HighModerate (can be affected by other reducing agents)Very High (structurally specific)
Speed Moderate (minutes per sample)Fast (minutes per sample)Moderate to Slow (minutes to hours per sample)
Cost (Instrument) HighLowVery High
Cost (Per Sample) ModerateLowHigh
Automation HighModerateHigh

Table 2: Quantitative Performance Comparison

ParameterHPLCIodometric TitrationqNMR
Accuracy HighHigh (when standardized properly)Very High (primary method)
Precision High (RSD < 2%)Moderate (dependent on operator skill)High (RSD < 1%)
Linearity (R²) > 0.99Not Applicable (single point determination)> 0.999
Limit of Detection (LOD) Low (ng/mL to µg/mL range)Moderate (mg/mL range)Moderate (µg/mL to mg/mL range)
Limit of Quantification (LOQ) Low (ng/mL to µg/mL range)Moderate (mg/mL range)Moderate (µg/mL to mg/mL range)
Reference Standard Requires specific analyte standardRequires standardized titrantRequires a stable internal standard of known purity

Note: The quantitative performance data for HPLC and qNMR can vary depending on the specific instrumentation and experimental conditions. The values presented are typical for these techniques.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of the three analytical methods.

CrossValidationWorkflow start Start: Define Analytical Need prep_samples Prepare Homogeneous Sample Batch (Sodium Hydroxymethanesulfinate) start->prep_samples method_hplc Method 1: HPLC Analysis prep_samples->method_hplc method_titration Method 2: Iodometric Titration prep_samples->method_titration method_qnmr Method 3: qNMR Analysis prep_samples->method_qnmr data_hplc Quantitative Data (HPLC) method_hplc->data_hplc data_titration Quantitative Data (Titration) method_titration->data_titration data_qnmr Quantitative Data (qNMR) method_qnmr->data_qnmr compare_data Compare and Statistically Analyze Results (e.g., t-test, F-test) data_hplc->compare_data data_titration->compare_data data_qnmr->compare_data conclusion Conclusion: - Assess Method Equivalency - Determine Method of Choice compare_data->conclusion end End conclusion->end

Caption: Workflow for cross-validation of analytical methods.

Discussion and Conclusion

The choice of an analytical method for the quantification of sodium hydroxymethanesulfinate depends on a variety of factors including the required accuracy and precision, sample throughput, cost considerations, and the availability of instrumentation.

  • HPLC offers excellent selectivity and sensitivity, making it ideal for the analysis of complex matrices where impurities or other components may be present. Its ability to be automated makes it suitable for high-throughput analysis in a quality control setting. However, it requires a significant initial investment in instrumentation and ongoing costs for solvents and columns.

  • Iodometric Titration is a cost-effective and rapid method that is well-suited for the analysis of relatively pure samples.[5] Its inclusion in the USP-NF signifies its established reliability for this application.[3] The main drawbacks are its lower selectivity compared to chromatographic methods and its reliance on manual operation, which can introduce variability.

  • qNMR stands out as a primary method that provides a direct and highly accurate measurement of the analyte without the need for a specific reference standard of sodium hydroxymethanesulfinate.[6][7] This makes it an invaluable tool for the certification of reference materials and for obtaining highly reliable quantitative data. The high cost of the instrumentation and the need for specialized expertise are the primary limitations of this technique.

Cross-validation of these methods is crucial to ensure the consistency and reliability of data, especially when transferring methods between laboratories or when using different techniques for the same analysis. The workflow diagram above outlines a systematic approach to performing such a cross-validation study. By analyzing the same batch of a homogeneous sample with each method and statistically comparing the results, a high degree of confidence in the analytical data can be achieved.

References

Comparative

Rongalite in the Spotlight: A Comparative Guide to Modern Reducing Agents in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Rongalite's Performance Against Novel Alternatives, Supported by Experimental Data. In the landscape of organic synthesis, the que...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Rongalite's Performance Against Novel Alternatives, Supported by Experimental Data.

In the landscape of organic synthesis, the quest for efficient, selective, and environmentally benign reducing agents is perpetual. Rongalite (sodium hydroxymethanesulfinate), a commodity chemical with a long history in the textile and polymer industries, has carved out a significant niche as a versatile and "green" reagent in modern organic chemistry.[1][2] Its appeal lies in its stability, low cost, and ease of handling as a source of the potent reducing species, the sulfoxylate (B1233899) anion (SO₂²⁻).[3][4]

This guide provides a comprehensive benchmark of Rongalite against both established and novel reducing agents across key transformations in organic chemistry. By presenting quantitative data, detailed experimental protocols, and mechanistic insights, we aim to equip researchers with the information needed to make informed decisions in reagent selection for their synthetic challenges.

Performance Benchmarking: Rongalite vs. The Field

To offer a clear comparison, the following tables summarize the performance of Rongalite against other reducing agents in common organic transformations. Data has been compiled from various sources to provide a representative overview.

Table 1: Reduction of Aromatic Nitro Compounds to Anilines

The reduction of nitroarenes is a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals.[5] Rongalite offers a metal-free alternative to classical methods like the Béchamp reduction (Fe/HCl).[6]

Reducing AgentSubstrateReaction ConditionsYield (%)Reference
Rongalite/Te 4-Nitrobenzoic acidNaOH, H₂O, 80-90 °C96[4]
Sodium Dithionite 2-NitrobenzamideDMF/H₂O, Air90[7]
Fe/NH₄Cl NitrobenzeneEthanol/H₂O, reflux95[6]
Hydrazine/Fe₂O₃ NitrobenzeneEthanol, 80 °C>99[8]
Table 2: Reductive Cleavage of Disulfide Bonds

The cleavage of disulfide bonds is critical in peptide and protein chemistry, as well as in the synthesis of sulfur-containing small molecules.[9] Tris(2-carboxyethyl)phosphine (TCEP) is a widely used reagent in biochemistry for this purpose.[10]

Reducing AgentSubstrateReaction ConditionsYield (%)Reference
Rongalite Diphenyl disulfideK₂CO₃, DMF/H₂O, rt, 15 min95 (of sulfide)[11]
TCEP CystineAqueous buffer, rtQuantitative[10][12]
Sodium Dithionite Diaryl disulfidesPTC, DCM/H₂OGood[13]
Sodium Borohydride Diaryl disulfidesNot specifiedNot specified[13]
Table 3: Reductive Dehalogenation

Rongalite, particularly in combination with tellurium, has been shown to be effective in the dehalogenation of various organic halides.[14] This offers an alternative to traditional methods using zinc dust or tin-based reagents.

Reducing AgentSubstrateReaction ConditionsYield (%)Reference
Rongalite/Te vic-DibromidesNaOH, H₂O, rt80-91[4]
Zinc Dust Alkyl bromidesNH₄Cl, H₂O, rtHigh[15]
Rongalite α-HaloketonesDMF, 100 °CGood[14]

Mechanistic Insights and Experimental Workflows

Understanding the underlying mechanisms of these reducing agents is key to optimizing reaction conditions and predicting outcomes. The following diagrams, generated using Graphviz, illustrate the proposed reaction pathways and a general workflow for comparing reducing agents.

G General Experimental Workflow for Comparing Reducing Agents cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Select Substrate and Transformation reagents Prepare Solutions of Reducing Agents (Rongalite, Novel Agent) start->reagents setup Set up Parallel Reactions (Identical Conditions) reagents->setup monitor Monitor Reaction Progress (TLC, LC-MS) setup->monitor workup Work-up and Purification monitor->workup characterize Characterize Products (NMR, MS) workup->characterize compare Compare Yields, Purity, and Reaction Times characterize->compare

A general workflow for benchmarking reducing agents.
The Dual Role of Rongalite: Reductant and C1 Synthon

Rongalite's versatility is highlighted by its ability to act not only as a reducing agent but also as a C1 synthon, as demonstrated in the reductive N-formylation of nitroarenes.[16][17]

G Proposed Mechanism of Rongalite in Reductive N-Formylation Rongalite Rongalite (HOCH₂SO₂⁻Na⁺) Amine Ar-NH₂ Rongalite->Amine Reduction Formaldehyde Formaldehyde (from Rongalite decomposition) Rongalite->Formaldehyde Decomposition Nitroarene Ar-NO₂ Intermediates Nitroso & Hydroxylamine Intermediates Nitroarene->Intermediates Formamide Ar-NHCHO Amine->Formamide Intermediates->Amine Formaldehyde->Formamide C1 source

Dual functionality of Rongalite in a one-pot reaction.
Novel Approaches: Photocatalytic Radical Generation

Visible-light photocatalysis represents a paradigm shift in generating radical intermediates for reductive transformations, offering mild and selective reaction pathways.[18][19]

G General Mechanism of Photocatalytic Radical Generation PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hv (Visible Light) PC_excited->PC SET Substrate Substrate (e.g., R-X) PC_excited->Substrate Energy or Electron Transfer Radical Radical (R•) Substrate->Radical Product Reduced Product (R-H) Radical->Product + H-donor Donor Sacrificial Electron Donor Donor->PC Regeneration

A simplified photocatalytic cycle for reduction.

Detailed Experimental Protocols

To facilitate the replication and adaptation of these methods, the following are representative experimental protocols.

Protocol 1: Reduction of an Aromatic Nitro Compound using Rongalite

This protocol is adapted from procedures for the reductive N-formylation of nitroarenes.[17]

  • Reaction Setup: To a flame-dried reaction tube equipped with a magnetic stir bar, add the nitroarene (0.20 mmol), Rongalite (0.60 mmol), and DMSO (2.0 mL).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired amine or formamide. Characterize the product by NMR and mass spectrometry.

Protocol 2: Disulfide Bond Reduction with TCEP

This general protocol is suitable for the reduction of disulfide bonds in peptides and proteins prior to conjugation.[9][14]

  • Solution Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in a suitable conjugation buffer (e.g., phosphate (B84403) buffer, pH 7.2). Dissolve or dilute the disulfide-containing molecule (e.g., a peptide) in the same buffer to a concentration of 1-10 mg/mL.

  • Reduction: Add a 10-20 fold molar excess of the TCEP stock solution to the peptide solution.

  • Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes or at 37°C for 1-2 hours for more stable disulfides.

  • TCEP Removal (Crucial for Maleimide Chemistry): Remove excess TCEP using a desalting column or a spin filter with an appropriate molecular weight cutoff. This step is essential if the resulting free thiol is to be reacted with a maleimide-containing reagent, as TCEP can react with maleimides.[14]

  • Further Steps: The solution containing the reduced molecule is now ready for the subsequent conjugation or analytical step.

Protocol 3: General Procedure for Photocatalytic Reduction

This protocol provides a general framework for a visible-light-mediated reductive transformation.[20]

  • Reaction Setup: In a reaction vial, combine the substrate (e.g., an alkyl halide, 0.1 mmol), a photocatalyst (e.g., an iridium or organic dye catalyst, 1-2 mol%), and a sacrificial electron donor in a suitable solvent (e.g., acetonitrile).

  • Degassing: Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Irradiation: Place the reaction vial before a visible light source (e.g., a blue LED lamp) and stir at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, concentrate the reaction mixture and purify by column chromatography to isolate the reduced product.

Conclusion

Rongalite remains a highly relevant and powerful reducing agent in the organic chemist's toolbox, prized for its cost-effectiveness, safety, and operational simplicity. While it demonstrates excellent performance in many classical reductions, the emergence of novel methodologies, particularly in the realm of photocatalysis, offers new avenues for achieving highly selective and mild transformations. The choice of reducing agent will ultimately depend on the specific substrate, desired selectivity, and the overall synthetic strategy. This guide serves as a starting point for navigating these choices, providing the necessary data and protocols to benchmark Rongalite against the ever-evolving landscape of reductive organic synthesis.

References

Validation

Comparative cost-benefit analysis of using sodium hydroxymethanesulfinate in manufacturing

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive cost-benefit analysis of sodium hydroxymethanesulfinate (also known as Rongalite) for various manufacturing applications...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of sodium hydroxymethanesulfinate (also known as Rongalite) for various manufacturing applications, with a focus on its performance as a reducing agent compared to common alternatives such as sodium dithionite (B78146) (sodium hydrosulfite), thiourea (B124793) dioxide, and sodium borohydride (B1222165). The information presented is intended to assist researchers and professionals in making informed decisions regarding the selection of reducing agents for their specific processes.

Executive Summary

Sodium hydroxymethanesulfinate offers a unique balance of stability, selective reactivity, and cost-effectiveness, making it a viable alternative to other common industrial reducing agents. While it may exhibit slower reaction kinetics compared to powerhouse reductants like sodium dithionite, its enhanced stability in alkaline conditions and safer handling profile present significant advantages in specific applications, including textile dyeing, polymer manufacturing, and pharmaceutical synthesis. This guide provides a detailed comparison of these agents based on available experimental data, cost considerations, and environmental impact.

Comparative Performance Analysis

The selection of an appropriate reducing agent is critical for process efficiency, product quality, and overall cost. This section compares the performance of sodium hydroxymethanesulfinate against its primary alternatives across key parameters.

Key Performance Indicators

The effectiveness of a reducing agent can be evaluated based on several key performance indicators (KPIs). The following table summarizes the comparative performance of sodium hydroxymethanesulfinate and its alternatives based on these KPIs.

Key Performance IndicatorSodium HydroxymethanesulfinateSodium DithioniteThiourea DioxideSodium Borohydride
Reducing Strength ModerateHighHighVery High
Stability in Alkaline pH High[1][2]Low (rapid decomposition)[1]ModerateModerate (hydrolyzes)
Stability in Acidic pH Low (decomposes)[3]Very Low (rapid decomposition)[1]HighLow (rapid hydrolysis)
Reaction Kinetics Slower, more controlled[1]RapidRapid[1]Very Rapid
Selectivity Good for specific functional groupsLowerModerateHigh (for carbonyls)
Handling Safety Relatively stable solidHighly sensitive to moisture and airStable solidFlammable solid, reacts with water
Primary Applications Textile printing, redox initiator in polymerization, pharmaceuticals[3]Vat dyeing, bleaching, mineral processing[4]Textile bleaching, paper recycling[5][6]Aldehyde/ketone reduction, fine chemical synthesis[7]
Experimental Data: Vat Dyeing Performance

Vat dyeing is a common application where the performance of reducing agents can be quantitatively compared. The color strength (K/S value) is a key metric for evaluating the efficiency of the reducing agent in converting the insoluble vat dye to its soluble leuco form, which can then penetrate the fiber.

A study comparing reducing agents in the vat dyeing of cotton fabric provides the following data.[8]

Reducing Agent Combination (on weight of material)Achieved Color Strength (K/S value)Relative Strength (%)
2.0% Sodium Dithionite (Hydrose)2.552100.00%
1.0% Ferrous Sulfate (B86663) + 1.0% Sodium Dithionite2.53099.17%
1.0% Zinc + 1.0% Sodium Dithionite2.16885.00%
2.0% Ferrous Sulfate1.42155.67%
2.0% Zinc0.52320.51%

Note: While this study did not directly include sodium hydroxymethanesulfinate, it provides a framework for quantitative comparison. Other sources indicate that sodium hydroxymethanesulfinate provides a balance of stability and reactivity, suggesting it would be a viable, albeit potentially slower, alternative to sodium dithionite in such processes.[1]

Cost-Benefit Analysis

The economic viability of using sodium hydroxymethanesulfinate depends on a holistic analysis of not only the raw material cost but also factors such as process efficiency, waste disposal, and safety-related expenditures.

Comparative Cost of Raw Materials

The following table provides an estimated price range for industrial-grade reducing agents. Prices are subject to market fluctuations and vary based on purity, volume, and supplier.

Reducing AgentEstimated Price Range (USD per Ton)
Sodium Hydroxymethanesulfinate$2,000 - $10,000[9]
Sodium Dithionite$240 - $1,150[10][11]
Thiourea Dioxide$1,200 - $2,100[12]
Sodium Borohydride$1,660,000 - $2,250,000 (based on per kg price)[1]

Note: The price for sodium borohydride is significantly higher due to its more complex manufacturing process and specialized applications.

Broader Cost Considerations

A comprehensive cost-benefit analysis extends beyond the purchase price of the chemical. The following factors should be considered:

  • Process Efficiency and Yield: A more expensive but highly efficient and selective reducing agent might lead to higher product yields and reduced purification costs, offsetting the initial investment.

  • Stability and Shelf Life: The superior stability of sodium hydroxymethanesulfinate and thiourea dioxide compared to sodium dithionite can lead to reduced spoilage and waste, especially in humid environments.[1][13]

  • Energy Consumption: The operating temperature required for different reducing agents can impact energy costs. Sodium dithionite can be effective at lower temperatures in some applications, potentially offering energy savings.[13]

  • Safety and Handling: The hazardous nature of sodium dithionite and sodium borohydride necessitates specialized handling procedures and safety equipment, adding to the operational costs. Sodium hydroxymethanesulfinate is generally considered safer to handle.

  • Environmental and Waste Disposal Costs: The byproducts of the reduction reaction can influence waste treatment and disposal costs. Sodium dithionite, for instance, can generate sulfite (B76179) and sulfate byproducts that may require treatment before discharge.[11]

Experimental Protocols

To facilitate a direct comparison of reducing agent performance, the following experimental protocols are provided.

Determination of Reduction Potential in a Vat Dye Bath

This protocol outlines a method for measuring the reduction potential of a solution containing a reducing agent, which is a key indicator of its strength and suitability for applications like vat dyeing.

Objective: To measure and compare the reduction potential of sodium hydroxymethanesulfinate and its alternatives in a simulated vat dye bath.

Materials and Equipment:

  • Digital potentiometer with a platinum electrode and a reference electrode (e.g., Ag/AgCl).[9]

  • Beakers and magnetic stirrer.

  • Vat dye (e.g., Indigo).

  • Sodium hydroxide (B78521) solution.

  • The reducing agents to be tested: sodium hydroxymethanesulfinate, sodium dithionite, thiourea dioxide.

  • Deionized water.

  • Nitrogen gas supply for creating an inert atmosphere (optional but recommended for unstable agents).

Procedure:

  • Prepare a stock solution of the vat dye in a beaker with deionized water and sodium hydroxide to achieve the desired alkaline pH.

  • Place the beaker on a magnetic stirrer and begin gentle agitation.

  • Immerse the platinum and reference electrodes of the potentiometer into the solution.

  • If using an inert atmosphere, begin purging the solution with nitrogen gas.

  • Record the initial potential of the dye solution.

  • Add a pre-weighed amount of the first reducing agent to be tested to the solution.

  • Record the potential at regular time intervals (e.g., every 5 minutes) for a set duration (e.g., 60 minutes) to observe the change in reduction potential over time.

  • Repeat the experiment for each of the other reducing agents, ensuring identical conditions (temperature, pH, concentration, and dye) for a valid comparison.

Data Analysis: Plot the reduction potential (in millivolts) as a function of time for each reducing agent. A more negative potential indicates a stronger reducing environment. The rate at which the potential drops and the final stable potential can be used to compare the kinetics and strength of the reducing agents.

Visualizations

The following diagrams illustrate key concepts related to the use of sodium hydroxymethanesulfinate in manufacturing.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_dye Prepare Vat Dye Solution (Dye + NaOH + H2O) setup Setup Potentiometer (Pt and Ref. Electrodes) prep_dye->setup prep_reducer Weigh Reducing Agents add_reducer Add Reducing Agent prep_reducer->add_reducer setup->add_reducer record_potential Record Potential vs. Time add_reducer->record_potential plot_data Plot Potential vs. Time record_potential->plot_data compare Compare Reducing Strength and Kinetics plot_data->compare

Caption: Experimental workflow for comparing reduction potentials.

cost_benefit_analysis cluster_costs Cost Factors cluster_benefits Benefit Factors cluster_decision Decision raw_material Raw Material Cost decision Optimal Reducing Agent Selection raw_material->decision energy Energy Consumption energy->decision safety Safety & Handling safety->decision waste Waste Disposal waste->decision efficiency Process Efficiency & Yield efficiency->decision quality Product Quality quality->decision stability Stability & Shelf Life stability->decision environmental Environmental Impact environmental->decision

Caption: Logical relationship of factors in cost-benefit analysis.

Conclusion

Sodium hydroxymethanesulfinate presents a compelling case for its use in various manufacturing processes, particularly where stability and controlled reactivity are paramount. While its upfront cost may be higher than that of sodium dithionite, a comprehensive analysis that includes factors such as process efficiency, safety, and waste management can reveal its long-term economic benefits. For applications in textile printing and as a redox initiator in emulsion polymerization, its performance characteristics are particularly well-suited. Researchers and process chemists are encouraged to perform application-specific testing, such as the reduction potential measurement protocol outlined in this guide, to determine the most suitable and cost-effective reducing agent for their needs.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Sodium Hydroxymethanesulfinate Hydrate: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedure...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of sodium hydroxymethanesulfinate hydrate (B1144303), also known as Rongalite, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is imperative to handle sodium hydroxymethanesulfinate hydrate with appropriate personal protective equipment (PPE). This includes wearing protective gloves, safety glasses with side shields, and a lab coat.[1][2][3] Work should be conducted in a well-ventilated area to avoid inhalation of any dust particles.[1] In case of accidental contact, flush the affected skin or eyes with copious amounts of water.[1][3]

Disposal Procedures:

The primary and recommended method for the disposal of sodium hydroxymethanesulfinate hydrate is through a licensed chemical waste disposal service.[2] This ensures that the compound is managed in an environmentally safe and compliant manner.

Step-by-Step Disposal Protocol:

  • Containment: Ensure the waste sodium hydroxymethanesulfinate hydrate is stored in a clearly labeled, sealed container.[1] The container should be compatible with the chemical and prevent any leakage.

  • Waste Collection: Arrange for collection by a certified hazardous waste disposal company. Do not mix with other waste streams unless explicitly permitted by the disposal company.[3]

  • Regulatory Compliance: Always adhere to local, state, and federal regulations regarding chemical waste disposal.[1][4] Consult your institution's environmental health and safety (EHS) department for specific guidelines.

Prohibited Disposal Methods:

Under no circumstances should sodium hydroxymethanesulfinate hydrate be disposed of down the drain or in regular trash.[2][3] This compound is harmful to aquatic life and can release toxic gases if it comes into contact with acidic conditions in the sewer system.[3][5][6][7][8] It is also crucial to prevent the chemical from contaminating soil, water sources, or food supplies.[2]

Emergency Spill Procedures:

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading or entering drains.[1]

  • Clean-up: For dry spills, use a dry clean-up method to collect the material, avoiding dust generation.[1] Place the collected material into a sealed container for disposal.[1] The spill area should then be carefully washed with large amounts of water, with the runoff collected for proper disposal.[1]

Quantitative Data Summary:

PropertyValueReferences
Molecular Formula CH₃NaO₃S·2H₂O (dihydrate)[3]
Molecular Weight 154.12 g/mol (dihydrate)[3]
GHS Hazard Statements H315, H319, H335, H341, H361[1][3][7]

GHS Hazard Statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

  • H341: Suspected of causing genetic defects[3][7]

  • H361: Suspected of causing reproductive toxicity[3]

Disposal Decision Workflow:

The following diagram outlines the decision-making process for the proper disposal of sodium hydroxymethanesulfinate hydrate.

start Start: Have Sodium Hydroxymethanesulfinate Hydrate for Disposal waste_assessment Is the material in a properly labeled and sealed container? start->waste_assessment spill Is there a spill? start->spill repackage Repackage and label waste according to institutional guidelines. waste_assessment->repackage No contact_ehs Contact Environmental Health & Safety (EHS) or designated waste management provider. waste_assessment->contact_ehs Yes repackage->contact_ehs follow_instructions Follow provided instructions for waste pickup and disposal. contact_ehs->follow_instructions end End: Waste Properly Managed follow_instructions->end spill->waste_assessment No spill_procedure Follow emergency spill procedures. spill->spill_procedure Yes spill_procedure->contact_ehs

Caption: Disposal workflow for sodium hydroxymethanesulfinate hydrate.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of sodium hydroxymethanesulfinate hydrate waste, protecting both themselves and the environment.

References

Handling

Safeguarding Your Research: A Guide to Handling Sodium Hydroxymethanesulfinate Hydrate

Essential guidance for the safe handling, storage, and disposal of sodium hydroxymethanesulfinate hydrate (B1144303), ensuring the protection of laboratory personnel and the integrity of research. Sodium hydroxymethanesu...

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling, storage, and disposal of sodium hydroxymethanesulfinate hydrate (B1144303), ensuring the protection of laboratory personnel and the integrity of research.

Sodium hydroxymethanesulfinate hydrate, also known as Rongalite, is a versatile reducing agent employed in various chemical syntheses. While a valuable tool in the laboratory, its safe handling is paramount due to its potential health hazards and chemical reactivity. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE): A Multi-Layeed Defense

When handling sodium hydroxymethanesulfinate hydrate, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to mitigate risks of exposure.

Body Part Personal Protective Equipment Specifications and Remarks
Hands Chemical-resistant glovesImpervious gloves are recommended. For specific glove material recommendations (e.g., nitrile, neoprene), consult the glove manufacturer's compatibility charts.[1][2]
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for operations with a higher risk of splashes or dust generation.Eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] Contact lenses should be avoided when handling this chemical.[3]
Body Protective clothingA lab coat or other protective clothing should be worn to prevent skin contact.[1][3] For larger quantities or when there is a significant risk of exposure, more extensive protective clothing may be required.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when dusts are generated. A P3 filter type is recommended.[1] Ensure proper fit and maintenance of respiratory protective devices.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize the risk of exposure and accidents.

1. Preparation and Engineering Controls:

  • Always work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[3]

  • Ensure that a safety shower and eyewash station are readily accessible.[2]

  • Before starting, obtain and read the Safety Data Sheet (SDS) for sodium hydroxymethanesulfinate hydrate.[1]

2. Handling the Chemical:

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3]

  • When weighing or transferring the solid, do so carefully to avoid generating dust.

  • Keep the container tightly closed when not in use.[3]

3. Incompatibilities to Avoid:

  • Strong Oxidizing Agents: Sodium hydroxymethanesulfinate is a reducing agent and can react vigorously with strong oxidizers.[4][5]

  • Acids: Contact with acids liberates very toxic gas (sulfur dioxide).[1][5] Store away from acids.[1]

  • Moisture: The anhydrous form can decompose in humid air.[4]

4. Storage:

  • Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated place.[4][6]

  • The designated storage area should be locked up or accessible only to qualified or authorized personnel.[1]

Emergency Procedures: Immediate Actions

Exposure Scenario First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

In case of a spill, evacuate the area. For small dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[3] Prevent the spill from entering drains.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of sodium hydroxymethanesulfinate hydrate and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of contents and containers in accordance with local, regional, and national regulations.[1][3] This typically involves transferring the waste to an approved chemical waste disposal plant.[1][7]

  • Contaminated Materials: Any materials, such as gloves or paper towels, that have come into contact with the chemical should be considered contaminated and disposed of as hazardous waste.

  • Empty Containers: Do not reuse empty containers. They may retain product residue and should be disposed of in the same manner as the chemical waste.[8]

The following diagram illustrates the lifecycle of handling sodium hydroxymethanesulfinate hydrate in a laboratory setting, from preparation to disposal.

Workflow for Handling Sodium Hydroxymethanesulfinate Hydrate prep Preparation handling Handling prep->handling storage Storage handling->storage spill Spill Response handling->spill disposal Disposal handling->disposal incompatibles Avoid Incompatibles (Acids, Oxidizers) handling->incompatibles storage->handling spill->disposal waste_container Collect in Labeled Waste Container disposal->waste_container ppe Wear Appropriate PPE ppe->handling sds Review SDS sds->prep ventilation Use Fume Hood ventilation->prep

Safe Handling and Disposal Workflow

References

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